Morpholinium hexafluorophosphate
Description
The exact mass of the compound Morpholinium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholinium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholinium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholin-4-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.F6P/c1-3-6-4-2-5-1;1-7(2,3,4,5)6/h5H,1-4H2;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWZHAPRWKCRJ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH2+]1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F6NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379669 | |
| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25866-83-5 | |
| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholin-4-ium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Morpholinium Hexafluorophosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of Morpholinium Hexafluorophosphate ([Morph]PF₆), a protic ionic liquid. The synthesis is achieved through a direct acid-base neutralization reaction, a robust and scalable method. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical safety measures required when handling the precursor materials. Furthermore, it establishes a multi-technique framework for the structural verification and purity assessment of the final product, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (TGA/DSC). This guide is intended to serve as a practical resource for researchers in chemistry and materials science, offering field-proven insights into the preparation and analysis of morpholinium-based ionic liquids.
Introduction
An Overview of Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions. Unlike traditional volatile organic solvents, ILs exhibit a unique combination of properties, including negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvency. These characteristics make them highly attractive as "green" solvents and versatile materials for a wide range of applications, from synthesis and catalysis to electrochemistry and materials science.
The Morpholinium Cation
The morpholinium cation ([C₄H₁₀NO]⁺) is derived from the protonation of morpholine, a heterocyclic compound featuring both an amine and an ether functional group.[1][2] The presence of the ether oxygen atom withdraws electron density from the nitrogen, influencing its basicity and nucleophilicity compared to similar secondary amines like piperidine.[2] In the context of ILs, the morpholinium cation provides a stable, polar framework that can be functionalized to tune the physicochemical properties of the resulting salt.[3]
The Hexafluorophosphate Anion
The hexafluorophosphate anion (PF₆⁻) is a common component in ionic liquids, prized for conferring a high degree of thermal stability and a generally hydrophobic character to the salt. Its non-coordinating nature and large size contribute to a low melting point. However, salts containing the PF₆⁻ anion are susceptible to hydrolysis in the presence of water, especially at elevated temperatures, which can release corrosive hydrogen fluoride (HF).[4]
Significance of Morpholinium Hexafluorophosphate
Morpholinium hexafluorophosphate ([Morph]PF₆) combines the structural features of the morpholinium cation with the stability of the PF₆⁻ anion. As a protic ionic liquid, it possesses an acidic proton on the cation, making it a valuable candidate for applications in proton-transfer catalysis, as a medium for specific organic reactions, or as an electrolyte in electrochemical systems.[3] A thorough understanding of its synthesis and characterization is fundamental for its effective application and for the development of new functionalized morpholinium-based materials.
Synthesis of Morpholinium Hexafluorophosphate
Underlying Principle: Acid-Base Neutralization
The synthesis of Morpholinium Hexafluorophosphate is a straightforward Brønsted-Lowry acid-base neutralization. Morpholine, acting as a Lewis base, accepts a proton from the strong hexafluorophosphoric acid. The reaction is an exothermic proton transfer, resulting in the formation of the morpholinium cation and the hexafluorophosphate anion, which combine to form the ionic liquid salt.
Reaction: C₄H₉NO + HPF₆ → [C₄H₁₀NO]⁺[PF₆]⁻
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Purpose |
| Morpholine (C₄H₉NO) | ≥99%, Reagent Grade | Sigma-Aldrich | Base/Proton Acceptor |
| Hexafluorophosphoric acid (HPF₆) | ~60% solution in H₂O | Alfa Aesar | Acid/Proton Donor |
| Diethyl ether (anhydrous) | ACS Grade | Fisher Scientific | Antisolvent for precipitation/washing |
| Deionized water | Type I | N/A | Solvent/Washing |
| Magnetic stirrer with hotplate | N/A | N/A | Agitation and controlled heating |
| Round-bottom flask | 250 mL | N/A | Reaction vessel |
| Dropping funnel | 100 mL | N/A | Controlled addition of acid |
| Ice bath | N/A | N/A | Temperature control |
| Rotary evaporator | N/A | N/A | Solvent removal |
| High-vacuum line (Schlenk line) | N/A | N/A | Final drying of the product |
| Büchner funnel and filter flask | N/A | N/A | Product isolation |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Morpholinium Hexafluorophosphate.
Detailed Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (e.g., 8.71 g, 0.1 mol).
-
Reaction Setup: Place the flask in an ice/water bath on a magnetic stirrer and allow the contents to cool to 0-5°C.
-
Acid Addition: Add hexafluorophosphoric acid (~60% in H₂O, e.g., 24.3 g, ~0.1 mol) to a dropping funnel. Add the acid dropwise to the stirred morpholine solution over approximately 60-90 minutes.
-
Causality: This slow, dropwise addition is crucial to control the highly exothermic neutralization reaction. Maintaining a low temperature (below 10°C) prevents potential side reactions and ensures safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the water from the mixture using a rotary evaporator. The bath temperature should be kept moderate (50-60°C) to minimize any potential product decomposition.
-
Product Precipitation and Washing: To the resulting viscous liquid or solid, add an excess of cold, anhydrous diethyl ether (~100 mL) while stirring vigorously. This will cause the ionic liquid to precipitate as a white solid.
-
Causality: Morpholinium hexafluorophosphate is insoluble in non-polar solvents like diethyl ether, while unreacted starting materials or impurities may have some solubility. This step serves as both precipitation and initial purification.
-
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with several small portions of cold, anhydrous diethyl ether (3 x 30 mL) to remove any residual impurities.
-
Self-Validation: The filtrate should be colorless. Continue washing until no further impurities are visibly extracted.
-
-
Drying: Transfer the purified solid to a clean, pre-weighed flask and dry under high vacuum (e.g., using a Schlenk line) at a slightly elevated temperature (e.g., 40-50°C) for 12-24 hours, or until a constant weight is achieved. This step is critical to remove residual water and diethyl ether.
Physicochemical and Spectroscopic Characterization
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 25866-83-5 | [5][6][7] |
| Molecular Formula | C₄H₁₀F₆NOP | [7] |
| Molecular Weight | 233.09 g/mol | [7] |
| Appearance | White crystalline solid or colorless liquid | Expected |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of the synthesized product. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
¹H NMR: The spectrum will show signals corresponding to the protons of the morpholinium cation. The protons on the carbons adjacent to the positively charged nitrogen (N-CH₂) will be deshielded and appear downfield compared to the protons on the carbons adjacent to the oxygen (O-CH₂). A broad signal for the two N-H protons is also expected.
-
¹³C NMR: Two distinct signals are expected for the two types of carbon atoms in the morpholinium ring (N-CH₂ and O-CH₂).[8]
-
¹⁹F NMR: The hexafluorophosphate anion will exhibit a doublet centered around -71 to -73 ppm due to the coupling between the fluorine and phosphorus atoms (¹J P-F).[9][10]
-
³¹P NMR: The spectrum will show a septet (a seven-line pattern) due to the coupling of the phosphorus nucleus with the six equivalent fluorine atoms.[11]
Table: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.5 - 9.5 | Broad singlet | N/A | NH₂ |
| ¹H | ~3.8 - 4.0 | Triplet | ~5 | O-CH₂ |
| ¹H | ~3.2 - 3.4 | Triplet | ~5 | N-CH₂ |
| ¹³C | ~63 - 65 | Singlet | N/A | O-C H₂ |
| ¹³C | ~43 - 45 | Singlet | N/A | N-C H₂ |
| ¹⁹F | ~ -71 | Doublet | ¹J P-F ≈ 710 | F -P |
| ³¹P | ~ -144 | Septet | ¹J P-F ≈ 710 | P -F₆ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponds to the stretching vibrations of the N-H bonds on the protonated amine.
-
C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.[12]
-
C-O-C Stretching: A strong, characteristic band, typically around 1100 cm⁻¹, is assigned to the asymmetric stretch of the C-O-C ether linkage in the morpholine ring.[13]
-
P-F Stretching: A very strong and broad absorption band around 830-840 cm⁻¹ is characteristic of the P-F stretching vibration of the PF₆⁻ anion.
Thermal Analysis (TGA/DSC)
Thermal analysis provides critical information on the material's thermal stability, melting point, and decomposition profile.
-
Differential Scanning Calorimetry (DSC): A DSC scan will reveal the melting point (an endothermic peak) of the salt.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For [Morph]PF₆, the TGA curve will be stable up to the decomposition temperature. The decomposition of PF₆⁻ salts often begins with the release of gaseous PF₅, which can further react with trace water to form HF and POF₃.[4] The onset temperature of mass loss is a key indicator of the material's thermal stability.
Visualization: Characterization Logic
Caption: Logic map of analytical techniques for structural confirmation.
Safety, Handling, and Disposal
Hazard Identification
-
Hexafluorophosphoric Acid (HPF₆): This is a highly toxic and corrosive material.[14] It causes severe skin and eye burns upon contact.[15] Inhalation of its vapors can lead to severe irritation of the respiratory tract.[15] It reacts with water, and its decomposition can produce highly toxic hydrogen fluoride (HF) gas.[14][16]
-
Morpholine: Morpholine is a flammable liquid and is corrosive. It can cause skin and eye irritation or burns.
Personal Protective Equipment (PPE)
All work must be conducted inside a certified chemical fume hood. A full complement of PPE is mandatory:
-
Hand Protection: Heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber). Always inspect gloves before use.[17]
-
Eye Protection: Chemical safety goggles and a full-face shield.[17][18]
-
Body Protection: A chemically resistant lab coat. An acid-resistant apron is also recommended.
-
Respiratory Protection: Not typically required if work is performed in a fume hood, but a respirator with an acid gas cartridge should be available for emergencies.[16]
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected area with copious amounts of water for at least 30 minutes.[15] For HPF₆ exposure, after initial washing, continuously rub 2.5% calcium gluconate gel into the affected area until medical attention arrives.[17][18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[15][18] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
Spill and Waste Disposal
-
Spills: For small spills, neutralize carefully with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material like vermiculite or sand.
-
Waste Disposal: All waste containing morpholine or hexafluorophosphoric acid must be treated as hazardous waste. Neutralize acidic and basic waste streams before collection by a licensed disposal company.[17] Do not pour into drains.
Conclusion
This guide details a reliable and reproducible protocol for the synthesis of Morpholinium Hexafluorophosphate via acid-base neutralization. The causality behind critical experimental steps and the importance of stringent safety protocols have been emphasized. The subsequent characterization workflow, utilizing a suite of spectroscopic and thermal analysis techniques, provides a robust framework for verifying the structural integrity and purity of the final product. By following this comprehensive guide, researchers can confidently prepare and validate [Morph]PF₆, enabling further exploration of its properties and applications in various scientific fields.
References
-
Common Name: HEXAFLUOROPHOSPHORIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
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Alekov, A., et al. (1969). ELECTRON SPIN RESONANCE STUDY OF y-IRRADIATED MORPHOLINIUM HEXAFLUOROPHOSPHATE. Spectroscopy Letters, 2(4), 91-95. [Link]
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Jones, P. G., & Kuś, P. (2018). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]
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Nayak, P. S., et al. (2012). 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]
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Kumar, P., & Sharma, K. K. (2016). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 66, 4.69.1-4.69.29. [Link]
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Morpholinium. (n.d.). PubChem. [Link]
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Morpholine. (n.d.). In Wikipedia. [Link]
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Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. (n.d.). ResearchGate. [Link]
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Yang, H., et al. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 161(1), 573-579. [Link]
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Kádár, M., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(11), 935-939. [Link]
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Giraud, N., et al. (2012). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Analytical Chemistry, 84(2), 1039-1047. [Link]
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Zapata Trujillo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8, 43. [Link]
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Observed IR spectrum of neutral monohydrated morpholine and the calculated spectrum based on the optimized structure shown. (n.d.). ResearchGate. [Link]
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. [Link]
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Zapata Trujillo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv. [Link]
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Roy, S. (2007). The characterization of polymorphs by thermal analysis. METTLER TOLEDO UserCom, 1/2007, 9-12. [Link]
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HEXAFLUOROPHOSPHATE-ANION - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Zhang, G., et al. (2005). Study on thermal decomposition of lithium hexafluorophosphate by TG-FT-IR coupling method. INIS-IAEA. [Link]
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Charkin, D. O., et al. (2015). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. Journal of Thermal Analysis and Calorimetry, 121(1), 241-246. [Link]
- Loibner, H., et al. (2009).
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Smith, P. J., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]
- Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1997).
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Morpholinium Hexafluorophosphate Ionic Liquids: A Physicochemical Deep Dive for Researchers
Introduction: The Allure of Morpholinium-Based Ionic Liquids
Ionic liquids (ILs) have emerged as a fascinating class of materials, captivating the attention of researchers in diverse fields from organic synthesis to materials science and electrochemistry.[1] Their unique set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, positions them as highly versatile and designable solvents and electrolytes.[2] Among the vast family of ILs, those based on the morpholinium cation have garnered increasing interest.[1] The presence of the morpholine ring, with its ether functionality, imparts distinct physicochemical characteristics that can be finely tuned by modifying the N-alkyl substituents.[1] This guide provides an in-depth exploration of the physicochemical properties of a specific and important subclass: morpholinium hexafluorophosphate ionic liquids.
The hexafluorophosphate ([PF6]⁻) anion is a common choice in IL synthesis, known for conferring hydrolytic stability and a wide electrochemical window.[3][4] When paired with a morpholinium cation, the resulting ionic liquid exhibits a compelling balance of properties that make it a prime candidate for applications in electrochemical devices, such as batteries and capacitors, as well as in catalysis and separations.[1][5] This technical guide will delve into the core physicochemical properties of these materials, offering not only a synthesis of the current state of knowledge but also practical, field-proven insights into their characterization. We will explore their thermal behavior, transport properties, and electrochemical stability, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these promising materials.
I. Synthesis and Structural Considerations
The synthesis of morpholinium hexafluorophosphate ILs typically follows a two-step process. The first step involves the quaternization of an N-alkylmorpholine with a suitable alkyl halide to form the corresponding morpholinium halide salt. This is followed by an anion metathesis reaction where the halide is exchanged for the hexafluorophosphate anion, often by reaction with a hexafluorophosphate salt such as potassium hexafluorophosphate (KPF6) or hexafluorophosphoric acid (HPF6).[2][6]
The causality behind this synthetic choice lies in its efficiency and the ability to purify the final product to a high degree, which is critical for accurate physicochemical measurements and demanding applications like electrochemistry. The purity of the IL, particularly the absence of halide impurities and water, can significantly impact its properties.[4]
Figure 1: General synthesis workflow for morpholinium hexafluorophosphate ionic liquids.
The structure of the morpholinium cation, particularly the length and nature of the N-alkyl substituents, plays a pivotal role in determining the ultimate physicochemical properties of the IL.[1] Increasing the alkyl chain length, for instance, generally leads to an increase in viscosity and a decrease in density and conductivity.[7] This is a direct consequence of increased van der Waals interactions and steric hindrance, which impede ion mobility.
II. Thermal Properties: Stability and Phase Behavior
A key advantage of ionic liquids is their high thermal stability.[2] For morpholinium hexafluorophosphate ILs, this is a defining characteristic that enables their use in high-temperature applications.
A. Thermal Decomposition
The thermal stability of an ionic liquid is typically assessed using thermogravimetric analysis (TGA).[8] This technique monitors the mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition. Morpholinium salts have been reported to be thermally stable up to temperatures near 673 K (400 °C).[5] The decomposition temperature is influenced by both the cation and the anion, with the anion often playing a more dominant role.[9] It is crucial to conduct TGA experiments under an inert atmosphere (e.g., nitrogen or argon) as the presence of oxygen can lower the decomposition temperature.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the morpholinium hexafluorophosphate IL into a clean TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A standard heating rate is 10 °C/min. However, varying the heating rate can provide additional kinetic information about the decomposition process.[9]
-
Temperature Range: Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis: The primary data output is a plot of mass versus temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.
B. Phase Transitions
Differential scanning calorimetry (DSC) is the primary technique used to investigate the phase behavior of ionic liquids, including melting points (Tm), glass transitions (Tg), and crystallization events. Many morpholinium hexafluorophosphate ILs are liquid at or near room temperature. The melting point is highly dependent on the symmetry of the cation and the nature of the anion. Asymmetrical cations tend to have lower melting points due to less efficient crystal packing.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal a small, accurately weighed sample (typically 5-10 mg) of the IL in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas.
-
Thermal Program:
-
Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions.
-
A second heating and cooling cycle is often performed to ensure the removal of any thermal history.
-
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while glass transitions appear as a step change in the baseline.
III. Transport Properties: A Window into Ion Mobility
The transport properties of an ionic liquid, namely its density, viscosity, and ionic conductivity, are critically important for many of its applications, particularly in electrochemistry where efficient ion transport is paramount.
A. Density
The density of morpholinium hexafluorophosphate ILs is influenced by the packing efficiency of the ions. Generally, the density decreases with increasing temperature due to thermal expansion. The introduction of an oxygen atom in the morpholinium ring, compared to a piperidinium ring, can lead to greater packing efficiency and thus a higher density.
B. Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for applications involving mass transport.[10] Morpholinium hexafluorophosphate ILs can exhibit a wide range of viscosities depending on the structure of the cation. Longer alkyl chains on the morpholinium cation lead to a significant increase in viscosity due to stronger van der Waals forces and increased entanglement.[7] Temperature has a profound effect on viscosity, with an exponential decrease in viscosity observed as temperature increases. This relationship is often described by the Vogel-Tammann-Fulcher (VTF) equation.[7]
C. Ionic Conductivity
Ionic conductivity is a measure of an IL's ability to conduct an electric current and is directly related to the mobility of its constituent ions.[11] For electrochemical applications, high ionic conductivity is highly desirable. The conductivity of morpholinium hexafluorophosphate ILs is inversely related to their viscosity; lower viscosity generally leads to higher conductivity. The ionic conductivity of pure N-alkyl-N-methylmorpholinium hexafluorophosphate has been reported to be in the order of 10⁻⁴ S·cm⁻¹.[6] The temperature dependence of ionic conductivity often follows the Arrhenius or VTF equation.[12]
Table 1: Summary of Physicochemical Properties of Selected Morpholinium Ionic Liquids
| Ionic Liquid Cation | Anion | Property | Value | Temperature (°C) | Reference |
| N-ethyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Conductivity | - | - | [12] |
| N-butyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Conductivity | - | - | [12] |
| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.54 g/cm³ | 25 | |
| N-ethyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.514 g/cm³ | 40 | |
| N-butyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Density | 1.439 g/cm³ | 40 | |
| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Glass Transition | 235 K | - | |
| N-propyl-N-methylmorpholinium | bis(trifluoromethanesulfonyl)imide | Decomposition Temp. | 473 K | - |
Note: Data for hexafluorophosphate-based morpholinium ILs is less prevalent in the provided search results. The table includes data for a closely related anion to illustrate general trends.
Figure 2: Experimental workflow for determining the transport properties of ionic liquids.
IV. Electrochemical Properties: The Key to Energy Applications
The electrochemical stability of an ionic liquid is defined by its electrochemical window (EW), which is the potential range over which the IL is neither oxidized nor reduced.[13] A wide electrochemical window is a critical requirement for electrolytes in high-voltage electrochemical devices.[14] Morpholinium-based ionic liquids are known for their wide electrochemical windows, which can be up to 6 V.[5]
The electrochemical window is determined by the electrochemical stability of both the cation and the anion.[13] The cation's stability dictates the cathodic (reductive) limit, while the anion's stability determines the anodic (oxidative) limit. The hexafluorophosphate anion is known to have good oxidative stability.[4]
Experimental Protocol: Cyclic Voltammetry (CV) for Electrochemical Window Determination
-
Electrochemical Cell Setup:
-
Working Electrode: A polished glassy carbon or platinum electrode.
-
Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a quasi-reference electrode like a silver wire.
-
Counter Electrode: A platinum wire or mesh.
-
-
Electrolyte Preparation: The morpholinium hexafluorophosphate IL is used as the electrolyte. It is crucial to ensure the IL is dry and free of impurities, as water can significantly narrow the electrochemical window.[4]
-
Experimental Conditions:
-
Atmosphere: The experiment should be conducted in an inert atmosphere (e.g., in a glovebox) to exclude oxygen and moisture.
-
Potential Scan: The potential is scanned from an initial value towards the cathodic limit, then reversed and scanned towards the anodic limit, and finally returned to the initial potential. The scan rate is typically in the range of 10-100 mV/s.
-
-
Data Analysis: The resulting voltammogram plots current versus potential. The electrochemical window is determined as the potential range where no significant current flows, indicating the absence of electrochemical reactions. The cathodic and anodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).
V. Conclusion and Future Outlook
Morpholinium hexafluorophosphate ionic liquids represent a promising class of materials with a unique combination of high thermal stability, tunable transport properties, and wide electrochemical windows. These characteristics make them highly attractive for a range of applications, particularly in the field of electrochemistry as electrolytes for batteries and supercapacitors. The ability to modify the morpholinium cation's structure provides a powerful tool for tailoring the physicochemical properties to meet the specific demands of a given application.
Further research is warranted to expand the library of morpholinium hexafluorophosphate ILs and to establish more comprehensive structure-property relationships. Investigations into their long-term stability under operating conditions and their compatibility with various electrode materials will be crucial for their successful implementation in commercial devices. As our understanding of these fascinating materials deepens, so too will their potential to contribute to advancements in energy storage, catalysis, and beyond.
References
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ResearchGate. (2025). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Request PDF. Retrieved from [Link]
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The Architectural Precision of Morpholinium Hexafluorophosphate: A Crystallographic Guide for Pharmaceutical Scientists
Foreword: Unveiling the Solid-State Landscape
In the realm of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with intricate challenges. Among the most critical is the comprehensive understanding and control of a drug candidate's solid-state properties. The crystal structure, the very blueprint of how molecules arrange themselves in a solid, dictates crucial physicochemical characteristics such as solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals, a deep dive into the crystallographic landscape of a molecule is not merely an academic exercise; it is a fundamental necessity for rational drug design and formulation.
This in-depth technical guide focuses on the crystal structure of morpholinium hexafluorophosphate and its derivatives. The morpholine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1][2] Its ability to improve aqueous solubility and bioavailability makes it a valuable component in many drug candidates.[2][3] When combined with the hexafluorophosphate anion, a common counterion used to induce crystallization and stabilize cationic species, we enter a fascinating world of intermolecular interactions that govern the three-dimensional architecture of the resulting salt. This guide will provide a technical exploration of the synthesis, crystallographic analysis, and structural intricacies of morpholinium hexafluorophosphate derivatives, offering field-proven insights into the causality behind experimental choices and the self-validating nature of crystallographic protocols.
I. The Genesis of a Crystal: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. The methodologies employed for the synthesis of morpholinium hexafluorophosphate salts are rooted in fundamental organic acid-base chemistry, yet require careful control to yield crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis of Morpholinium Hexafluorophosphate Derivatives
A common and effective method for the synthesis of morpholinium hexafluorophosphate derivatives involves the reaction of a morpholine-containing compound with a suitable acid in the presence of a hexafluorophosphate source. The following protocol is a synthesized representation based on established methodologies for similar compounds.[4][5]
Materials:
-
Morpholine derivative (e.g., morpholine, 4'-(morpholinomethyl)biphenyl-2-carbonitrile)
-
Hexafluorophosphoric acid (HPF₆) or Ammonium hexafluorophosphate ((NH₄)PF₆)
-
Appropriate solvent (e.g., methanol, ethanol)
-
Triethyl orthoformate (for formamidinium derivatives)[4]
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the morpholine derivative in the chosen solvent.
-
Acidification/Salt Formation:
-
Method A (Direct Acidification): Slowly add a stoichiometric equivalent of hexafluorophosphoric acid to the stirred solution at room temperature.[5] Caution: Hexafluorophosphoric acid is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.
-
Method B (Metathesis Reaction): For the synthesis of derivatives like morpholinoformamidinium hexafluorophosphate, an equimolar mixture of the morpholine derivative, triethyl orthoformate, and ammonium hexafluorophosphate is heated.[4]
-
-
Precipitation and Crystallization:
-
The morpholinium hexafluorophosphate salt may precipitate directly from the reaction mixture upon addition of the acid or during heating.[4][5]
-
To obtain single crystals suitable for X-ray diffraction, the crude product is typically recrystallized. Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, water) at room temperature is a commonly employed technique.[4][5]
-
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must be able to dissolve the reactants but should have a low enough solubility for the product to crystallize. The polarity of the solvent can also influence the resulting crystal packing and potentially lead to the formation of different polymorphs.
-
Controlled Cooling/Evaporation: Slow cooling or slow evaporation of the solvent is paramount for growing large, well-ordered single crystals. Rapid precipitation tends to produce polycrystalline powders unsuitable for single-crystal X-ray diffraction.
II. Deciphering the Blueprint: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[6]
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure via SC-XRD follows a well-defined workflow, ensuring data integrity and a reliable final structure.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Self-Validating System in Crystallography:
The entire process of crystal structure determination is inherently self-validating. The quality of the final refined structure is judged by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. Any inconsistencies or errors in data collection or processing will manifest as poor refinement statistics, prompting a re-evaluation of the experiment.
III. The Architecture Revealed: Crystal Structure of Morpholinium Hexafluorophosphate Derivatives
Case Study 1: Morpholinoformamidinium Hexafluoridophosphate
The crystal structure of morpholinoformamidinium hexafluoridophosphate, C₅H₁₁N₂O⁺·PF₆⁻, has been determined, revealing interesting structural features.[4]
| Crystallographic Parameter | Value | Source |
| Chemical Formula | C₅H₁₁N₂O⁺·PF₆⁻ | [4] |
| Formula Weight | 260.13 | [4] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pbca | [4] |
| a (Å) | 10.4638 (3) | [4] |
| b (Å) | 12.0113 (3) | [4] |
| c (Å) | 15.3995 (4) | [4] |
| V (ų) | 1934.52 (9) | [4] |
| Z | 8 | [4] |
| Density (calculated) (Mg m⁻³) | 1.788 | [4] |
Key Structural Features:
-
Morpholinium Cation Conformation: The morpholine ring adopts the energetically favorable chair conformation.[4] This is a common feature in morpholinium salts.[5][9]
-
Intermolecular Interactions: The cations are linked into chains parallel to the b-axis by N—H⋯O hydrogen bonds.[4] This hydrogen bonding is a dominant force in the crystal packing of morpholinium salts.[9]
-
Batch-Dependent Disorder: Interestingly, crystals of this compound obtained by recrystallization from ethanol exhibited positional disorder in one of the cation chains, leading to a lowering of the crystal symmetry to the non-centrosymmetric space group Pca2₁.[4] This highlights the sensitivity of crystal packing to the crystallization conditions and is a critical consideration in pharmaceutical polymorph screening.
Case Study 2: 4-[(2'-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium Hexafluoridophosphate
This more complex derivative also provides valuable insights into the crystal packing of morpholinium hexafluorophosphate salts.[5]
Key Structural Features:
-
Morpholinium Cation Conformation: The morpholine ring again adopts the usual chair conformation.[5]
-
Hexafluorophosphate Anion: The PF₆⁻ anion displays a distorted octahedral geometry and exhibits disorder, with the fluorine atoms distributed over two orientations.[5] Anion disorder is not uncommon for highly symmetric anions like hexafluorophosphate.
-
Hydrogen Bonding Network: The crystal packing is consolidated by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming chains of cations.[5]
IV. The Supramolecular Glue: Intermolecular Interactions
The crystal structure of any molecular salt is a delicate balance of various intermolecular forces. In morpholinium hexafluorophosphate derivatives, hydrogen bonding plays a pivotal role in dictating the overall supramolecular architecture.
Caption: Key hydrogen bonding interactions in morpholinium hexafluorophosphate derivatives.
The N-H groups of the protonated morpholinium cation are strong hydrogen bond donors. They can interact with the fluorine atoms of the hexafluorophosphate anion and the oxygen atom of a neighboring morpholinium cation.[4][9] In more complex derivatives, other hydrogen bond acceptors on the substituents can also participate in the network.[5] These interactions create robust one-, two-, or three-dimensional networks that stabilize the crystal lattice.
V. Implications for Drug Development
A thorough understanding of the crystal structure of a morpholinium hexafluorophosphate salt of an active pharmaceutical ingredient (API) is crucial for several reasons:
-
Polymorphism: As demonstrated by the batch-dependent disorder in morpholinoformamidinium hexafluoridophosphate, different crystallization conditions can lead to different crystal forms (polymorphs).[4] Polymorphs can have different solubilities and stabilities, which can significantly impact the bioavailability and shelf-life of a drug product.[10][11]
-
Salt Selection: The formation of salts is a common strategy to improve the physicochemical properties of APIs.[11] The hexafluorophosphate anion can be an effective choice for inducing crystallinity. However, its influence on the crystal packing and potential for disorder must be carefully evaluated.
-
Rational Drug Design: Knowledge of the preferred conformations and intermolecular interactions of the morpholinium moiety can inform the design of new APIs with improved solid-state properties. By anticipating how a molecule will pack in the solid state, scientists can proactively address potential issues with solubility and stability.
VI. Conclusion
The crystal structure of morpholinium hexafluorophosphate and its derivatives offers a compelling case study in the importance of solid-state characterization in pharmaceutical sciences. The interplay of the morpholinium cation's conformational preferences and the intricate network of hydrogen bonds, coupled with the potential for disorder, underscores the complexity and richness of the crystalline state. For researchers and drug development professionals, the ability to navigate this landscape through rigorous synthesis, high-resolution crystallographic analysis, and a deep understanding of intermolecular forces is not just a scientific endeavor, but a cornerstone of developing safe and effective medicines.
References
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Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. (n.d.). National Center for Biotechnology Information. [Link]
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4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate. (n.d.). National Center for Biotechnology Information. [Link]
-
Morpholinium. (n.d.). PubChem. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
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Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. (n.d.). National Center for Biotechnology Information. [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]
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Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2020). ResearchGate. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]
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Intercalation of Neutral Guests in Pillared Salt Cocrystals of 5-Ureidosalyclic Acid. (2022). ACS Publications. [Link]
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Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. (n.d.). Royal Society of Chemistry. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]
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[ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). (n.d.). Organic Syntheses. [Link]
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Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance. (2022). bioRxiv. [Link]
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tetramethylformamidinium hexafluorophosphate: a reagent for formation of interchain carboxylic anhydrides on self-assembled monolayers. (n.d.). PubMed. [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. [Link]
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What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]
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Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]
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Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation of Carnallite Ore in Potassium Fertilizer Production. (2018). PubMed. [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]
-
Hexafluorophosphate. (n.d.). PubChem. [Link]
-
Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]
-
Searching the Cambridge Structural Database for polymorphs. (2006). ResearchGate. [Link]
-
Crystal structure of tetrakis(1,1,1,5,5,5-hexafluoroacetylacetonato)hafnium(IV). (n.d.). National Center for Biotechnology Information. [Link]articles/PMC5414349/)
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Thermal Stability of Morpholinium Hexafluorophosphate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the thermal stability analysis of morpholinium hexafluorophosphate-based ionic liquids. As these materials find increasing applications in diverse fields such as electrochemistry, catalysis, and drug development, a thorough understanding of their behavior at elevated temperatures is paramount for ensuring operational safety, predicting lifespan, and optimizing performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these ionic liquids. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of Thermal Stability in Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows have made them attractive alternatives to volatile organic solvents in a myriad of applications. The morpholinium cation, with its saturated heterocyclic structure containing an ether linkage, offers a unique combination of chemical stability and polarity. When paired with the hexafluorophosphate (PF₆⁻) anion, it forms an ionic liquid with notable properties.
However, the operational limits of any material are dictated by its stability under various stresses, with thermal stress being a primary concern. The thermal stability of an ionic liquid is not a single data point but rather a complex interplay of the constituent cation and anion, the purity of the sample, and the surrounding atmosphere. For morpholinium hexafluorophosphate, understanding its decomposition temperature and the nature of its thermal transitions is crucial for its safe and effective implementation.
Physicochemical Properties and Synthesis of Morpholinium Hexafluorophosphate
The physicochemical properties of morpholinium hexafluorophosphate are intrinsically linked to its molecular structure. The morpholinium cation's flexible ring and the presence of the ether oxygen influence its interaction with the hexafluorophosphate anion, affecting properties like viscosity, density, and, most importantly for this guide, thermal stability.
Synthesis of N-Alkyl-N-Methylmorpholinium Hexafluorophosphate
A common route to synthesizing N-alkyl-N-methylmorpholinium hexafluorophosphate involves a two-step process: quaternization of N-methylmorpholine followed by anion exchange. As a representative example, the synthesis of N-ethyl-N-methylmorpholinium hexafluorophosphate is outlined below.
Step 1: Quaternization
N-methylmorpholine is reacted with an ethylating agent, such as ethyl bromide, to form the N-ethyl-N-methylmorpholinium bromide precursor. This is a classic Sₙ2 reaction where the nitrogen atom of the morpholine ring acts as a nucleophile.
Step 2: Anion Exchange
The resulting bromide salt is then subjected to an anion exchange reaction with a hexafluorophosphate salt, typically potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), in a suitable solvent like methanol or acetone. The desired morpholinium hexafluorophosphate is then isolated, often by precipitation of the inorganic bromide salt.
Experimental Protocol: Synthesis of N-Ethyl-N-Methylmorpholinium Hexafluorophosphate
-
Quaternization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylmorpholine in a suitable solvent such as acetonitrile. Add a stoichiometric equivalent of ethyl bromide dropwise at room temperature. Heat the mixture to reflux and maintain for 24 hours. After cooling, the solvent is removed under reduced pressure to yield crude N-ethyl-N-methylmorpholinium bromide.
-
Anion Exchange: Dissolve the crude N-ethyl-N-methylmorpholinium bromide in methanol. In a separate flask, dissolve a stoichiometric equivalent of potassium hexafluorophosphate in methanol. Slowly add the KPF₆ solution to the morpholinium bromide solution with vigorous stirring. A white precipitate of potassium bromide (KBr) will form.
-
Purification: Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange. Filter the mixture to remove the KBr precipitate. The filtrate, containing the desired N-ethyl-N-methylmorpholinium hexafluorophosphate, is then concentrated under reduced pressure. The resulting ionic liquid is washed multiple times with deionized water to remove any remaining impurities and then dried under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water and solvent.
Thermal Analysis Methodologies
The thermal stability of morpholinium hexafluorophosphate is primarily assessed using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the temperature at which significant mass loss begins.
Causality behind Experimental Choices:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition. Running the analysis in an oxidative atmosphere (e.g., air) can also provide valuable information about the material's stability in real-world conditions. The thermal stability of ionic liquids can be significantly lower in an oxidizing atmosphere.[1]
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of thermal events and a more accurate determination of the onset temperature. Faster heating rates can shift the decomposition to higher temperatures.[1]
-
Sample Size: A small sample size (typically 5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.
Experimental Protocol: TGA Analysis
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.
-
Sample Loading: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of the dried morpholinium hexafluorophosphate into a TGA pan.
-
Analysis: Place the sample in the TGA furnace and purge with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert environment.
-
Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the mass loss as a function of temperature. The onset decomposition temperature (T_onset) is typically determined as the intersection of the baseline tangent and the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting (Tₘ), crystallization (T₋c), and glass transitions (T₋g).
Causality behind Experimental Choices:
-
Heating and Cooling Cycles: Multiple heating and cooling cycles are often employed to erase the sample's prior thermal history and obtain reproducible results for the glass transition and melting/crystallization events.
-
Scan Rate: A typical scan rate of 10 °C/min is used. Slower rates can improve the resolution of thermal events but may decrease the signal-to-noise ratio.
Experimental Protocol: DSC Analysis
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards.
-
Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of the ionic liquid in an aluminum DSC pan.
-
Analysis Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold at the low temperature for a few minutes to allow for thermal equilibrium.
-
Heat the sample to a temperature below its decomposition point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Data Interpretation and Expected Results
Due to the limited availability of specific thermal analysis data for Morpholinium hexafluorophosphate in the public domain, we will discuss the expected results based on closely related N-alkyl-N-methylmorpholinium hexafluorophosphate salts.
TGA Data
For N-alkyl-N-methylmorpholinium hexafluorophosphate, the onset of thermal decomposition is generally observed at high temperatures, indicating good thermal stability.
| Compound Family | Onset Decomposition Temp. (T_onset) | Atmosphere | Reference |
| N-alkyl-N-methylmorpholinium hexafluorophosphates | ~400 °C (673 K) | Inert | [2] |
It is important to note that the alkyl chain length on the morpholinium cation can influence the thermal stability, though this effect is generally less pronounced than the choice of anion. Some studies on morpholinium-based ionic liquids with other anions have suggested a potential two-step decomposition process, which may be observable in the derivative thermogravimetric (DTG) curve.[2]
DSC Data
The DSC thermogram for a morpholinium-based ionic liquid is expected to show a glass transition at a sub-ambient temperature. Depending on the specific alkyl substituents and the thermal history of the sample, a crystallization exotherm upon heating from the glassy state (cold crystallization) and a subsequent melting endotherm may be observed. Many ionic liquids, however, are poor crystallizers and may only exhibit a glass transition.
| Thermal Event | Expected Temperature Range |
| Glass Transition (T₋g) | -50 °C to -90 °C |
| Cold Crystallization (T₋cc) | May not be present |
| Melting Point (Tₘ) | Highly dependent on cation structure |
Decomposition Mechanism
The thermal decomposition of ionic liquids containing the hexafluorophosphate anion is generally initiated by the degradation of the PF₆⁻ anion. The primary decomposition pathway involves the dissociation of the anion into phosphorus pentafluoride (PF₅) gas and a fluoride ion (F⁻).
PF₆⁻ ⇌ PF₅ + F⁻
The highly reactive PF₅ gas is a Lewis acid and can further react with trace amounts of water to produce hydrofluoric acid (HF) and phosphoryl fluoride (POF₃).[3][4]
PF₅ + H₂O → POF₃ + 2HF
The fluoride ion can act as a nucleophile and attack the electrophilic carbon atoms on the morpholinium cation, leading to the degradation of the organic cation. For an N-ethyl-N-methylmorpholinium cation, this could involve an Sₙ2 or E2 elimination pathway, leading to the formation of volatile organic compounds.
Safety Considerations
-
Handling: Morpholinium hexafluorophosphate, like many ionic liquids, should be handled with appropriate personal protective equipment, including gloves and safety glasses. Due to its hygroscopic nature, it should be handled and stored in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption, which can significantly lower its thermal stability.
-
Decomposition Products: The thermal decomposition of hexafluorophosphate salts can release toxic and corrosive gases, including PF₅ and potentially HF. All thermal analyses should be conducted in a well-ventilated area, and the instrument's exhaust should be properly vented.
-
Thermal Runaway: While ionic liquids are generally considered to have low flammability, their decomposition can be exothermic. When working with larger quantities at elevated temperatures, the potential for a thermal runaway reaction should be considered.
Conclusion
The thermal stability of morpholinium hexafluorophosphate is a critical parameter for its successful application. This guide has provided a framework for understanding and evaluating this property through established thermal analysis techniques. The high thermal stability of N-alkyl-N-methylmorpholinium hexafluorophosphates, with decomposition onsets around 400 °C, makes them robust candidates for high-temperature applications. However, careful consideration of the experimental conditions, particularly the atmosphere and the presence of moisture, is essential for obtaining accurate and reproducible data. A thorough understanding of the decomposition pathways is also crucial for mitigating risks associated with the handling and use of these materials at elevated temperatures.
References
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- Ferdeghini, C., et al. (2021). Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry. Thermochimica Acta, 698, 178881.
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PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide. Retrieved from [Link]
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- Gao, J., et al. (2021). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry, 147(13), 7345-7355.
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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Global Substance Registration System. (n.d.). N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE. Retrieved from [Link]
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ResearchGate. (n.d.). TGA/DSC curves of the phosphotungstic and phosphomolybdic HPA potassium salts. Retrieved from [Link]
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Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]
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Spectroscopic Fingerprinting of Morpholinium Hexafluorophosphate: An In-Depth Technical Guide
Abstract
Morpholinium hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻) is an ionic liquid of significant interest, finding applications in electrochemistry, synthesis, and materials science. A thorough understanding of its molecular structure and purity is paramount for its effective application and development. This technical guide provides a comprehensive exploration of the spectroscopic techniques central to the characterization of morpholinium hexafluorophosphate: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document moves beyond a simple recitation of methods, offering a detailed rationale for experimental choices and a guide to the nuanced interpretation of the resulting spectral data. The insights provided herein are grounded in established spectroscopic principles and data from related morpholinium salts and hexafluorophosphate compounds, offering a robust framework for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Architecture of Morpholinium Hexafluorophosphate
Morpholinium hexafluorophosphate is an ionic liquid comprised of an organic cation, morpholinium, and an inorganic anion, hexafluorophosphate. The morpholinium cation is the protonated form of morpholine, a heterocyclic amine. Its chair conformation and the presence of heteroatoms (nitrogen and oxygen) impart specific spectroscopic signatures. The hexafluorophosphate anion is a well-known non-coordinating anion, valued for its high stability and inertness. The combination of these two ions results in a material with unique physicochemical properties.
Accurate spectroscopic analysis is non-negotiable for verifying the synthesis of morpholinium hexafluorophosphate, assessing its purity, and understanding the subtle intermolecular interactions that govern its bulk properties. This guide will dissect the application of NMR, IR, and Raman spectroscopy to provide a complete molecular portrait of this compound.
Caption: Molecular structure of the morpholinium cation and hexafluorophosphate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and inorganic compounds. For morpholinium hexafluorophosphate, a suite of NMR experiments targeting ¹H, ¹³C, ³¹P, and ¹⁹F nuclei provides a comprehensive and unambiguous characterization.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: A deuterated solvent that readily dissolves the ionic liquid is crucial. Deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are common choices. The selection should be based on the desired experimental temperature range and potential interactions with the analyte.
-
Concentration: A concentration of 5-10 mg/mL is typically sufficient for ¹H and ¹³C NMR. For less sensitive nuclei like ³¹P, a higher concentration may be beneficial.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is used as an external standard, while CFCl₃ is a common reference for ¹⁹F NMR.
Caption: General workflow for NMR spectroscopic analysis.
¹H and ¹³C NMR: Characterizing the Morpholinium Cation
The ¹H and ¹³C NMR spectra are primarily used to confirm the structure and purity of the morpholinium cation.
-
¹H NMR: The proton NMR spectrum of the morpholinium cation is expected to show two distinct multiplets corresponding to the methylene (CH₂) groups.[1] The protons on the carbons adjacent to the positively charged nitrogen atom (N⁺-CH₂) are deshielded and will appear at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂).[1] The N-H protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display two signals for the two non-equivalent methylene carbons.[2] Similar to the proton spectrum, the carbon atoms bonded to the nitrogen will be at a higher chemical shift than those bonded to the oxygen due to the inductive effect of the positively charged nitrogen.[2][3]
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | N⁺-CH ₂ | ~3.5 - 4.0 | Multiplet |
| ¹H | O-CH ₂ | ~3.0 - 3.5 | Multiplet |
| ¹H | N⁺-H ₂ | Variable (broad) | Singlet |
| ¹³C | N⁺-C H₂ | ~65 - 70 | - |
| ¹³C | O-C H₂ | ~45 - 50 | - |
| Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Morpholinium Cation. |
³¹P and ¹⁹F NMR: Fingerprinting the Hexafluorophosphate Anion
The presence and integrity of the hexafluorophosphate anion are unequivocally confirmed by ³¹P and ¹⁹F NMR spectroscopy.
-
³¹P NMR: The phosphorus-31 NMR spectrum provides a distinctive signature for the [PF₆]⁻ anion. Due to the coupling of the phosphorus nucleus with six equivalent fluorine nuclei (I = 1/2), the signal appears as a well-defined septet.[4] The chemical shift is typically observed around -145 ppm relative to 85% H₃PO₄.[5] The presence of any hydrolysis products, such as difluorophosphate, would result in additional signals with different multiplicities and chemical shifts.[4]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will show a doublet centered around -71 to -73 ppm.[6] The splitting is due to the coupling with the phosphorus-31 nucleus (¹J_PF). The observation of a clean doublet confirms the P-F bonding and the integrity of the anion.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹J) |
| ³¹P | P F₆⁻ | ~ -145 | Septet | ~710 Hz (P-F) |
| ¹⁹F | PF ₆⁻ | ~ -71 to -73 | Doublet | ~710 Hz (F-P) |
| Table 2: Expected ³¹P and ¹⁹F NMR Parameters for the Hexafluorophosphate Anion. |
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint of the functional groups present in morpholinium hexafluorophosphate.
Experimental Protocols
-
FTIR Spectroscopy: The sample can be analyzed as a thin film between two KBr or NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory, which is often more convenient for ionic liquids.[7]
-
Raman Spectroscopy: The sample is typically placed in a glass vial or capillary tube and irradiated with a monochromatic laser source.[8]
Caption: General workflow for vibrational spectroscopy.
Interpreting the Spectra
The vibrational spectrum of morpholinium hexafluorophosphate can be understood by considering the characteristic vibrations of the morpholinium cation and the hexafluorophosphate anion.
-
Morpholinium Cation Vibrations:
-
C-H Stretching: The methylene C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.[9]
-
N-H Stretching: The N-H stretching of the secondary ammonium group will appear as a broad band in the 3100-3300 cm⁻¹ region in the IR spectrum.
-
C-O-C and C-N Stretching: The C-O-C and C-N stretching vibrations are characteristic of the morpholine ring and are expected in the 1000-1300 cm⁻¹ region.[9] The C-O-C stretch is typically a strong band in the IR spectrum.[10]
-
-
Hexafluorophosphate Anion Vibrations: The [PF₆]⁻ anion has an octahedral geometry. Its fundamental vibrational modes are well-characterized. The most intense and characteristic vibrations are the P-F stretching modes. These are often more prominent in the Raman spectrum.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3100-3300 | ν(N-H) | IR |
| ~2850-3000 | ν(C-H) | IR, Raman |
| ~1450 | δ(CH₂) | IR, Raman |
| ~1000-1300 | ν(C-O-C), ν(C-N) | IR, Raman |
| ~840 | ν(P-F) | IR (strong) |
| ~740 | ν(P-F) | Raman (strong, polarized) |
| ~560 | δ(P-F) | IR, Raman |
| Table 3: Key Vibrational Assignments for Morpholinium Hexafluorophosphate. |
The complementary nature of IR and Raman spectroscopy is crucial. For instance, the symmetric P-F stretching mode is typically strong and polarized in the Raman spectrum, while the asymmetric P-F stretching mode is strong in the IR spectrum.[7][8]
Conclusion
The multi-technique spectroscopic approach detailed in this guide, employing ¹H, ¹³C, ³¹P, and ¹⁹F NMR in conjunction with FTIR and Raman spectroscopy, provides a robust and comprehensive methodology for the characterization of morpholinium hexafluorophosphate. By understanding the principles behind each technique and the expected spectral features of both the morpholinium cation and the hexafluorophosphate anion, researchers can confidently verify the synthesis, assess the purity, and gain valuable insights into the structural integrity of this important ionic liquid. The protocols and data presented here serve as a foundational reference for scientists and professionals working with morpholinium hexafluorophosphate and related ionic liquid systems.
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Complete analysis of the P-31 and F-19 NMR spectra of [(PF3)(3)Mo(CO)(3)]. (2000). Magnetic Resonance in Chemistry. [Link]
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Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. (2024). ACS Omega. [Link]
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Vibrational spectroscopic study of ionic liquids. (2014). Journal of Molecular Structure. [Link]
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1H and 13C NMR Spectra of N-substituted Morpholines. (2005). Magnetic Resonance in Chemistry. [Link]
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]
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Structures of Ionic Liquids with Different Anions Studied by Infrared Vibration Spectroscopy. (2021). The Journal of Physical Chemistry B. [Link]
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Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. ResearchGate. [Link]
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Analysis and calculation of the 31P and 19F NMR spectra of hexafluorocyclotriphosphazene. (2005). Magnetic Resonance in Chemistry. [Link]
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1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]
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Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry. [Link]
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Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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FTIR AND RAMAN SPECTROSCOPIC INVESTIGATIONS OF OFLOXACIN / CARBOPOL940 MUCOADHESIVE SUSPENSION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Combining Fourier Transform Infrared and Raman Spectroscopy to Characterize Kerogen Molecular Structures: Insights into Their Thermal Maturity. MDPI. [Link]
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A Technical Guide to Morpholinium Hexafluorophosphate (C₄H₁₀F₆NOP)
This technical guide provides a comprehensive overview of Morpholinium Hexafluorophosphate, a specialty chemical of interest to researchers in synthetic chemistry, materials science, and drug development. This document delves into its core physicochemical properties, synthesis, applications, and handling protocols, offering field-proven insights grounded in established scientific principles.
Core Physicochemical Properties
Morpholinium hexafluorophosphate is an organic salt consisting of a morpholinium cation and a hexafluorophosphate anion.[1][2] Its properties are a direct consequence of the nature of these two ionic components. The morpholinium cation is the conjugate acid of morpholine, a common organic base.[3][4] The hexafluorophosphate anion is a well-known non-coordinating anion, which imparts significant stability and unique solubility characteristics to the salt.[5]
Key quantitative data for Morpholinium Hexafluorophosphate are summarized below.
| Property | Value | Source |
| CAS Number | 25866-83-5 | [1][2] |
| Molecular Formula | C₄H₁₀F₆NOP | [1][2] |
| Molecular Weight | 233.09 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Anion Formula | [PF₆]⁻ | [5] |
| Cation Formula | [C₄H₁₀NO]⁺ | [3] |
Molecular Structure and Rationale
The structure of Morpholinium Hexafluorophosphate is defined by the ionic interaction between the organic morpholinium cation and the inorganic hexafluorophosphate anion.
-
Morpholinium Cation ([C₄H₁₀NO]⁺) : This cation is formed by the protonation of the nitrogen atom in the morpholine ring.[4] The morpholine moiety typically adopts a stable chair conformation.[6] This organic component is primarily responsible for the salt's solubility in polar organic solvents.
-
Hexafluorophosphate Anion ([PF₆]⁻) : This anion features a central phosphorus atom octahedrally coordinated to six fluorine atoms.[5] It is known for being a poorly nucleophilic, non-coordinating anion. This property is crucial as it prevents the anion from interfering with chemical reactions, making it an excellent choice as a counterion for reactive cationic species.[5] Its stability also contributes to the overall thermal and chemical resilience of the salt.
Caption: Ionic association of Morpholinium and Hexafluorophosphate.
Synthesis and Purification
Synthetic Strategy: Salt Metathesis
The most direct and common laboratory-scale synthesis of Morpholinium Hexafluorophosphate is through a salt metathesis (ion exchange) reaction. This method is favored due to its high efficiency and the ease of isolating the final product. The strategy involves reacting a morpholinium salt (e.g., morpholinium chloride) with a source of the hexafluorophosphate anion, such as hexafluorophosphoric acid or an alkali metal salt like sodium hexafluorophosphate.
The causality for this choice rests on solubility principles. Morpholinium hexafluorophosphate exhibits low solubility in water compared to the inorganic salt byproducts (e.g., NaCl), allowing it to be selectively precipitated and isolated from the reaction mixture.[5]
Detailed Experimental Protocol
This protocol describes the synthesis via the reaction of morpholine with hexafluorophosphoric acid.
Materials:
-
Morpholine (C₄H₉NO)
-
Hexafluorophosphoric acid (HPF₆, ~60% in H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 1.0 equivalent of morpholine.
-
Acid Addition: Slowly add 1.0 equivalent of hexafluorophosphoric acid dropwise to the stirred morpholine solution. Caution: Hexafluorophosphoric acid is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8] The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Precipitation: Upon addition of the acid, a white precipitate of Morpholinium Hexafluorophosphate will form. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction and precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any unreacted starting materials and water-soluble byproducts.
-
Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add deionized water dropwise until a clear solution is obtained at high temperature. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The choice of an ethanol/water system leverages the high solubility of the product in hot solvent and its reduced solubility upon cooling, facilitating the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at a moderate temperature (<50°C) to yield the final product.
Caption: Workflow for the synthesis of Morpholinium Hexafluorophosphate.
Key Applications in Research and Development
The unique combination of a functionalized organic cation and a stable, non-coordinating anion makes Morpholinium Hexafluorophosphate a versatile compound for various applications.
-
Ionic Liquids: While not a classic room-temperature ionic liquid, it serves as a precursor or component in the formulation of ionic liquids. Its morpholinium core can be further functionalized to tune properties like viscosity and polarity for specific applications, such as in catalysis or as green solvents.[9]
-
Electrolytes: The hexafluorophosphate anion is a cornerstone of modern lithium-ion battery technology, where lithium hexafluorophosphate (LiPF₆) is a common electrolyte salt.[5][10] Similarly, morpholinium-based hexafluorophosphate salts can be investigated as electrolytes in other electrochemical systems, such as capacitors, where ionic conductivity and a wide electrochemical window are necessary.
-
Organic Synthesis: The non-coordinating nature of the [PF₆]⁻ anion makes it an ideal counterion in reactions involving cationic intermediates.[5] It can be used in the preparation of other specialty salts or as a phase-transfer catalyst. Related formamidinium hexafluorophosphate salts are used as coupling reagents in peptide synthesis, suggesting potential utility for this compound in facilitating specific organic transformations.[11]
Handling, Safety, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.
-
Hazards: Morpholinium hexafluorophosphate should be handled as an irritant. Direct contact can cause skin and serious eye irritation.[12][13] Inhalation of dust should be avoided. The primary danger associated with all hexafluorophosphate salts is their potential to hydrolyze in the presence of water or acids, which can release highly toxic and corrosive hydrogen fluoride (HF) gas.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[8]
-
Storage: Store Morpholinium Hexafluorophosphate in a tightly sealed container in a cool, dry, and well-ventilated place.[12] It is crucial to protect it from moisture to prevent hydrolysis. Keep it away from strong oxidizing agents and incompatible materials.
Conclusion
Morpholinium Hexafluorophosphate is a specialty chemical with a valuable set of properties derived from its constituent ions. Its molecular formula is C₄H₁₀F₆NOP and its molecular weight is 233.09 g/mol .[1][2] Its straightforward synthesis, combined with the inherent stability and non-coordinating nature of the hexafluorophosphate anion, makes it a compound of significant interest for researchers developing novel ionic liquids, electrolytes, and synthetic methodologies. Proper adherence to safety and handling protocols is essential for its effective and safe utilization in the laboratory.
References
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Lynch, V. M., et al. (2017). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5020115, Morpholinium. Retrieved from [Link]
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Wikipedia. (n.d.). Hexafluorophosphate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Insights: Properties and Applications of Lithium Hexafluorophosphate. Retrieved from [Link]
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A Technical Guide to the Health and Safety Profile of Morpholinium Hexafluorophosphate for Research Applications
Introduction
Morpholinium hexafluorophosphate (CAS No. 25866-83-5) is a member of the morpholinium-based ionic liquids, a class of compounds gaining interest in medicinal chemistry and drug development for their favorable physicochemical and metabolic properties.[1][2][3][4] The morpholine scaffold is a versatile building block, and its incorporation into molecular structures has been shown to enhance aqueous solubility and bioavailability, making it a valuable pharmacophore.[2][3]
However, as with many novel research chemicals, a comprehensive, publicly available toxicological profile for Morpholinium hexafluorophosphate is not yet established. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for its safe handling and use. In the absence of direct toxicity data, we will employ a foundational chemical safety principle: analyzing the compound's constituent parts—the morpholinium cation and the hexafluorophosphate anion —to construct a presumptive hazard profile. This document synthesizes information from analogous compounds to establish prudent laboratory practices, engineering controls, personal protective equipment (PPE) requirements, and emergency procedures.
Physicochemical Properties
Understanding the basic properties of a chemical is the first step in a thorough safety assessment. While extensive experimental data is limited, the fundamental identifiers for Morpholinium hexafluorophosphate are known.
| Property | Value | Source |
| CAS Number | 25866-83-5 | [5] |
| Molecular Formula | C₄H₁₀F₆NOP | [5] |
| Molecular Weight | 233.09 g/mol | [5] |
| Physical Form | Solid, Crystal/Powder | |
| Color | White to Almost White | |
| Melting Point | 196°C (for 1-Methylpyridinium Hexafluorophosphate) |
Note: Physical form, color, and melting point are based on analogous hexafluorophosphate salts and should be confirmed by lot-specific analysis.
Hazard Identification and Analysis
The primary health and safety risks associated with Morpholinium hexafluorophosphate can be inferred from the known hazards of its parent amine (morpholine) and the hexafluorophosphate anion.
The Morpholinium Cation: A Derivative of a Corrosive and Toxic Precursor
The morpholinium cation is the protonated form of morpholine. Morpholine itself is a well-characterized substance with significant hazards. It is classified as a corrosive chemical that can cause severe irritation and burns to the skin and eyes, with the potential for lasting eye damage.[6] Inhalation can irritate the nose, throat, and lungs, and there is evidence that it may cause damage to the liver and kidneys.[6] Furthermore, morpholine is considered toxic if absorbed through the skin or inhaled.[7][8]
Causality for Caution: While the quaternization of the nitrogen atom to form the morpholinium cation alters its chemical properties, the fundamental heterocyclic structure remains. It is a scientifically sound and cautious approach to assume that the cation may retain some of the hazardous characteristics of its parent molecule. Therefore, until specific toxicological data for Morpholinium hexafluorophosphate becomes available, it must be handled as a substance that is potentially corrosive and toxic upon dermal contact or inhalation.
The Hexafluorophosphate Anion: A Source of Irritation and Severe Decomposition Hazards
Safety data for various hexafluorophosphate salts consistently identify them as causing skin and serious eye irritation.[9][10][11] The most critical and severe hazard associated with the hexafluorophosphate anion, however, is its behavior under thermal decomposition. When heated or allowed to react with strong acids, it can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and oxides of phosphorus.[9][12] Hydrogen fluoride is a particularly insidious poison that can cause severe, delayed-onset burns and systemic toxicity.
Presumptive Composite Hazard Profile
Based on the analysis of its constituent ions, Morpholinium hexafluorophosphate should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity (Dermal/Inhalation): Potential for toxicity based on the morpholine structure.
-
Skin Corrosion/Irritation: Causes skin irritation, with a potential for more severe corrosive effects.[10]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[10]
-
Decomposition Hazard: Thermal decomposition or reaction with strong acids may release highly toxic hydrogen fluoride (HF) and phosphorus oxides.[9][12]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling Morpholinium hexafluorophosphate.
Hierarchy of Controls
The most effective safety strategies focus on removing or minimizing the hazard at its source. Personal protective equipment is the final line of defense.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [13]While flushing, remove all contaminated clothing and shoes. [13]Seek immediate medical attention. * Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces. [7][13]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If the person is not breathing, begin artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. [8]Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [7]Seek immediate medical attention.
Spills and Leaks
-
Minor Spill: For small amounts of powder, carefully sweep up the material, avoiding the generation of dust. Place the collected material into a suitable, sealed container for hazardous waste disposal. * Major Spill: Evacuate the area immediately. Keep personnel upwind of the spill. Alert others and contact your institution's environmental health and safety (EHS) department or emergency response team.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [8][9]* Critical Hazard: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [9]The primary danger is the thermal decomposition of the material, which can release highly toxic and corrosive hydrogen fluoride gas and phosphorus oxides. [9][12]
Toxicological Data for Precursor Compound
No specific LD₅₀ or LC₅₀ data is available for Morpholinium hexafluorophosphate. However, the data for Morpholine provides a quantitative basis for the precautionary measures advised in this guide.
| Substance | Route | Species | Value | Classification | Source |
| Morpholine | Oral | Rat (female) | LD₅₀: 1,050 mg/kg | Category 4 | |
| Morpholine | Dermal | Rabbit (male) | LD₅₀: 505 mg/kg | Category 3 | |
| Morpholine | Inhalation | Rat | LC₅₀ (4-hr): >23.6 mg/L | Not Classified |
These values are for the parent amine, morpholine, and should be used as a reference to underscore the need for cautious handling of its derivatives.
Conclusion
Morpholinium hexafluorophosphate is a valuable research chemical with potential applications in drug discovery. However, the absence of specific toxicological data necessitates a conservative and proactive approach to safety. By analyzing the known hazards of the morpholinium cation and the hexafluorophosphate anion, we have constructed a presumptive safety profile that identifies it as a skin and eye irritant with potential for dermal and inhalation toxicity, and a severe decomposition hazard. All handling must be conducted within appropriate engineering controls, with mandatory use of personal protective equipment. Researchers and laboratory managers are urged to use this guide to develop specific Standard Operating Procedures (SOPs) and to ensure all personnel are trained on the potential risks and emergency procedures before commencing work.
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The Environmental Profile of Morpholinium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals
Foreword: A Nuanced Perspective on "Green" Solvents
The advent of ionic liquids (ILs) heralded a paradigm shift in solvent chemistry, offering a tantalizing promise of "green" alternatives to volatile organic compounds. Among the diverse families of ILs, those based on the morpholinium cation have garnered significant interest, particularly in applications ranging from organic synthesis to advanced drug delivery systems.[1] Their perceived lower toxicity compared to imidazolium and pyridinium analogues has positioned them as a potentially more benign option.[2] However, as with any emerging technology, a critical and thorough evaluation of their environmental impact and toxicological profile is paramount. This guide provides an in-depth technical analysis of the environmental fate and toxicity of morpholinium-based ILs, designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to foster a comprehensive understanding of these unique chemical entities.
I. Ecotoxicity: Gauging the Impact on Aquatic Ecosystems
The potential release of ILs into aquatic environments necessitates a thorough assessment of their impact on representative organisms from different trophic levels. The primary mechanism of IL toxicity is often attributed to the disruption of cell membranes.[3] For morpholinium-based ILs, the structure of the cation, particularly the length of the N-alkyl substituents, plays a crucial role in determining their ecotoxicity.
A. Key Determinants of Ecotoxicity
-
Alkyl Chain Length: A consistent trend observed across numerous studies is that the ecotoxicity of morpholinium-based ILs increases with the length of the alkyl chain attached to the nitrogen atom.[4] Longer alkyl chains enhance the lipophilicity of the cation, facilitating its intercalation into the lipid bilayers of cell membranes, leading to membrane disruption and cell lysis.
-
Cationic Head Group: The morpholinium cation itself is generally considered to be less toxic than aromatic cations like imidazolium and pyridinium.[2] This is a critical consideration in the design of more environmentally benign ILs.
-
Anion Influence: While the cation is the primary driver of toxicity, the anion can also play a role. The toxicity of herbicidal ionic liquids (HILs) with morpholinium cations was found to be influenced by the anionic moiety, with the following order of increasing toxicity: [Dicamba]⁻ < [2,4-D]⁻ < [MCPP]⁻ < [MCPA]⁻.[5][6]
B. Quantitative Ecotoxicity Data
The following table summarizes the half-maximal effective concentration (EC50) values for various morpholinium-based ILs against key aquatic organisms. A lower EC50 value indicates higher toxicity.
| Ionic Liquid Cation | Anion | Test Organism | Exposure Time | EC50 (mg/L) | Reference(s) |
| 4-decyl-4-ethylmorpholinium ([DecEtMor]⁺) | MCPA | Mixed Microbiota | - | 69 - 190 | [5][6] |
| 4,4-didecylmorpholinium ([Dec₂Mor]⁺) | MCPA | Mixed Microbiota | - | 45 - 190 | [5][6] |
| 4-decyl-4-ethylmorpholinium ([DecEtMor]⁺) | MCPP | Mixed Microbiota | - | > 69 | [5][6] |
| 4,4-didecylmorpholinium ([Dec₂Mor]⁺) | MCPP | Mixed Microbiota | - | > 45 | [5][6] |
| 4-decyl-4-ethylmorpholinium ([DecEtMor]⁺) | 2,4-D | Mixed Microbiota | - | > 69 | [5][6] |
| 4,4-didecylmorpholinium ([Dec₂Mor]⁺) | 2,4-D | Mixed Microbiota | - | > 45 | [5][6] |
| N-alkyl-N-methylmorpholinium (short alkyl chains) | - | Vibrio fischeri | - | Low Toxicity | [4] |
| 4,4-didecylmorpholinium ([Dec₂Mor]⁺) | Various Herbicidal | DNA Polymerase | - | 10 - 24 | [7] |
C. Standardized Ecotoxicity Testing Protocols
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are essential. Here, we outline the methodologies for commonly used assays.
This acute toxicity test utilizes the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), which emits light as a byproduct of its metabolism. A reduction in bioluminescence upon exposure to a test substance indicates metabolic inhibition and thus, toxicity.
Experimental Protocol:
-
Bacterial Culture: Rehydrate freeze-dried A. fischeri according to the supplier's instructions.
-
Test Solutions: Prepare a series of dilutions of the morpholinium-based IL in a suitable solvent (e.g., deionized water).
-
Exposure: In a 96-well microplate, mix the bacterial suspension with the test solutions. Include a control group with the solvent only.
-
Incubation: Incubate the plate at a constant temperature (typically 15°C) for a defined period (e.g., 5, 15, and 30 minutes).
-
Luminescence Measurement: Measure the bioluminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 value using a suitable statistical method (e.g., probit analysis).
This test assesses the effect of a substance on the growth of the freshwater green alga Scenedesmus vacuolatus.
Experimental Protocol:
-
Algal Culture: Maintain a stock culture of S. vacuolatus in a nutrient-rich medium under controlled light and temperature conditions.
-
Test Setup: In sterile flasks, add a known volume of algal inoculum to the test medium containing different concentrations of the morpholinium-based IL.
-
Incubation: Incubate the flasks for 72-96 hours under continuous illumination and constant temperature.
-
Growth Measurement: Determine the algal growth by measuring the cell density (e.g., using a spectrophotometer at a specific wavelength) or biomass at the beginning and end of the test.
-
Data Analysis: Calculate the growth inhibition for each concentration and determine the EC50 value.
This assay evaluates the phytotoxicity of a substance using the aquatic plant Lemna minor.
Experimental Protocol:
-
Plant Culture: Cultivate L. minor in a suitable nutrient medium.
-
Test Initiation: Select healthy fronds and place them in test vessels containing the test solutions of the morpholinium-based IL.
-
Incubation: Expose the plants for 7 days under controlled lighting and temperature.
-
Endpoint Measurement: At the end of the test, count the number of fronds and/or measure the frond area or dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 value.
II. Biodegradability: The Environmental Persistence of Morpholinium-Based ILs
The biodegradability of an ionic liquid is a critical factor in determining its long-term environmental impact. A substance that is readily biodegradable is less likely to persist and accumulate in ecosystems.
A. Factors Influencing Biodegradability
-
Alkyl Chain Length: Similar to toxicity, the length of the alkyl chain on the morpholinium cation influences biodegradability. However, the relationship is not always linear. While longer chains can sometimes enhance initial degradation by increasing bioavailability, very long chains can become recalcitrant.
-
Cation and Anion Structure: The morpholinium ring itself is biodegradable, though the rate can be slow. Studies have shown that the cation is generally more susceptible to primary biodegradation than many common anions.[8][9] For instance, in a study of morpholinium-based herbicidal ILs, the cations showed 41-94% primary biodegradation, while the anions exhibited 0-61%.[8][9]
B. Biodegradation Pathway of the Morpholinium Cation
The biodegradation of the morpholine ring, the core of the morpholinium cation, has been studied in microorganisms like Mycobacterium. The initial step involves the enzymatic cleavage of the C-N bond, a reaction often catalyzed by a cytochrome P-450 monooxygenase.[6] This is followed by further oxidation and degradation into smaller, readily metabolizable molecules.
C. Standardized Biodegradability Testing: OECD 301F
The OECD 301F Manometric Respirometry Test is a widely accepted method for assessing the ready biodegradability of chemical substances.
Experimental Protocol:
-
Inoculum: Use an inoculum from a source of mixed microorganisms, such as activated sludge from a wastewater treatment plant.
-
Test Medium: Prepare a mineral medium containing the test substance as the sole source of organic carbon.
-
Test Setup: Add the inoculated medium to sealed vessels equipped with a device to measure oxygen consumption (a respirometer).
-
Incubation: Incubate the vessels in the dark at a constant temperature (20-24°C) for 28 days.
-
Oxygen Measurement: Continuously monitor the oxygen consumption over the 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
III. Cytotoxicity: Implications for Human Health and Drug Development
For researchers in drug development, understanding the cytotoxicity of morpholinium-based ILs against human cell lines is of paramount importance. These compounds are being explored as drug solubilizers, permeation enhancers, and even as active pharmaceutical ingredients (APIs) themselves.[10]
A. Mechanism of Cytotoxicity: Membrane Disruption and Apoptosis
The primary mechanism of cytotoxicity for many ionic liquids, including those based on morpholinium, is the disruption of the cell membrane.[3] The lipophilic alkyl chains of the cations insert into the phospholipid bilayer, leading to increased membrane fluidity, pore formation, and ultimately, loss of membrane integrity. This can trigger a cascade of intracellular events, including the initiation of apoptosis (programmed cell death).
B. Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected morpholinium-based ILs against various human cell lines.
| Ionic Liquid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference(s) |
| N-dodecyl-N-methylmorpholinium salicylate ([C₁₂mmor][Sal]) | A549 (Lung carcinoma) | - | 12.79 | [4][11] |
| N-dodecyl-N-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-H-2-n]) | A549 (Lung carcinoma) | - | 30.19 | [4][11] |
C. Standardized Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed the desired human cell line (e.g., HeLa, HepG2, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the morpholinium-based IL. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
IV. Synthesis and Application in Drug Development: A Balanced Perspective
The unique physicochemical properties of morpholinium-based ILs make them attractive for various applications in drug development.[10] They can enhance the solubility of poorly water-soluble drugs, improve their permeability across biological membranes, and potentially be formulated as novel drug delivery systems.[10] For instance, certain morpholinium-based surface-active ILs have been investigated for their potential as anticancer agents, demonstrating inhibitory effects on epidermal growth factor receptor (EGFR).[4][11]
However, the inherent toxicity of these compounds, as detailed in the preceding sections, must be carefully considered. A thorough risk-benefit analysis is essential. The "safer" profile of morpholinium ILs compared to their imidazolium and pyridinium counterparts makes them a promising starting point for the design of biocompatible ILs.[2] Future research should focus on synthesizing morpholinium derivatives with optimized alkyl chain lengths and functional groups that maintain their desirable solvent properties while minimizing their adverse environmental and toxicological effects.
V. Conclusion: Towards the Rational Design of Greener Morpholinium-Based Ionic Liquids
Morpholinium-based ionic liquids represent a promising class of solvents with significant potential in various scientific and industrial fields, including drug development. Their generally lower toxicity and potential for biodegradability offer advantages over more traditional ILs. However, the "green" label should be applied with caution and supported by robust scientific evidence.
This guide has provided a comprehensive overview of the key environmental and toxicological considerations for morpholinium-based ILs. By understanding the structure-activity relationships that govern their ecotoxicity, biodegradability, and cytotoxicity, researchers can make more informed decisions in the design and application of these compounds. The provided experimental protocols offer a framework for the self-validating assessment of new morpholinium-based ILs. Ultimately, a holistic approach that integrates performance, environmental impact, and toxicity will be crucial in realizing the full potential of these fascinating materials in a safe and sustainable manner.
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A Comprehensive Technical Guide to the Computational and Theoretical Investigation of Morpholinium Hexafluorophosphate
An In-depth Technical Guide
Executive Summary
Morpholinium hexafluorophosphate, an ionic salt comprised of the protonated morpholine cation and the hexafluorophosphate anion, represents a class of materials with significant potential in fields ranging from materials science to pharmaceutical development.[1][2][3] Understanding the intricate interplay of intermolecular forces, conformational preferences, and electronic properties at a molecular level is paramount to harnessing its potential. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the computational and theoretical methodologies used to elucidate the structural and electronic characteristics of this compound. We move beyond a mere listing of protocols to explain the scientific rationale behind each step, grounding our claims in authoritative sources and providing a self-validating framework for investigation. This document synthesizes established computational techniques, including Density Functional Theory (DFT), Hirshfeld surface analysis, and theoretical vibrational spectroscopy, to construct a holistic molecular profile of Morpholinium hexafluorophosphate.
Introduction to Morpholinium Hexafluorophosphate
Chemical Identity and Significance
Morpholinium hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻) is an organic-inorganic hybrid salt.[2][3] The cation is formed by the protonation of the nitrogen atom in the morpholine ring, a common solvent and building block in organic synthesis.[4] The morpholine moiety typically adopts a stable chair conformation.[1][4][5][6] The anion, hexafluorophosphate ([PF₆]⁻), is a non-coordinating, inorganic anion known for its high stability and octahedral geometry, which it generally retains in the solid state.[1][7][8] The combination of a flexible organic cation and a stable, symmetric inorganic anion gives rise to a crystal lattice dominated by a network of hydrogen bonds and other non-covalent interactions, which dictate the material's physicochemical properties.
Rationale for Computational and Theoretical Study
Experimental characterization provides invaluable data but can be resource-intensive and may not fully reveal the underlying drivers of molecular behavior. Computational chemistry offers a powerful, complementary approach. Through theoretical studies, we can:
-
Predict Stable Structures: Determine the most energetically favorable conformations of the morpholinium cation and predict the crystal packing arrangement.[6][9]
-
Quantify Intermolecular Forces: Visualize and quantify the hydrogen bonds (N-H···F, C-H···F) and van der Waals forces that provide crystal stability.[10][11]
-
Elucidate Electronic Properties: Calculate properties like the HOMO-LUMO gap and map the molecular electrostatic potential to predict reactivity and charge transfer characteristics.[12][13]
-
Validate Experimental Data: Correlate calculated vibrational spectra (IR and Raman) with experimental results to confirm structural assignments.[4][14]
This in-silico approach allows for a rapid, cost-effective, and detailed exploration of the molecular landscape, guiding further experimental design and application.
Synthesis and Structural Characterization
Proposed Synthesis Protocol
While numerous complex morpholinium salts have been synthesized, a general and reliable method for preparing the parent Morpholinium hexafluorophosphate is based on a straightforward acid-base reaction. The rationale is to protonate the basic nitrogen of morpholine with a strong acid in the presence of the hexafluorophosphate anion.
Experimental Protocol: Synthesis of Morpholinium Hexafluorophosphate
-
Reagent Preparation: In a fume hood, dissolve morpholine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Protonation: To this solution, slowly add an aqueous solution of hexafluorophosphoric acid (HPF₆, ~1.0 eq.) dropwise while stirring in an ice bath to control the exothermic reaction.
-
Precipitation: Continue stirring for 1-2 hours. The salt will precipitate out of the solution. If precipitation is slow, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified product under vacuum to yield Morpholinium hexafluorophosphate. Recrystallization from a solvent like ethanol can be performed to obtain high-quality single crystals suitable for X-ray diffraction.[5]
Fundamental Structural Features
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms. Based on studies of analogous compounds, the key structural features of Morpholinium hexafluorophosphate are expected to be:
-
Cation Conformation: The morpholinium ring will adopt a chair conformation, which is its most stable form.[1][4][5]
-
Anion Geometry: The [PF₆]⁻ anion will exhibit a distorted octahedral geometry.[1]
-
Crystal Packing: The packing will be dominated by N-H···F hydrogen bonds between the ammonium group of the cation and the fluorine atoms of the anion. Weaker C-H···F and C-H···O interactions will further consolidate the crystal structure.[1][5]
Computational Methodology: A Validated Approach
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[15] It is a cornerstone of modern computational chemistry due to its excellent balance of accuracy and computational cost. For a system like Morpholinium hexafluorophosphate, DFT is the method of choice for geometry optimization, frequency calculations, and the prediction of electronic properties.[9][12][16] Functionals like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a suitable basis set (e.g., 6-311+G(d,p)), have been shown to provide reliable results for similar organic-inorganic systems.[9][12][13]
Step-by-Step Protocol: DFT-Based Geometry Optimization and Frequency Calculation
-
Initial Structure Creation: Build the Morpholinium hexafluorophosphate ion pair using molecular modeling software (e.g., GaussView). Ensure the morpholinium cation is in a chair conformation.
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian).
-
Method Selection: Specify the level of theory. A robust choice is B3LYP/6-311+G(d,p). The B3LYP functional is widely used and provides accurate results for a broad range of systems.[9][13] The 6-311+G(d,p) basis set is flexible, including diffuse functions (+) for anions and polarization functions (d,p) for accurate geometry and bonding descriptions.
-
Job Type Specification: Set the calculation type to Opt Freq. This command instructs the software to first perform a geometry optimization to find the lowest energy structure and then to perform a vibrational frequency calculation on the optimized geometry.
-
Execution and Validation: Run the calculation. After completion, it is critical to verify that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
DFT Calculation Workflow
The following diagram illustrates the logical flow of a standard DFT investigation.
Caption: Workflow for DFT-based geometry optimization and frequency analysis.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Visualizing Crystal Packing Forces
While DFT provides information about a single ion pair, Hirshfeld surface analysis is a powerful graphical tool for investigating the full suite of intermolecular interactions within a crystal lattice.[10][17][18][19] It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, allowing for the visualization and quantification of how molecules "touch" each other in the crystal.[10][11]
Methodology: Generating Hirshfeld Surfaces and 2D Fingerprint Plots
-
Input: The primary input is a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.
-
Surface Generation: Using software like CrystalExplorer, a Hirshfeld surface is generated for the molecule of interest. This surface is typically mapped with properties like d_norm.
-
d_norm Mapping: The d_norm property is a normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. The intense red spots on the surface are crucial as they pinpoint the locations of strong hydrogen bonds.[10]
-
Fingerprint Plotting: The 2D fingerprint plot is a histogram that summarizes all the interactions on the Hirshfeld surface. It plots the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). Each type of interaction (e.g., H···H, H···F) has a characteristic shape on this plot, and the percentage contribution of each interaction to the total surface can be calculated precisely.[11]
Interpreting the Data
For Morpholinium hexafluorophosphate, the key interactions to analyze are:
-
H···F/F···H Contacts: These will appear as sharp, distinct spikes in the lower-left region of the fingerprint plot, indicative of strong N-H···F and C-H···F hydrogen bonds. Their contribution is expected to be significant.
-
H···H Contacts: These typically form the largest contribution to the Hirshfeld surface, appearing as a large, diffuse region in the middle of the plot, representing van der Waals forces.[11]
-
H···O/O···H Contacts: These may arise from C-H···O interactions and will appear as distinct "wings" on the fingerprint plot.
Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Key Features on Fingerprint Plot |
| H···H | ~45-55% | Large, diffuse central region |
| H···F / F···H | ~30-40% | Sharp, symmetrical spikes at low dₑ/dᵢ |
| H···O / O···H | ~5-10% | Small "wings" off the main distribution |
| Other (C···H, C···F, etc.) | <5% | Various minor features |
Hirshfeld Analysis Workflow
Caption: Logical workflow for Hirshfeld surface and fingerprint plot analysis.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[13] For Morpholinium hexafluorophosphate, the HOMO is expected to be localized on the electron-rich hexafluorophosphate anion, while the LUMO is likely localized on the morpholinium cation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool that plots the electrostatic potential onto the electron density surface of the molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack.
-
Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack. These are expected around the fluorine atoms of the [PF₆]⁻ anion.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. The most positive region will be around the acidic N-H protons of the morpholinium cation.
-
Green Regions: Indicate neutral potential.
Table 2: Summary of Calculated Electronic Properties (Predicted)
| Property | Predicted Value (DFT/B3LYP) | Interpretation |
| EHOMO | ~ -8.0 to -9.0 eV | Localized on [PF₆]⁻ anion |
| ELUMO | ~ -1.0 to 0.0 eV | Localized on [C₄H₁₀NO]⁺ cation |
| Energy Gap (ΔE) | ~ 7.0 to 9.0 eV | High chemical stability |
Vibrational Spectroscopy: The Synergy of Experiment and Theory
Theoretical Prediction of IR and Raman Spectra
Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure.[14][20] A DFT frequency calculation not only confirms a structure as an energy minimum but also provides the theoretical infrared and Raman spectra.[4] By comparing these calculated spectra with experimental data, one can achieve an unambiguous assignment of the observed vibrational modes.[8]
Assigning Vibrational Modes
Key vibrational modes for Morpholinium hexafluorophosphate include:
-
N-H Stretching: A strong, broad band in the IR spectrum, typically in the 3100-3300 cm⁻¹ range, corresponding to the protonated amine.
-
C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ region from the methylene groups of the morpholine ring.[4]
-
P-F Stretching: A very strong, characteristic band in the IR spectrum around 840 cm⁻¹, corresponding to the ν₃ mode of the octahedral [PF₆]⁻ anion.[8]
-
C-O-C Stretching: Bands associated with the ether linkage in the morpholine ring, typically found in the 1100-1200 cm⁻¹ region.
Workflow for Spectroscopic Analysis
Caption: Workflow for the combined experimental and theoretical analysis of vibrational spectra.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted computational and theoretical framework for the study of Morpholinium hexafluorophosphate. By integrating Density Functional Theory for structural and electronic insights, Hirshfeld surface analysis for a detailed understanding of crystal packing, and theoretical vibrational spectroscopy for experimental validation, a complete molecular picture can be developed. The data derived from these studies—including stable conformations, the nature and strength of intermolecular forces, and sites of chemical reactivity—are fundamental to understanding and predicting the macroscopic properties of this material.
Future research could extend this work by:
-
Investigating Polymorphism: Using computational crystal structure prediction (CSP) methods to explore the possibility of different crystalline forms, which could have distinct properties.[21][22]
-
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the salt, particularly in solution or in the molten state, which is relevant for applications in ionic liquids.
-
Exploring Derivatives: Applying this validated computational protocol to a series of substituted morpholinium salts to systematically tune their physicochemical properties for specific applications in drug formulation or materials design.
By leveraging the predictive power of modern computational chemistry, we can accelerate the discovery and optimization of novel materials like Morpholinium hexafluorophosphate, paving the way for their successful application in science and industry.
References
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- 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate.
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- Synthesis and characterization of new hydrazinium(2+) and hydrazinium(1+) hexafluorophosphates and hydrazinium(1+)
- Hirshfeld surface analysis of new phosphoramidates.
- Morpholinium hexafluorophosph
- MORPHOLINIUM HEXAFLUOROPHOSPH
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Theoretical study on the complexation of the hexafluorophosphate, hexafluoroarsenate, and hexafluoroantimonate anions with dodecabenzylbambus[2] uril. ResearchGate.
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- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its. Semantic Scholar.
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Methodological & Application
Application Note: Morpholinium Hexafluorophosphate as a Functional Electrolyte for High-Performance Lithium-Ion Batteries
Introduction
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. Conventional electrolytes, typically a solution of lithium hexafluorophosphate (LiPF₆) in organic carbonate solvents, face significant challenges related to safety, thermal stability, and a limited electrochemical stability window, especially with the advent of high-voltage cathode materials.[1][2][3] Ionic liquids (ILs), including those based on the morpholinium cation, have emerged as promising alternatives or additives due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[4][5]
This application note provides a comprehensive technical guide for researchers on the use of Morpholinium Hexafluorophosphate ([Morph][PF₆]) as an electrolyte component in lithium-ion batteries. We will detail its physicochemical properties, explain its proposed mechanism of action, and provide step-by-step protocols for electrolyte formulation, cell assembly, and electrochemical characterization.
Physicochemical Properties & Rationale for Use
Morpholinium-based ILs are attractive due to their low cost, low toxicity, and favorable electrochemical properties.[4][5][6] When paired with the hexafluorophosphate anion, the resulting salt can be integrated into battery electrolytes to enhance performance and safety.
Causality for Selection: The morpholinium cation's stable heterocyclic structure contributes to a wider electrochemical stability window compared to traditional linear ether or alkyl ammonium cations. The oxygen atom in the morpholinium ring can potentially facilitate Li⁺ ion mobility.[7] The PF₆⁻ anion is well-established in the LIB industry, known for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes and its good ionic conductivity and solubility in carbonate solvents.[8][9][10]
Table 1: Comparative Physicochemical Properties
| Property | Standard Electrolyte (1M LiPF₆ in EC/DMC) | Morpholinium-based Electrolytes |
| Ionic Conductivity (25 °C) | ~8–12 mS/cm[9] | 10–16.8 mS/cm (Protic Morpholinium Formate)[5] |
| Electrochemical Window | ~4.5 V vs. Li/Li⁺[9] | Up to 2.91 V (Protic Morpholinium Formate)[11] |
| Thermal Decomposition | LiPF₆ begins to decompose around 200°C[9] | Generally high, with many ILs stable >300°C |
| Volatility / Flammability | High (due to organic solvents) | Negligible |
Note: Data for Morpholinium Hexafluorophosphate specifically can vary. The values for protic morpholinium formate are provided for a general comparison of the cation's potential.
Proposed Mechanism of Action: SEI Modification
The primary advantage of using morpholinium salts as an additive is their ability to influence the formation and stability of the Solid Electrolyte Interphase (SEI). The SEI is a passivation layer that forms on the anode surface during the initial charging cycles, which is crucial for battery longevity and safety.[12][13]
Mechanism:
-
Preferential Reduction: During the first charge, the morpholinium cation ([Morph]⁺) may be preferentially reduced at the anode surface compared to the solvent molecules.
-
SEI Incorporation: The decomposition products of the [Morph]⁺ cation become incorporated into the SEI layer.
-
Enhanced Stability: This modified SEI is often more robust, flexible, and electronically insulating but ionically conducting. This leads to suppressed continuous electrolyte decomposition, reduced capacity fade, and potentially better protection against lithium dendrite formation.[12][14]
Caption: Standard workflow for coin cell fabrication and analysis.
Step-by-Step Assembly Protocol (Half-Cell: Li | Electrolyte | Cathode)
Materials & Equipment:
-
CR2032 coin cell parts (case, cap, spring, spacer, gasket)
-
Cathode discs (e.g., LiCoO₂, 15 mm diameter) [15]* Lithium metal discs (15.6 mm diameter) [15]* Separator discs (e.g., Celgard 2400, 20 mm diameter) [15]* Prepared [Morph][PF₆] electrolyte
-
Crimping machine, tweezers, pipette
Procedure (inside glovebox):
-
Place the cell case (negative terminal) onto a non-conductive surface.
-
Place the lithium metal disc into the center of the case.
-
Dispense 2-3 drops of the electrolyte onto the lithium surface to ensure good wetting. [16]4. Place one separator disc on top of the lithium metal.
-
Add another 2 drops of electrolyte onto the separator. [17]6. Place the cathode disc (active material side down) onto the separator.
-
Add 2-3 more drops of electrolyte to fully saturate the cathode.
-
Place a stainless steel spacer on top of the cathode, followed by the spring.
-
Carefully place the gasket and then the cell cap (positive terminal) on top.
-
Transfer the assembled cell to the crimper and apply firm, even pressure to seal it.
-
Clean the exterior of the cell with a solvent (e.g., isopropanol) to remove any residual electrolyte. [17]
Electrochemical Characterization Protocols
1. Rest Period:
-
Protocol: Let the assembled cell rest for at least 1-2 hours. Monitor the Open Circuit Voltage (OCV). A stable OCV indicates a well-assembled cell without internal shorts. [16]* Rationale: This allows for complete wetting of the electrodes and separator by the electrolyte, leading to a stable electrochemical interface.
2. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window (ESW) of the electrolyte.
-
Protocol:
-
Cell: Li | Electrolyte | Stainless Steel working electrode.
-
Voltage Range: Scan from OCV up to ~6.0 V vs. Li/Li⁺ and down to -0.5 V vs. Li/Li⁺.
-
Scan Rate: 0.1 - 1.0 mV/s.
-
-
Interpretation: The ESW is the voltage range where negligible current flows, indicating the absence of electrolyte decomposition. A sharp increase in current at the voltage limits signifies oxidation or reduction of the electrolyte components. [18] 3. Galvanostatic Cycling:
-
Purpose: To evaluate the cell's performance, including capacity retention and Coulombic efficiency over repeated charge-discharge cycles.
-
Protocol:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles.
-
Rate Capability: Cycle at various C-rates (e.g., C/5, C/2, 1C, 2C).
-
Long-Term Cycling: Cycle at a moderate rate (e.g., C/2 or 1C) for 100+ cycles.
-
Voltage Window: Define based on the active materials (e.g., 3.0 - 4.2 V for LiCoO₂). [16]* Rationale: The initial low-rate cycles are crucial for properly forming a stable SEI. Testing at various rates reveals the electrolyte's ability to support fast ion transport.
-
Data Interpretation & Troubleshooting
Table 2: Performance Indicators and Interpretation
| Parameter | Good Result | Potential Issue | Possible Cause & Solution |
| Coulombic Efficiency (1st cycle) | 80-90% | < 75% | Excessive SEI formation. Optimize additive concentration. |
| Capacity Retention (after 100 cycles) | > 90% | Rapid fading | Unstable SEI, continuous electrolyte decomposition. Verify purity of [Morph][PF₆], check for moisture contamination. |
| Voltage Hysteresis | Low and stable | Increasing gap between charge/discharge curves | High cell impedance. Could be poor electrode-electrolyte contact or a resistive SEI layer. |
| CV Stability Window | Wide (>4.5 V) | Low oxidative stability (<4.2 V) | The morpholinium cation or anion is decomposing at lower potentials. Consider a different anion (e.g., TFSI). |
Conclusion
Morpholinium hexafluorophosphate presents a viable path toward developing safer and more stable electrolytes for next-generation lithium-ion batteries. Its primary role appears to be the modification of the anode SEI, leading to improved cycling stability and longevity. The protocols outlined in this document provide a standardized framework for researchers to prepare, assemble, and test electrolytes containing this promising ionic liquid. Rigorous adherence to anhydrous conditions and systematic electrochemical testing are paramount to obtaining reproducible and meaningful results.
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Jo, C., et al. (2012). Construction and Testing of Coin Cells of Lithium Ion Batteries. Journal of Visualized Experiments, (66), e4028. [Link]
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Anouti, M., et al. (2010). Physicochemical characterization of morpholinium cation based protic ionic liquids used as electrolytes. The Journal of Physical Chemistry B, 114(5), 1757-66. [Link]
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Wang, Y., et al. (2026). Enabling high-rate Li/CFx batteries by spiropyrrolidinium morpholinium tetrafluoborate. ResearchGate. [Link]
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Galinski, M., & Stepniak, I. (2014). Morpholinium-based ionic liquid mixtures as electrolytes in electrochemical double layer capacitors. ResearchGate. [Link]
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Nano Powder Online Buy. (n.d.). Electrolyte Lithium Hexafluorophosphate (LiPF6) for Lithium-ion Battery Research Development. [Link]
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Chen, H., et al. (2018). Assembly illustration of CR2032-type Li|electrolyte|Li coin cell with LZNO-based Li-ionic conductor as electrolyte. ResearchGate. [Link]
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Yeon, S-H., et al. (2005). Ionic conductivities of N-(2-hydroxyethyl)-N-methyl morpholinium tetrafluoroborate. ResearchGate. [Link]
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Anouti, M., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. ACS Publications. [Link]
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Anouti, M., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. ResearchGate. [Link]
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ResearchGate. (n.d.). Electrochemical window (a) and redox stability (b) of different electrolytes. [Link]
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Wang, Z., et al. (2009). Preparation and characterization of lithium hexafluorophosphate for lithium-ion battery electrolyte. Transactions of Nonferrous Metals Society of China, 19(3), 709-713. [Link]
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Chen, V. C-Y., et al. (2018). Formation Mechanism and Stability of the Solid Electrolyte Interphase in Propylammonium- and Pyrrolidinium-Based Ionic Liquid Electrolytes. Monash University. [Link]
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Araujo, R. B., et al. (2017). Understanding the Electrochemical Stability Window of Polymer Electrolytes in Solid State Batteries from Atomic-scale Modeling: The Role of the Li ion salt. ResearchGate. [Link]
-
Jankowska, E., et al. (2016). SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. Journal of Molecular Modeling, 22(12), 297. [Link]
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Galluzzo, M. D., et al. (2020). Phase Morphology Dependence of Ionic Conductivity and Oxidative Stability in Fluorinated Ether Solid-State Electrolytes. Chemistry of Materials, 32(5), 2001-2013. [Link]
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Schneider, T., et al. (2020). Model Studies on the Formation of the Solid Electrolyte Interphase: Reaction of Li with Ultrathin Adsorbed Ionic-Liquid Films and Co3O4(111) Thin Films. ChemPhysChem, 21(13), 1431-1441. [Link]
- Google Patents. (n.d.). CA2943905C - Production of a hexafluorophosphate salt and of phosphorous pentafluoride.
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Sung, J., et al. (2022). Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. Molecules, 27(13), 4124. [Link]
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Application of Morpholinium hexafluorophosphate in electrochemical double-layer capacitors.
An Application Guide to Morpholinium Hexafluorophosphate in Electrochemical Double-Layer Capacitors
Introduction: The Pursuit of Safer, High-Performance Energy Storage
Electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors, occupy a critical space in the energy storage landscape, bridging the gap between traditional dielectric capacitors and batteries.[1] Their ability to deliver high power density and withstand hundreds of thousands of charge-discharge cycles makes them indispensable for applications requiring rapid energy capture and release. The performance of an EDLC is intrinsically linked to its core components, with the electrolyte being a pivotal factor that dictates the device's operating voltage, safety, and durability.
Conventional EDLCs often rely on organic electrolytes, such as tetraethylammonium tetrafluoroborate in acetonitrile, which offer good ionic conductivity but are limited by their volatility and flammability.[2] This has propelled the investigation of ionic liquids (ILs) as safer, next-generation electrolytes.[3][4] ILs are salts that are liquid at or near room temperature, characterized by negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows (ESWs).[3][5]
Among the vast family of ILs, morpholinium-based salts have emerged as particularly promising candidates for EDLCs.[6] The morpholinium cation, containing an oxygen atom in its heterocyclic ring, is suggested to contribute to a wider electrochemical window and enhanced ionic conductivity.[5] When paired with the hexafluorophosphate (PF₆⁻) anion, the resulting ionic liquid, Morpholinium Hexafluorophosphate, offers a compelling combination of properties for high-voltage supercapacitors. This guide provides a detailed technical overview, synthesis protocols, and application methodologies for researchers and scientists exploring the use of morpholinium hexafluorophosphate in advanced EDLCs.
Core Principles: Physicochemical Properties of Morpholinium Hexafluorophosphate Electrolytes
The efficacy of an EDLC electrolyte is determined by a balance of several key physicochemical properties. Morpholinium hexafluorophosphate ILs, such as N-ethyl-N-methylmorpholinium hexafluorophosphate ([MEMM][PF₆]), exhibit a unique profile that must be understood for successful implementation.
Key Properties and Scientific Rationale:
-
Electrochemical Stability Window (ESW): This is the most significant advantage of many ILs. A wide ESW allows for a higher operating voltage (V), which dramatically increases the stored energy (E), as described by the equation E = ½CV². Morpholinium-based ILs are known to have wide electrochemical windows, with some studies reporting stability up to 6 V.[7] This stability is attributed to the robust nature of the saturated morpholinium cation.
-
Ionic Conductivity (σ): High conductivity is essential for low internal resistance (ESR) and high power density. Pure morpholinium ILs tend to have higher viscosity and consequently lower conductivity (often in the range of 10⁻⁴ S·cm⁻¹) compared to their organic counterparts.[7] To mitigate this, they are often mixed with low-viscosity organic solvents like acetonitrile (ACN) or propylene carbonate (PC), which significantly enhances ion mobility.[6]
-
Thermal Stability: The inherent salt nature of ILs imparts excellent thermal stability, making them suitable for applications in demanding temperature environments where conventional organic electrolytes would degrade or evaporate.[5]
-
Safety: The non-volatile and non-flammable nature of morpholinium hexafluorophosphate provides a substantial safety improvement over traditional electrolytes, reducing the risk of thermal runaway and device failure.[4][8]
Critical Consideration: Hydrolytic Instability of the Hexafluorophosphate Anion
A crucial aspect to manage when working with any hexafluorophosphate-based electrolyte is its susceptibility to hydrolysis. In the presence of trace amounts of water, the PF₆⁻ anion can decompose to form highly corrosive hydrofluoric acid (HF) and other byproducts.[9][10]
PF₆⁻ + H₂O ⇌ POF₃ + 2HF + F⁻
This reaction can degrade the electrode materials, corrode the current collectors (e.g., aluminum), and ultimately lead to rapid performance decay. Therefore, all handling, synthesis, and assembly procedures involving morpholinium hexafluorophosphate must be performed under strictly anhydrous conditions , typically inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Table 1: Typical Physicochemical Properties of Morpholinium-Based Electrolytes
| Property | Typical Value (Pure IL) | Typical Value (in ACN/PC) | Significance in EDLC Performance |
| Ionic Conductivity | 0.1 - 2 mS/cm | 10 - 60 mS/cm | Affects power density and rate capability. Higher is better. |
| Viscosity | 50 - 200 mPa·s | 1 - 10 mPa·s | Lower viscosity enhances ion mobility and conductivity. |
| Electrochemical Window | 4.5 - 6.0 V | 4.0 - 5.5 V | Determines the maximum operating voltage and energy density. |
| Thermal Stability (T_d) | > 300 °C | Dependent on solvent | Defines the upper limit of the operating temperature range. |
Protocol: Synthesis of N-ethyl-N-methylmorpholinium Hexafluorophosphate ([MEMM][PF₆])
This protocol describes a two-step synthesis involving quaternization of N-methylmorpholine followed by anion metathesis. This process should be conducted by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood and an inert atmosphere glovebox.
Step 1: Synthesis of N-ethyl-N-methylmorpholinium Bromide ([MEMM][Br])
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylmorpholine (0.1 mol).
-
Solvent Addition: Add 100 mL of a dry solvent such as acetonitrile or ethyl acetate. The choice of solvent can influence reaction time and purity.
-
Alkylation: Slowly add bromoethane (0.11 mol, 1.1 equivalents) to the stirring solution at room temperature. Rationale: A slight excess of the alkylating agent ensures complete conversion of the starting amine.
-
Reaction: Heat the mixture to a gentle reflux (e.g., ~60-70 °C) and maintain for 12-24 hours under an inert atmosphere (N₂ or Ar). The product will often precipitate as a white solid.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid several times with cold, dry diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting white powder, [MEMM][Br], under high vacuum at 60 °C for at least 24 hours to remove all residual solvent and moisture.
Step 2: Anion Metathesis to [MEMM][PF₆]
-
Dissolution: In a flask, dissolve the dried [MEMM][Br] (0.08 mol) in a minimum amount of deionized water. In a separate flask, dissolve potassium hexafluorophosphate (KPF₆) (0.088 mol, 1.1 equivalents) in deionized water. Rationale: Using water as a solvent is common for this step due to the high solubility of the reactants and the insolubility of the product.
-
Precipitation: Slowly add the KPF₆ solution to the stirring [MEMM][Br] solution at room temperature. A white precipitate of [MEMM][PF₆] will form immediately due to its low solubility in water.
-
Reaction Completion: Continue stirring the mixture for 2-4 hours to ensure complete anion exchange.
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with copious amounts of cold deionized water to remove the KBr byproduct. A simple test for residual bromide ions (using AgNO₃) on the filtrate can confirm complete washing.
-
Final Drying: This is the most critical step. The purified [MEMM][PF₆] must be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for 48-72 hours to remove all traces of water. The final product should be a free-flowing white powder. Store it inside an argon-filled glovebox.
Caption: Workflow for the two-step synthesis of [MEMM][PF₆].
Application Protocol: EDLC Coin Cell Fabrication
This protocol outlines the assembly of a symmetric CR2032-type coin cell using the synthesized morpholinium hexafluorophosphate electrolyte. All steps must be performed inside an argon-filled glovebox.
Part 3.1: Electrolyte Preparation
-
Solvent Selection: Choose a battery-grade (anhydrous, <10 ppm H₂O) solvent. Propylene carbonate (PC) is common for its wide liquid range, while acetonitrile (ACN) offers higher conductivity.
-
Mixing: Inside the glovebox, prepare a 1.0 M solution of [MEMM][PF₆] in the chosen solvent. For example, dissolve the appropriate mass of dried [MEMM][PF₆] in a calculated volume of anhydrous PC.
-
Homogenization: Stir the solution overnight on a magnetic stirrer to ensure the salt is fully dissolved and the electrolyte is homogeneous.
Part 3.2: Electrode Slurry Preparation
-
Composition: A typical weight ratio for an EDLC electrode slurry is 85:10:5 of Activated Carbon (AC) : Carbon Black (CB) : Polyvinylidene Fluoride (PVDF) binder.
-
Mixing:
-
Weigh the AC (e.g., YP-50F, Kuraray) and CB (e.g., Super P) and dry them in a vacuum oven at 120 °C overnight before transferring to the glovebox.
-
Dissolve the PVDF binder in a suitable amount of N-Methyl-2-pyrrolidone (NMP) solvent to form a clear, viscous solution.
-
Add the AC and CB powders to the PVDF/NMP solution.
-
Mix using a planetary mixer or a similar high-shear mixer until a uniform, lump-free black slurry is obtained. The viscosity should be suitable for doctor-blade coating.
-
Part 3.3: Electrode Coating and Cell Assembly
-
Coating: Coat the slurry onto a piece of aluminum foil (current collector) using a doctor blade set to a specific thickness (e.g., 150-200 µm).
-
Drying: Dry the coated foil in a vacuum oven at 80-100 °C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Transfer the dried electrode sheet into the glovebox. Punch out circular electrodes of a specific diameter (e.g., 14 mm for a CR2032 cell).
-
Assembly:
-
Place a 14 mm electrode disc in the center of the CR2032 bottom case.
-
Add one or two drops (~40-60 µL) of the prepared 1.0 M [MEMM][PF₆] electrolyte, ensuring the electrode surface is fully wetted.
-
Place a cellulose-based separator (e.g., NKK TF40, 16 mm diameter) on top of the wetted electrode.
-
Add another drop of electrolyte onto the separator.
-
Place a second electrode disc on top of the separator, ensuring it is centered.
-
Add a final drop of electrolyte to the top electrode.
-
Place a stainless-steel spacer and a spring washer on top.
-
Carefully place the top cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.
-
Caption: Layered structure of a symmetric EDLC coin cell.
Electrochemical Characterization Protocols
After allowing the assembled cell to rest for a few hours for complete electrolyte penetration, the following standard electrochemical tests can be performed using a potentiostat/galvanostat.
Part 4.1: Cyclic Voltammetry (CV)
-
Objective: To determine the stable operating voltage window and observe the capacitive behavior.
-
Protocol:
-
Set the potential range, starting from 0 V up to a maximum expected voltage (e.g., 3.5 V).
-
Perform scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Interpretation: A stable electrolyte will produce a quasi-rectangular CV curve with no significant oxidation or reduction peaks at the voltage extremes. The area within the CV curve is proportional to the stored charge.
-
Part 4.2: Galvanostatic Charge-Discharge (GCD)
-
Objective: To accurately calculate specific capacitance, energy density, and power density.
-
Protocol:
-
Set the voltage window determined from the CV analysis (e.g., 0 to 3.0 V).
-
Apply a series of constant currents for charging and discharging (e.g., 0.5, 1, 2, 5, 10 A/g based on the active mass of one electrode).
-
Interpretation: The discharge curve should be nearly linear (triangular shape for the full cycle), indicative of ideal capacitive behavior. The specific capacitance (Csp, in F/g) can be calculated from the discharge curve using: Csp = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
Part 4.3: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To determine the internal resistance of the cell, primarily the Equivalent Series Resistance (ESR).
-
Protocol:
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Interpretation: The ESR is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z'). A low ESR is crucial for high power performance.
-
Caption: Standard workflow for electrochemical characterization.
Expected Results and Troubleshooting
An EDLC successfully fabricated with a 1.0 M [MEMM][PF₆] in PC electrolyte and activated carbon electrodes is expected to exhibit a stable operating voltage of 3.0 V or higher.
Table 2: Expected Performance Metrics
| Parameter | Expected Value | Influence Factor |
| Operating Voltage | 3.0 - 3.5 V | Primarily determined by the electrolyte's ESW. |
| Specific Capacitance | 100 - 140 F/g (at 1 A/g) | Electrode material's surface area and pore structure. |
| ESR (Coin Cell) | 1 - 5 Ω | Electrolyte conductivity, electrode/collector interface. |
| Energy Density | 20 - 35 Wh/kg | Highly dependent on operating voltage (V²). |
| Power Density | > 5,000 W/kg | Governed by ESR. |
Common Troubleshooting Scenarios:
-
Rapid capacitance fade or high self-discharge: This is often a sign of electrolyte decomposition, likely caused by water contamination (hydrolysis of PF₆⁻). Ensure all components and the assembly environment are rigorously dry.
-
High ESR: This can result from poor ionic conductivity (consider using ACN instead of PC or increasing salt concentration), poor contact between the slurry and current collector, or excessive electrode thickness.
-
Low Capacitance: This usually points to issues with the electrode material (low surface area) or insufficient wetting of the electrode pores by the viscous electrolyte. Allowing the cell to rest longer or using a lower viscosity solvent can help.
Conclusion
Morpholinium hexafluorophosphate represents a compelling class of ionic liquids for advancing EDLC technology. Its primary advantages of a wide electrochemical window and enhanced safety profile enable the development of supercapacitors with higher energy density and greater operational reliability. However, realizing this potential is critically dependent on understanding and controlling its chemistry, particularly the hydrolytic instability of the PF₆⁻ anion. By adhering to the stringent anhydrous protocols for synthesis, handling, and assembly outlined in this guide, researchers can effectively harness the benefits of morpholinium hexafluorophosphate to build the next generation of high-performance electrochemical double-layer capacitors.
References
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Cha, J. H., et al. (2009). Synthesis and ionic conductivities of lithium-doped morpholinium salts. ResearchGate. Retrieved from [Link]
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Chen, F., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Royal Society of Chemistry. Retrieved from [Link]
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Galinski, M., & Stepniak, I. (2009). Morpholinium-based ionic liquid mixtures as electrolytes in electrochemical double layer capacitors. ResearchGate. Retrieved from [Link]
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Kato, H., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. ACS Publications. Retrieved from [Link]
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Johansson, P. (2020). Polymer Electrolytes for Supercapacitors. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholinium-based ionic liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. Retrieved from [Link]
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ResearchGate. (n.d.). High Voltage Performance of the Electrical Double Layer Capacitor with Various Electrolytes. Retrieved from [Link]
- Google Patents. (2014). CN103833676A - Morpholine ionic liquid, and preparation method and application thereof.
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Shukur, M. F., et al. (2020). Improving EDLC Device Performance Constructed from Plasticized Magnesium Ion Conducting Chitosan Based Polymer Electrolytes via Metal Complex Dispersion. National Institutes of Health. Retrieved from [Link]
-
Köps, L., et al. (2023). Development of a high-energy electrical double-layer capacitor demonstrator with 5000 F in an industrial cell format. I.R.I.S. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE. Retrieved from [Link]
-
Wang, G., et al. (2025). Pseudocapacitive materials for energy storage: properties, mechanisms, and applications in supercapacitors and batteries. PubMed. Retrieved from [Link]
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Volfkovich, Y. M. (2024). Electric double layer capacitors (review). Russian Journal of Electrochemistry. Retrieved from [Link]
-
Märkle, S., et al. (2016). Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. PubMed. Retrieved from [Link]
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Yusof, Y., et al. (2021). Physicochemical properties and performance of graphene oxide/polyacrylonitrile composite fibers as supercapacitor electrode materials. National Institutes of Health. Retrieved from [Link]
-
Appetecchi, G. B., et al. (2017). New Ether-functionalized Morpholinium- and Piperidinium-based Ionic Liquids as Electrolyte Components in Lithium and Lithium-Ion Batteries. PubMed. Retrieved from [Link]
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Wang, L., et al. (2022). Influence of Several Phosphate-Containing Additives on the Stability and Electrochemical Behavior of Positive Electrolytes for Vanadium Redox Flow Battery. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Evaluation of Electrochemical Stability and Li-ion Interactions in Ether Functionalized Pyrrolidinium and Phospholanium Ionic Liquids. Retrieved from [Link]
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Yang, J., et al. (2020). 4-(Trimethylsilyl) Morpholine as a Multifunctional Electrolyte Additive in High Voltage Lithium Ion Batteries. ResearchGate. Retrieved from [Link]
-
Sure, T., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv. Retrieved from [Link]
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Application Notes and Protocols for Morpholinium Hexafluorophosphate as a Supporting Electrolyte in Cyclic Voltammetry
Introduction
Cyclic voltammetry (CV) is a cornerstone electrochemical technique for investigating the redox behavior of chemical species. A critical component of any CV experiment is the supporting electrolyte, which is essential for minimizing the solution resistance and ensuring that the analyte's electrochemical response is not distorted by ohmic drop. Morpholinium hexafluorophosphate is an ionic liquid that has emerged as a promising supporting electrolyte for non-aqueous electrochemistry. Its unique combination of a morpholinium cation and a hexafluorophosphate anion imparts a desirable set of properties, including a wide electrochemical window, good thermal stability, and tunable solubility in various organic solvents.[1]
This guide provides a comprehensive overview of the application of morpholinium hexafluorophosphate as a supporting electrolyte in cyclic voltammetry, tailored for researchers, scientists, and professionals in drug development and related fields. We will delve into its physicochemical properties, provide detailed experimental protocols, and offer insights into best practices for its use.
Physicochemical Properties of Morpholinium Hexafluorophosphate
The efficacy of morpholinium hexafluorophosphate as a supporting electrolyte is rooted in its molecular structure. The morpholinium cation, a heterocyclic amine, contributes to the salt's stability and influences its solubility characteristics. The hexafluorophosphate anion is known for being weakly coordinating and electrochemically robust, which is a primary reason for its wide potential window.[2]
Key Properties Summary:
| Property | Value/Characteristic | Significance in Cyclic Voltammetry |
| Molecular Formula | C₄H₁₀F₆NOP | Defines the composition and molecular weight. |
| Molecular Weight | 233.09 g/mol | Essential for accurate concentration calculations. |
| Electrochemical Window | Approx. 5 V | A wide potential window allows for the study of a broad range of redox processes without interference from the electrolyte itself.[2] |
| Solubility | Soluble in polar organic solvents | Enables its use in common non-aqueous electrochemical systems.[3] |
| Ionic Conductivity | High | Minimizes solution resistance (iR drop), leading to more accurate and reliable CV data. |
| Thermal Stability | High | Suitable for variable temperature electrochemical studies. |
Advantages and Mechanistic Insights
The selection of morpholinium hexafluorophosphate as a supporting electrolyte is often driven by its distinct advantages over more traditional options like tetrabutylammonium hexafluorophosphate (TBAPF₆). The morpholinium cation's structure can lead to different solvation and transport properties compared to the more common tetra-alkylammonium cations. This can influence the double-layer structure at the electrode-electrolyte interface and, in some cases, affect the kinetics of the electron transfer process under investigation.
The hexafluorophosphate anion is crucial for the wide electrochemical window. Its resistance to both oxidation and reduction allows for the exploration of analytes with very positive or very negative redox potentials. However, it is important to note that the hexafluorophosphate anion is susceptible to hydrolysis in the presence of trace amounts of water, which can produce hydrofluoric acid (HF). This can be detrimental to certain electrode materials and analytes. Therefore, maintaining anhydrous conditions is paramount.
Experimental Protocol: Cyclic Voltammetry
This section provides a step-by-step protocol for the preparation of a morpholinium hexafluorophosphate electrolyte solution and its use in a typical cyclic voltammetry experiment.
Materials and Reagents
-
Morpholinium hexafluorophosphate (≥99% purity)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide, or dimethyl sulfoxide)
-
Analyte of interest
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode with a salt bridge)
-
Counter electrode (e.g., platinum wire or gauze)
-
Volumetric flasks and other standard laboratory glassware
-
Inert gas (e.g., argon or nitrogen)
Protocol for Electrolyte Solution Preparation
-
Drying the Electrolyte: Prior to use, dry the morpholinium hexafluorophosphate under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water. This step is critical to prevent the hydrolysis of the hexafluorophosphate anion.
-
Solvent Preparation: Use anhydrous grade solvent. It is good practice to further dry the solvent using molecular sieves or by passing it through an activated alumina column.
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh the required amount of dried morpholinium hexafluorophosphate to prepare a solution of the desired concentration (typically 0.1 M). Dissolve the salt in the anhydrous solvent in a volumetric flask. Ensure complete dissolution with gentle agitation.
Electrochemical Cell Setup and Measurement
-
Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Transfer the prepared electrolyte solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert gas blanket over the solution throughout the experiment.
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution without the analyte. This will establish the usable potential window of the electrolyte and ensure there are no interfering impurities.
-
Analyte Addition: Add the analyte of interest to the cell to achieve the desired concentration.
-
Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential over the desired range. The scan rate can be varied to investigate the kinetics of the redox process.
Caption: Workflow for preparing the electrolyte and performing cyclic voltammetry.
Data Analysis and Interpretation
The resulting cyclic voltammogram provides a wealth of information about the analyte's redox properties. Key parameters to analyze include:
-
Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur. The formal potential (E°') can be estimated from the average of the peak potentials.
-
Peak Currents (ipa and ipc): The magnitude of the peak currents is related to the concentration of the analyte and its diffusion coefficient.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background current | Impurities in the electrolyte or solvent. | Purify the electrolyte and solvent as described in the protocol. |
| Distorted voltammogram | High solution resistance (iR drop). | Ensure the reference electrode tip is close to the working electrode. Increase the electrolyte concentration if necessary. |
| Irreversible behavior | Chemical reaction coupled to the electron transfer. | Vary the scan rate to investigate the kinetics. Consider a different solvent. |
| Poorly defined peaks | Slow electron transfer kinetics. | Use a different working electrode material. Lower the scan rate. |
Safety and Handling
Morpholinium hexafluorophosphate should be handled with care in a well-ventilated area, preferably a fume hood.[4] Wear appropriate personal protective equipment, including gloves and safety glasses.[4] Avoid inhalation of dust and contact with skin and eyes.[4] As mentioned, the hexafluorophosphate anion can generate HF in the presence of moisture, which is highly corrosive and toxic. Store the compound in a tightly sealed container in a dry, inert atmosphere.
Caption: Role of the supporting electrolyte in cyclic voltammetry.
Conclusion
Morpholinium hexafluorophosphate is a valuable supporting electrolyte for cyclic voltammetry in non-aqueous systems. Its wide electrochemical window and good conductivity enable the study of a diverse range of redox-active compounds. By following the detailed protocols and considering the key advantages and handling requirements outlined in this guide, researchers can effectively utilize this ionic liquid to obtain high-quality and reliable electrochemical data.
References
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- ResearchGate. "Result of cyclic voltammetry (−3.5 to 2.5 V) a..."
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- RSC Publishing. "Qualitative and quantitative investigation of organophosphates in an electrochemically and thermally treated lithium hexafluorophosphate-based lithium ion battery electrolyte by a developed liquid chromatography-tandem quadrupole mass spectrometry method."
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Protocol for measuring the ionic conductivity of Morpholinium hexafluorophosphate.
An Application Note and Protocol for the Accurate Measurement of Ionic Conductivity in Morpholinium Hexafluorophosphate
Abstract
Morpholinium hexafluorophosphate ([Morph][PF₆]) is an ionic liquid (IL) with potential applications in various electrochemical systems, including batteries and capacitors, where ionic conductivity is a critical performance metric. This document provides a comprehensive, field-tested protocol for the accurate determination of the ionic conductivity of [Morph][PF₆] using Electrochemical Impedance Spectroscopy (EIS). We delve into the scientific rationale behind the chosen methodology, offering a step-by-step guide from sample preparation to data analysis. This guide is designed for researchers and scientists in materials science and drug development, ensuring the generation of reliable and reproducible results.
Scientific Rationale & Underlying Principles
The movement of ions under an electric field gives rise to ionic conductivity (σ), a fundamental property of electrolytes. For ionic liquids like Morpholinium hexafluorophosphate, conductivity dictates their efficiency in transporting charge. It is highly dependent on factors such as temperature, viscosity, and the presence of impurities, particularly water.[1]
Electrochemical Impedance Spectroscopy (EIS) is the gold standard for characterizing the conductive properties of ionic and ceramic materials.[2] The technique involves applying a small, sinusoidal AC voltage perturbation (typically 5-10 mV) to the sample across a wide range of frequencies (e.g., 1 MHz down to 0.1 Hz).[3][4] By measuring the resulting current response, the impedance (Z), which is the frequency-dependent opposition to current flow, can be determined.
The key advantages of EIS are its ability to separate different electrochemical processes (like bulk resistance, grain boundary effects, and electrode polarization) that occur at different time scales and thus different frequencies.[5] The data is commonly visualized in a Nyquist plot, which plots the imaginary part of impedance (-Z") against the real part (Z'). For a simple ionic conductor, the bulk resistance (Rb) of the material can be extracted from the high-frequency intercept of this plot with the real axis.[6] This resistance value is then used to calculate the intrinsic ionic conductivity.
The relationship between bulk resistance and ionic conductivity is defined by the following equation:
σ = L / (Rb × A)
Where:
-
σ is the ionic conductivity (in Siemens per centimeter, S/cm)
-
L is the thickness of the sample or the distance between the electrodes (in cm)
-
Rb is the bulk resistance of the sample (in Ohms, Ω)
-
A is the cross-sectional area of the electrodes (in cm²)
The term L/A is known as the cell constant . Accurate determination of this constant is paramount for obtaining reliable conductivity values.
Materials & Equipment
2.1. Chemical Compound
-
Morpholinium hexafluorophosphate (CAS: 25866-83-5)[7][8][9] of the highest available purity (e.g., >99%).
2.2. Equipment
-
Impedance Analyzer or Potentiostat with EIS capability: (e.g., Solartron ModuLab XM, BioLogic VMP-300, or equivalent)
-
Broadband Dielectric Spectrometer: (e.g., Novocontrol) for high-precision, temperature-controlled measurements.[10][11]
-
Conductivity Cell: A liquid-tight, parallel-plate cell with two stainless steel or platinum electrodes. The cell geometry must be well-defined.
-
Temperature Controller: A cryo-furnace or environmental chamber capable of precise temperature control (±0.1 K).[10][12]
-
Inert Atmosphere Glove Box: With H₂O and O₂ levels < 1 ppm, for sample handling and cell assembly to prevent moisture contamination.[10][12]
-
Calipers or Micrometer: For precise measurement of the sample thickness (electrode separation).
-
Vacuum Oven: For drying the ionic liquid prior to measurement.
-
Standard laboratory glassware and utensils.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where careful execution of each step ensures the integrity of the final data.
3.1. Part 1: Sample Preparation and Purification
The presence of impurities, especially water, can drastically alter the viscosity and, therefore, the ionic conductivity of an IL. Rigorous sample preparation is non-negotiable.
-
Step 1: Synthesis Verification: If synthesizing in-house, ensure the product is well-characterized. A common synthesis involves the reaction of morpholine, triethyl orthoformate, and ammonium hexafluorophosphate.[13] Characterization should include NMR spectroscopy and elemental analysis to confirm purity.[14][15]
-
Step 2: Drying: Place the Morpholinium hexafluorophosphate sample in a clean glass vial. Heat the sample in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C) for at least 24 hours to remove any residual water or volatile impurities.
-
Step 3: Transfer to Inert Atmosphere: Immediately transfer the dried sample into an argon-filled glove box to prevent re-absorption of atmospheric moisture. All subsequent sample handling and cell assembly must be performed within the glove box.
3.2. Part 2: Conductivity Cell Assembly and Calibration
-
Step 1: Cell Cleaning: Thoroughly clean the components of the conductivity cell with an appropriate solvent (e.g., acetone, followed by isopropanol) and dry them completely in an oven. Transfer the cooled parts into the glove box.
-
Step 2: Determine the Cell Constant (L/A):
-
Assemble the empty cell. Using a calibrated caliper, precisely measure the diameter of the electrodes to calculate the area (A = πr²).
-
Use a spacer of known thickness (e.g., a Teflon or glass fiber spacer) to set the distance between the electrodes (L).[10][11] For liquid samples, this spacer defines the sample thickness.
-
Calculate the cell constant (L/A). This geometric factor is crucial for converting resistance to conductivity.
-
3.3. Part 3: Data Acquisition via EIS
-
Step 1: Sample Loading: Inside the glove box, carefully load the dried Morpholinium hexafluorophosphate into the assembled conductivity cell, ensuring there are no air bubbles between the electrodes. Seal the cell to ensure it is liquid-tight.
-
Step 2: Instrument Connection and Setup:
-
Remove the sealed cell from the glove box and place it into the temperature-controlled furnace or chamber.
-
Connect the cell electrodes to the impedance analyzer.
-
Set the EIS parameters. A typical starting configuration is:
-
Frequency Range: 1 MHz to 0.1 Hz
-
AC Amplitude: 10 mV (to ensure a linear system response)[4]
-
Measurement Points: 10 points per decade (logarithmic sweep)
-
-
-
Step 3: Temperature-Dependent Measurement:
-
Set the initial temperature (e.g., 298.15 K / 25 °C).
-
Allow the system to thermally equilibrate for at least 30 minutes before initiating the measurement.[10][12]
-
Run the EIS scan and save the data.
-
Increase the temperature in desired increments (e.g., 10 K steps) up to the maximum desired temperature (e.g., 368.15 K / 95 °C).
-
Repeat the equilibration and measurement process at each temperature point. Collecting data during both heating and cooling cycles can be used to check for thermal stability and hysteresis.
-
Workflow Visualization
Data Analysis & Interpretation
5.1. Nyquist Plot Analysis The primary output from the EIS measurement is a data file containing frequency, Z', and -Z" values.
-
Step 1: Plot -Z" (Y-axis) versus Z' (X-axis). This is the Nyquist plot.
-
Step 2: Identify the high-frequency region. For a typical ionic liquid, this will appear as a semicircle. The point where this semicircle (or its extrapolation) intersects the Z' axis represents the pure bulk resistance (Rb) of the ionic liquid.[6]
-
Step 3: At lower frequencies, a sloping line or "tail" may appear, which is indicative of electrode polarization effects. This part of the plot should be excluded when determining Rb.
5.2. Ionic Conductivity Calculation Using the Rb value obtained from the Nyquist plot and the predetermined cell constant, calculate the ionic conductivity at each temperature using the formula: σ = L / (Rb × A) .
5.3. Temperature Dependence Analysis Plot the calculated ionic conductivity (σ) as a function of temperature (T). To gain deeper insight, this data is often plotted as log(σ) vs. 1000/T. The temperature dependence of conductivity in many ionic liquids does not follow a simple linear Arrhenius relationship but is better described by the Vogel-Tammann-Fulcher (VTF) equation, which accounts for the coupling of ion transport with the viscous flow of the liquid.[1][16]
Expected Results
The ionic conductivity of morpholinium-based protic ionic liquids at 25 °C can range from 10 to 16.8 mS/cm, increasing significantly with temperature.[17] The exact values for Morpholinium hexafluorophosphate will depend on its purity and specific thermal properties. The following table provides a hypothetical but realistic set of data.
| Temperature (K) | Temperature (°C) | Expected Bulk Resistance (Rb) (Ω) | Expected Ionic Conductivity (σ) (mS/cm) |
| 298.15 | 25 | 75 | 13.3 |
| 308.15 | 35 | 58 | 17.2 |
| 318.15 | 45 | 46 | 21.7 |
| 328.15 | 55 | 37 | 27.0 |
| 338.15 | 65 | 30 | 33.3 |
| 348.15 | 75 | 25 | 40.0 |
| Assuming a representative cell constant of 1.0 cm-1 for illustrative purposes. |
Troubleshooting & Best Practices
-
Noisy or Distorted Nyquist Plot: This can result from poor electrical connections or external electromagnetic interference. Ensure all cables are securely fastened and shielded if necessary.
-
Semicircle is Not Depressed/Perfect: In real systems, the semicircle is often slightly depressed, which can be modeled with a Constant Phase Element (CPE) instead of an ideal capacitor in an equivalent circuit. However, for determining Rb, the x-intercept is still the primary point of interest.
-
High Resistance / Low Conductivity: This may indicate impure or wet samples. Re-dry the sample according to the protocol. It could also indicate poor contact between the electrodes and the sample.
-
Inconsistent Results: Temperature fluctuations are a common cause of irreproducibility. Ensure the sample has reached thermal equilibrium at each setpoint before measurement.[10][12]
Conclusion
This application note provides a robust and reliable protocol for measuring the ionic conductivity of Morpholinium hexafluorophosphate. By combining careful sample preparation in an inert environment with the precision of Electrochemical Impedance Spectroscopy, researchers can obtain high-quality, reproducible data. Adherence to the principles of accurate cell constant determination, thermal equilibration, and correct data interpretation is essential for understanding the fundamental electrochemical properties of this and other ionic liquids, thereby accelerating materials discovery and development.
References
-
Frontiers in Chemistry. (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. [Link]
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National Institutes of Health (NIH). (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. [Link]
-
National Institutes of Health (NIH). (2018). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. [Link]
-
MDPI. (2022). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. [Link]
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YouTube. (2024). How To Calculate Ionic Conductivity From Impedance Spectroscopy?. [Link]
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AIP Publishing. (2022). Conductivity prediction model for ionic liquids using machine learning. [Link]
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ACS Publications. (2020). Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. [Link]
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ResearchGate. (2014). How can we measure Ionic Conductivity using Impedance Spectra?. [Link]
-
ACS Publications. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. [Link]
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Pure. (2017). Manual Electrochemical Impedance Spectroscopy. [Link]
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ACS Publications. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. [Link]
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ScienceDirect. (1982). Synthesis and characterization of new hydrazinium(2+) and hydrazinium(1+) hexafluorophosphates and hydrazinium(1+) hexafluoroarsenate. [Link]
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MDPI. (2022). Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. [Link]
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National Institutes of Health (NIH). (n.d.). Morpholinium. [Link]
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ResearchGate. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. [Link]
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Chalmers University of Technology. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. [Link]
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ChemRxiv. (2023). Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics. [Link]
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MDPI. (2023). The Synthesis and Characterisation of Ru(III)-Substituted Keggin-Type Phosphomolybdates. [Link]
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ResearchGate. (2023). Measuring the Ionic Conductivity of Solid Polymer Electrolyte Powders. [Link]
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ResearchGate. (2008). Synthesis, Crystal Structure and Characterization of a 1D Polyoxometalate-based Compound: {[Pr(H2O)7][CrMo6H6O24]} · 4H2O. [Link]
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Application Notes and Protocols: Synthesis and Utility of Morpholinium-Based Ionic Liquids in Organic Reactions
Introduction: The Versatility of Morpholinium-Based Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as designer solvents and catalysts in modern chemistry.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[2] Among the diverse families of ILs, those based on the morpholinium cation are particularly noteworthy. The presence of the ether oxygen in the morpholine ring imparts unique characteristics, including potentially higher ionic conductivity and wider electrochemical windows compared to some other heterocyclic cations.[3] Furthermore, morpholinium-based ILs often exhibit lower toxicity and greater biodegradability, aligning with the principles of green chemistry.[3]
The true power of morpholinium-based ILs lies in their "designability." By judicious selection of the N-substituents on the morpholinium cation and the nature of the anion, a wide array of task-specific ILs can be synthesized.[4] This allows for the fine-tuning of properties such as polarity, acidity, and miscibility to suit specific applications.[5] These tailored ILs have shown great promise as both reaction media and catalysts in a variety of organic transformations, leading to enhanced reaction rates, improved selectivity, and simplified product isolation and catalyst recycling.[4][6] This application note provides detailed protocols for the synthesis of representative morpholinium-based ILs and their application in key organic reactions.
Part 1: Synthesis of Morpholinium-Based Ionic Liquids
The synthesis of morpholinium-based ILs can be broadly categorized into two main strategies: quaternization for aprotic ILs and neutralization for protic ILs.
Synthesis of Aprotic Morpholinium-Based Ionic Liquids via Quaternization
This method involves the alkylation of an N-substituted morpholine, typically N-methylmorpholine or N-ethylmorpholine, with an alkyl halide. The choice of the alkyl halide determines one of the N-substituents on the final morpholinium cation and introduces the initial halide anion.
This protocol describes a straightforward and scalable synthesis of a common aprotic morpholinium-based IL.
Materials:
-
N-methylmorpholine (≥99%)
-
1-Bromobutane (≥99%)
-
Ethyl acetate (reagent grade)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-methylmorpholine (0.1 mol, 10.12 g) and 1-bromobutane (0.11 mol, 15.07 g).
-
Heat the reaction mixture to 70°C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, a viscous liquid or a solid precipitate will form.
-
Wash the product repeatedly with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. This is achieved by adding the ethyl acetate, stirring vigorously for 10 minutes, and then decanting the solvent.
-
After the final wash, remove the residual ethyl acetate under reduced pressure using a rotary evaporator.
-
Dry the resulting product in a vacuum oven at 60-70°C for 24 hours to yield N-butyl-N-methylmorpholinium bromide as a white solid or a highly viscous liquid.
Characterization: The structure and purity of the synthesized IL should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
Synthesis of Protic Morpholinium-Based Ionic Liquids via Neutralization
Protic ionic liquids (PILs) are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. This method is often highly atom-economical and results in ILs with a proton on the nitrogen atom, making them useful for acid catalysis.[7]
This protocol details the synthesis of a protic morpholinium IL through a simple acid-base neutralization reaction.[7]
Materials:
-
N-methylmorpholine (≥99%)
-
Formic acid (≥98%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place N-methylmorpholine (0.1 mol, 10.12 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add an equimolar amount of formic acid (0.1 mol, 4.60 g) dropwise to the stirred N-methylmorpholine.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours to ensure complete reaction.
-
The resulting liquid is the N-methylmorpholinium formate. For higher purity, the product can be dried under vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any traces of water or unreacted starting materials.
Characterization: Confirm the structure and purity of the PIL using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the acidic proton signal from formic acid and the appearance of a new N-H proton signal are indicative of successful PIL formation.
| Ionic Liquid | Synthesis Method | Precursors | Typical Yield | Physical State (at RT) |
| [C4Mmorph][Br] | Quaternization | N-methylmorpholine, 1-Bromobutane | >90% | White solid / Viscous liquid |
| [NMPipH][HCOO] | Neutralization | N-methylmorpholine, Formic Acid | >95% | Colorless liquid |
Part 2: Applications in Organic Reactions
Morpholinium-based ILs can serve as catalysts, co-catalysts, or reaction media, often leading to improved reaction outcomes and greener processes.
Esterification Reactions
Acidic morpholinium-based ILs can effectively catalyze esterification reactions, replacing corrosive mineral acids.[5]
This protocol demonstrates the use of a protic morpholinium IL as a recyclable catalyst for Fischer esterification.
Materials:
-
Acetic acid
-
Ethanol
-
N-methylmorpholinium formate ([NMPipH][HCOO])
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Gas chromatograph (for monitoring reaction progress and determining yield)
Procedure:
-
In a 100 mL round-bottom flask, combine acetic acid (0.1 mol, 6.01 g), ethanol (0.2 mol, 11.52 g), and [NMPipH][HCOO] (0.01 mol, 1.47 g) as the catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with stirring for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water. The product, ethyl acetate, will form an organic layer.
-
Separate the aqueous layer containing the ionic liquid. This layer can be subjected to vacuum drying to remove water and ethanol, allowing for the recovery and reuse of the IL.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acetic acid, followed by a wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any excess ethanol is present) by distillation to obtain the pure ethyl acetate.
Cycloaddition of CO₂ to Epoxides
The chemical fixation of carbon dioxide is a critical area of green chemistry. Morpholinium-based ILs, often in conjunction with a co-catalyst, can efficiently catalyze the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates under mild conditions.[8]
This protocol outlines the synthesis of propylene carbonate using a morpholinium-based IL as a catalyst.[8]
Materials:
-
N-Butyl-N-methylmorpholinium bromide ([C4Mmorph][Br])
-
Propylene oxide
-
High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller
-
Carbon dioxide (CO₂) cylinder
Procedure:
-
Place [C4Mmorph][Br] (5 mol% relative to the epoxide) and propylene oxide (0.1 mol, 7.26 g) into the autoclave.
-
Seal the autoclave and purge it with low-pressure CO₂ two to three times to remove the air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 4-12 hours).
-
After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂.
-
The product, propylene carbonate, can be isolated by simple decantation or extraction with a suitable solvent, leaving the ionic liquid in the reactor for subsequent runs.
-
Analyze the product by GC or NMR to determine the conversion and selectivity.
Heck Coupling Reaction
The Heck reaction is a powerful tool for C-C bond formation. Ionic liquids can serve as excellent media for palladium-catalyzed Heck reactions, often facilitating catalyst stability and recycling.[9][10]
This protocol provides a general procedure for a Heck coupling reaction in a morpholinium-based ionic liquid.
Materials:
-
N-Butyl-N-methylmorpholinium tetrafluoroborate ([C4Mmorph][BF₄]) (synthesized via anion exchange from [C4Mmorph][Br])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Hexane (for extraction)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add [C4Mmorph][BF₄] (2 mL), Pd(OAc)₂ (0.01 mmol), iodobenzene (1 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the homogeneous mixture to 100°C with stirring for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product, trans-stilbene, from the ionic liquid phase with hexane (3 x 10 mL).
-
The combined organic extracts can be washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
-
The ionic liquid phase containing the palladium catalyst can be dried under vacuum and reused for subsequent reactions.
| Reaction | Catalyst/Medium | Substrates | Key Advantages |
| Esterification | [NMPipH][HCOO] | Carboxylic acid, Alcohol | Recyclable acidic catalyst, replaces mineral acids |
| CO₂ Cycloaddition | [C4Mmorph][Br] | Epoxide, CO₂ | Mild reaction conditions, high atom economy, catalyst recyclability |
| Heck Coupling | [C4Mmorph][BF₄] | Aryl halide, Alkene | Catalyst stabilization, product isolation via extraction, IL/catalyst reuse |
Conclusion
Morpholinium-based ionic liquids represent a versatile and environmentally benign class of compounds with significant potential in organic synthesis. Their straightforward synthesis, coupled with the ability to tune their properties for specific tasks, makes them valuable tools for researchers in academia and industry. The protocols outlined in this application note provide a practical starting point for the synthesis and application of these promising materials, paving the way for the development of more sustainable and efficient chemical processes.
References
-
Brigouleix, C., Anouti, M., Jacquemin, J., Caillon-Caravanier, M., Galiano, H., & Lemordant, D. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(11), 3749–3760. [Link]
-
Lidsen Publishing Inc. (2022). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Catalysis Research, 2(3). [Link]
- Galinski, M., Lewandowski, A., & Stepniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
-
Request PDF. (n.d.). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Retrieved from [Link]
-
Khan, S. A., et al. (2023). Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. ACS Omega, 8(21), 18788–18801. [Link]
-
Request PDF. (n.d.). Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. Retrieved from [Link]
-
Bhowmick, S., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Physical Chemistry Chemical Physics, 25(28), 18991-19000. [Link]
-
Brigouleix, C., Anouti, M., Jacquemin, J., Caillon-Caravanier, M., Galiano, H., & Lemordant, D. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(11), 3749–3760. [Link]
-
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189. [Link]
-
Halayqa, M., & Watad, A. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1195. [Link]
-
Request PDF. (n.d.). An efficient morpholinium ionic liquid based catalyst system for cycloaddition of CO2 and epoxides under mild conditions. Retrieved from [Link]
-
Request PDF. (n.d.). Ionic Liquids and the Heck Coupling Reaction: An Update. Retrieved from [Link]
-
Catino, M., & Varma, R. S. (2011). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 16(8), 6564–6603. [Link]
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Application Notes and Protocols for the Use of Morpholinium Hexafluorophosphate in Nanomaterial Preparation
Introduction: The Emerging Role of Morpholinium Ionic Liquids in Nanotechnology
The field of nanotechnology continually seeks novel, efficient, and environmentally benign methods for the synthesis of nanomaterials with controlled size, shape, and stability. Ionic liquids (ILs), with their unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvent properties, have emerged as promising media and reagents for nanoparticle synthesis. Among the vast array of available ionic liquids, morpholinium-based salts are gaining increasing attention. This document provides a detailed guide on the application of Morpholinium Hexafluorophosphate in the preparation of nanomaterials, with a focus on gold nanoparticles.
The morpholinium cation, derived from morpholine, offers a unique combination of a heterocyclic amine and an ether functional group. This structure imparts specific coordination and stabilization capabilities. The hexafluorophosphate anion (PF₆⁻) is a common counter-ion in ionic liquids used for nanomaterial synthesis, contributing to the overall stability and electrochemical properties of the system. This guide will delve into the mechanistic insights, practical protocols, and characterization techniques for leveraging Morpholinium Hexafluorophosphate in your research.
Mechanistic Insights: The Dual Role of Morpholinium Hexafluorophosphate in Nanoparticle Formation
The utility of Morpholinium Hexafluorophosphate in nanomaterial synthesis, particularly for metallic nanoparticles like gold, stems from its ability to act as both a reducing agent and a stabilizing (capping) agent . This dual functionality simplifies the synthesis process into a "one-pot" reaction, minimizing the need for additional, and often harsh, chemical reagents.
The Morpholinium Cation: A Reductive and Templating Entity
While the parent morpholinium cation itself is not a strong reducing agent, functionalized morpholinium cations, such as those with hydroxyl groups, have been shown to reduce metal ions to their zero-valent state. For instance, N-(2-hydroxyethyl)-N-methylmorpholinium tetrafluoroborate has been successfully used to synthesize gold nanoparticles where the alcohol group acts as the reducing agent.[1] In the case of unsubstituted Morpholinium Hexafluorophosphate, the reductive potential may be lower, and a mild external reducing agent might be beneficial or even necessary depending on the metal precursor. However, the morpholinium cation plays a crucial role in templating the growth of the nanoparticles. Its structure can direct the crystallographic growth and influence the final morphology of the nanomaterial.
The Hexafluorophosphate Anion and Electrosteric Stabilization
The hexafluorophosphate anion, along with the morpholinium cation, contributes to the stabilization of the nascent nanoparticles through a mechanism known as electrosteric stabilization. An ionic layer forms around the nanoparticle surface, preventing agglomeration and uncontrolled growth.[2] This is a critical aspect of nanoparticle synthesis, as the unique properties of nanomaterials are highly dependent on their size and monodispersity. The choice of both the cation and anion in the ionic liquid can influence the size and stability of the resulting nanoparticles.[3]
Synthesis of Gold Nanoparticles: A Detailed Protocol
This section provides a step-by-step protocol for the synthesis of gold nanoparticles (AuNPs) using Morpholinium Hexafluorophosphate. This protocol is adapted from established methods for similar ionic liquids and serves as a robust starting point for your experiments.
Materials and Equipment
| Material/Equipment | Specifications |
| Morpholinium Hexafluorophosphate | High purity (>98%) |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| Sodium borohydride (NaBH₄) (optional) | >98% |
| Deionized water | 18.2 MΩ·cm |
| Glass vials | 20 mL, with screw caps |
| Magnetic stirrer with heating | |
| UV-Vis Spectrophotometer | |
| Transmission Electron Microscope (TEM) | For size and morphology analysis |
| Dynamic Light Scattering (DLS) | For size distribution analysis |
Experimental Workflow
Caption: Workflow for the synthesis and characterization of gold nanoparticles.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M aqueous solution of Morpholinium Hexafluorophosphate.
-
Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.
-
-
Synthesis of Gold Nanoparticles:
-
In a clean 20 mL glass vial, add 5 mL of the 0.1 M Morpholinium Hexafluorophosphate solution.
-
Place the vial on a magnetic stirrer with heating and begin stirring.
-
Heat the solution to 60-80 °C.
-
To the heated and stirring ionic liquid solution, rapidly inject 0.5 mL of the 1 mM HAuCl₄ solution.
-
Option A (Ionic Liquid as Sole Reducing Agent): Continue heating and stirring for 1-2 hours. A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles. The intensity of the color will increase over time as the reaction proceeds.
-
Option B (With a Mild Reducing Agent): After the addition of the HAuCl₄ solution, add 50 µL of a freshly prepared, ice-cold 0.01 M NaBH₄ solution dropwise while stirring vigorously. A rapid color change to ruby red should occur. Continue stirring for an additional 30 minutes to ensure the reaction is complete.
-
-
Purification (Optional but Recommended):
-
To remove excess ionic liquid and unreacted precursors, the nanoparticle solution can be purified by centrifugation.
-
Transfer the solution to a centrifuge tube and spin at a high speed (e.g., 10,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in a small volume of deionized water. This process can be repeated 2-3 times.
-
Causality Behind Experimental Choices
-
Concentration of Ionic Liquid: A higher concentration of the ionic liquid ensures sufficient capping of the nanoparticle surface, preventing aggregation.
-
Temperature: Heating provides the necessary activation energy for the reduction of Au³⁺ ions and facilitates the nucleation and growth of the nanoparticles. The specific temperature can be varied to control the reaction rate and potentially the size of the nanoparticles.
-
Stirring: Vigorous stirring ensures a homogeneous reaction mixture and uniform growth of the nanoparticles.
-
Optional Reducing Agent: The use of a mild reducing agent like NaBH₄ can significantly accelerate the reaction and may lead to the formation of smaller, more monodisperse nanoparticles. However, it introduces an additional reagent into the system.
Characterization of Synthesized Nanomaterials
Proper characterization is essential to confirm the successful synthesis of the desired nanomaterials and to understand their properties.
UV-Visible Spectroscopy
Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the visible region of the electromagnetic spectrum.
-
Procedure: Acquire the UV-Vis spectrum of the synthesized gold nanoparticle solution from 400 to 700 nm.
-
Expected Result: A single, sharp SPR peak between 520 and 540 nm is indicative of the formation of spherical, monodisperse gold nanoparticles. A broader peak or the presence of a second peak at a longer wavelength suggests aggregation.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
-
Procedure: Deposit a drop of the purified nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Image the grid using a TEM.
-
Expected Result: TEM images should reveal well-dispersed, spherical nanoparticles. The size distribution can be determined by measuring the diameter of a significant number of particles from the micrographs.
Dynamic Light Scattering (DLS)
DLS is a technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.
-
Procedure: Analyze the purified nanoparticle solution using a DLS instrument.
-
Expected Result: DLS will provide a size distribution profile. The polydispersity index (PDI) should be low, indicating a narrow size distribution.
Concluding Remarks and Future Directions
Morpholinium Hexafluorophosphate presents a promising platform for the green and efficient synthesis of nanomaterials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this ionic liquid. Future work could involve:
-
Investigating the effect of varying the alkyl chain on the morpholinium cation to fine-tune nanoparticle size and stability.
-
Exploring the synthesis of other metallic and metal oxide nanoparticles using Morpholinium Hexafluorophosphate.
-
Studying the catalytic and biomedical applications of the nanomaterials synthesized in this ionic liquid.
By understanding the fundamental principles and following the detailed protocols provided, researchers can effectively utilize Morpholinium Hexafluorophosphate to advance their nanomaterial synthesis endeavors.
References
- Kim, K.-S., et al. (2006). Facile one-pot synthesis of gold nanoparticles using alcohol ionic liquids.
-
Itoh, H., et al. (2004). Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. Journal of the American Chemical Society, 126(10), 3026–3027. [Link]
- Dupont, J., et al. (2002). Transition-Metal-Catalyzed Reactions in Ionic Liquids. Chemical Reviews, 102(10), 3667–3692.
-
Kim, K.-S., Demberelnyamba, D., & Lee, H. (2004). Size-Selective Synthesis of Gold and Platinum Nanoparticles Using Novel Thiol-Functionalized Ionic Liquids. Langmuir, 20(3), 556–560. [Link]
- Bicer, A., & Sisman, I. (2010). Electrochemical synthesis of copper nanoparticles in an ionic liquid: The effect of the cation and anion on the particle size. Journal of Molecular Liquids, 151(1), 23-27.
- Eastoe, J., et al. (2006). What is the nature of the surfactant layer at the surface of nanoparticles in ionic liquids? Langmuir, 22(23), 9832-9834.
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Application Notes and Protocols: Electrochemical Stability Window of Morpholinium Hexafluorophosphate Electrolytes
Abstract
This document provides a comprehensive technical guide on the determination and understanding of the electrochemical stability window (ESW) of morpholinium hexafluorophosphate ([Mor][PF₆]) ionic liquid electrolytes. It is intended for researchers, scientists, and professionals in the fields of electrochemistry, materials science, and drug development who are utilizing or exploring the applications of these novel electrolytes. This guide delves into the fundamental principles governing the ESW, presents detailed experimental protocols for its measurement using cyclic and linear sweep voltammetry, and discusses the critical factors influencing its limits. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.
Introduction: The Critical Role of the Electrochemical Stability Window
The electrochemical stability window (ESW) is a paramount characteristic of any electrolyte, defining the voltage range within which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[1][2] Operating an electrochemical device, such as a battery or a supercapacitor, outside this window leads to electrolyte decomposition, which can result in diminished performance, reduced lifespan, and potential safety hazards.[1][2] Ionic liquids (ILs), such as Morpholinium Hexafluorophosphate, are of significant interest as electrolytes due to their unique properties, including high thermal stability, low volatility, and often, a wide electrochemical window compared to conventional organic solvents or aqueous solutions.[3][4][5]
The morpholinium cation is a promising component for ionic liquids due to its potential for a wide ESW and good ionic conductivity.[6] The hexafluorophosphate ([PF₆]⁻) anion is also known to contribute to a wider ESW in ionic liquids.[7] Understanding the precise ESW of [Mor][PF₆] electrolytes is therefore crucial for designing and optimizing electrochemical systems that leverage their advantageous properties.
This guide will provide the necessary theoretical background and practical protocols to accurately determine the ESW of Morpholinium Hexafluorophosphate electrolytes.
Fundamental Principles
The ESW is determined by the thermodynamic and kinetic stability of the electrolyte's constituent ions—in this case, the morpholinium cation and the hexafluorophosphate anion.[8] The anodic (positive) limit of the ESW is dictated by the oxidation potential of the anion, while the cathodic (negative) limit is determined by the reduction potential of the cation.[7][9]
Several factors can influence the measured ESW of an ionic liquid electrolyte:
-
Chemical Composition: The intrinsic molecular structure of the cation and anion are the primary determinants of the ESW.[1][2]
-
Electrode Material: The nature of the working electrode surface can catalyze decomposition reactions, effectively narrowing the practical ESW.[1] Inert electrodes like glassy carbon or platinum are typically used for ESW determination to minimize these effects.[10]
-
Temperature: Increased temperature can accelerate decomposition kinetics, leading to a narrower ESW.[1][4]
-
Purity of the Electrolyte: Impurities, particularly water and halides, can have their own redox processes within the potential window of the ionic liquid, leading to an underestimation of the true ESW.
-
Scan Rate (in voltammetry): Slower scan rates provide more time for decomposition reactions to occur, which can result in a narrower measured ESW.[8]
-
Cut-off Current Density: The definition of "stability" is often tied to a threshold current density. A higher cut-off current will result in a wider measured ESW.
Experimental Determination of the Electrochemical Stability Window
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common and direct electrochemical techniques for determining the ESW of an electrolyte.[10][11] These methods involve applying a linearly changing potential to a working electrode and measuring the resulting current. A sharp increase in current indicates the onset of electrolyte decomposition.[12]
Essential Equipment and Materials
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) disk electrode
-
Reference Electrode (RE): Silver/Silver ion (Ag/Ag⁺) or Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference. A quasi-reference electrode (e.g., a silver or platinum wire) can also be used, but must be calibrated.
-
Counter Electrode (CE): Platinum wire or mesh
-
Morpholinium Hexafluorophosphate ([Mor][PF₆]) electrolyte (high purity, low water content)
-
Inert gas (Argon or Nitrogen) for purging
-
Polishing materials for the working electrode (e.g., alumina slurries)
-
Anhydrous solvents for cleaning (e.g., acetonitrile, acetone)
Protocol 1: Determination of ESW using Linear Sweep Voltammetry (LSV)
LSV is ideal for identifying the initial decomposition potential as it involves a single potential sweep.[11][12]
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the working electrode (GC or Pt) to a mirror finish using progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with an anhydrous solvent (e.g., acetonitrile).
-
Dry the electrode completely under a stream of inert gas or in a vacuum oven.
-
-
Cell Assembly:
-
Assemble the three-electrode cell in a glovebox or a dry environment to minimize moisture contamination.
-
Add the [Mor][PF₆] electrolyte to the cell.
-
Position the working, reference, and counter electrodes in the electrolyte, ensuring the tip of the reference electrode is close to the working electrode surface.
-
-
Electrochemical Measurement:
-
Purge the electrolyte with an inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the electrolyte during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the LSV parameters:
-
Initial Potential: Open Circuit Potential (OCP)
-
Final Potential (Anodic Scan): A potential sufficiently positive to observe the oxidation limit (e.g., 6 V vs. Ag/Ag⁺).
-
Final Potential (Cathodic Scan): A potential sufficiently negative to observe the reduction limit (e.g., -6 V vs. Ag/Ag⁺).
-
Scan Rate: A slow scan rate, typically 5-20 mV/s, is recommended.[10]
-
-
Run the anodic LSV scan from OCP to the positive potential limit.
-
In a fresh electrolyte sample (or after allowing the system to rest), run the cathodic LSV scan from OCP to the negative potential limit.
-
-
Data Analysis:
-
Plot the measured current density (current divided by the electrode area) versus the applied potential.
-
Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cut-off value (e.g., 0.1 mA/cm², 0.5 mA/cm², or 1 mA/cm²). The choice of cut-off current should be reported.
-
The electrochemical stability window is the difference between the anodic and cathodic potential limits.
-
Protocol 2: Determination of ESW using Cyclic Voltammetry (CV)
CV provides information on the reversibility of the decomposition reactions and is also widely used for ESW determination.[10]
Step-by-Step Methodology:
-
Electrode Preparation and Cell Assembly: Follow steps 1 and 2 from the LSV protocol.
-
Electrochemical Measurement:
-
Purge the electrolyte with an inert gas as described in the LSV protocol.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initial Potential: Open Circuit Potential (OCP)
-
Vertex Potential 1 (Upper Limit): A potential sufficiently positive to observe oxidation.
-
Vertex Potential 2 (Lower Limit): A potential sufficiently negative to observe reduction.
-
Scan Rate: 10-50 mV/s.[3]
-
Number of Cycles: 1-3 cycles.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Plot the current density versus the applied potential.
-
Determine the anodic and cathodic limits from the first cycle using a cut-off current density, similar to the LSV analysis.
-
The ESW is the potential difference between these limits.
-
Data Presentation and Interpretation
The results of the ESW determination should be presented clearly and concisely.
Table 1: Electrochemical Stability Window of Morpholinium Hexafluorophosphate Electrolyte
| Parameter | Value | Conditions |
| Anodic Limit (Eₐ) | [Insert Value] V vs. [Ref. Electrode] | Working Electrode: [e.g., GC], Scan Rate: [e.g., 10 mV/s], Cut-off: [e.g., 0.5 mA/cm²] |
| Cathodic Limit (E꜀) | [Insert Value] V vs. [Ref. Electrode] | Working Electrode: [e.g., GC], Scan Rate: [e.g., 10 mV/s], Cut-off: [e.g., 0.5 mA/cm²] |
| ESW (Eₐ - E꜀) | [Calculate Value] V |
Note: The values in this table are placeholders and should be replaced with experimentally determined data. A study on protic morpholinium-based ionic liquids reported an electrochemical window of up to 2.91 V.[13] Pyrrolidinium- and morpholinium-based ILs, in general, are known for their wide ESWs.[6]
Interpreting the Voltammogram:
-
Anodic Scan: The current remains low until the oxidation potential of the [PF₆]⁻ anion is reached, at which point a sharp increase in current is observed.
-
Cathodic Scan: Similarly, the current is minimal until the reduction potential of the morpholinium cation is reached, leading to a significant increase in the cathodic current.
-
Reversibility: If a corresponding reduction peak is observed on the reverse scan after an oxidation event (or vice versa), it suggests that the decomposition product is electrochemically active. For ESW determination, the focus is on the onset of the initial irreversible decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the electrochemical stability window.
Caption: Workflow for the determination of the electrochemical stability window.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the obtained ESW data, the following practices are essential:
-
Reproducibility: Repeat the measurements at least three times with freshly prepared electrodes and electrolyte samples to ensure the results are consistent.
-
Control Experiments: If possible, measure the ESW of a well-characterized ionic liquid under the same experimental conditions to validate the setup and procedure.
-
Varying Scan Rate: Perform measurements at different scan rates. While the absolute ESW value may change slightly, the general trend should be consistent.
-
Electrochemical Impedance Spectroscopy (EIS): Running an EIS measurement before and after the voltammetry scans can help to check for significant changes at the electrode-electrolyte interface, such as the formation of a passivation layer.[10]
-
Purity Analysis: Characterize the purity of the [Mor][PF₆] electrolyte, particularly its water content, as this can significantly impact the measured ESW.
Conclusion
The electrochemical stability window is a critical parameter for the successful application of Morpholinium Hexafluorophosphate electrolytes in electrochemical devices. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reliable ESW data. A thorough understanding of the underlying principles and the factors that influence the ESW is crucial for interpreting the results and for the rational design of high-performance and stable electrochemical systems.
References
- Patsnap Eureka. (2025, June 20). Electrochemical Window: The Hidden Factor in Battery Stability.
-
Ghandi, K. (2014). Application of Ionic Liquids in Electrochemistry—Recent Advances. Journal of the Brazilian Chemical Society, 25(12), 2165-2185. Retrieved from [Link]
- Allan Chemical Corporation. (2025, October 17). Stability Testing for Electrochemical Applications.
-
Bidet, F., et al. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Polymers, 13(21), 3788. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrochemical window. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Linear sweep voltammetry (LSV) curves to determine the electrolytes stability... [Image]. Retrieved from [Link]
-
Grøssereid, A., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 706376. Retrieved from [Link]
-
Rilo, E., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(4), 1553–1561. Retrieved from [Link]
-
Zhang, T., et al. (2010). Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. Journal of The Electrochemical Society, 157(5), A537. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating the Electrochemical Windows of Ionic Liquids. Retrieved from [Link]
-
EChem Channel. (2024, January 2). Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, July). Water-in-Salt Widens the Electrochemical Stability Window: Thermodynamic and Kinetic Factors. Retrieved from [Link]
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979–2986. Retrieved from [Link]
-
Kazemiabnavi, S., et al. (2017). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 121(41), 9727–9737. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... [Image]. Retrieved from [Link]
-
Johansson, P., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. RSC Advances, 13(29), 20040-20046. Retrieved from [Link]
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Application Notes and Protocols for Enzymatic Catalysis in Morpholinium Hexafluorophosphate
Introduction: A New Frontier in Biocatalysis
The quest for greener, more efficient, and selective chemical synthesis has positioned enzymatic catalysis at the forefront of modern drug development and industrial chemistry. Enzymes, with their inherent specificity and ability to operate under mild conditions, offer a sustainable alternative to traditional chemical catalysts. However, the performance of enzymes is intrinsically linked to their reaction medium. While aqueous solutions are the natural environment for enzymes, they often fall short in solubilizing non-polar substrates, and conventional organic solvents can lead to enzyme denaturation and inactivation.
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a promising class of solvents for biocatalysis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer a unique design space for optimizing enzymatic reactions. Among the vast array of available ILs, morpholinium-based salts are gaining significant attention due to their often lower toxicity and favorable biocompatibility. This application note provides a detailed guide to the use of Morpholinium Hexafluorophosphate ([Morph][PF6]) as a medium for enzymatic catalysis, with a focus on the transesterification reaction catalyzed by Candida antarctica Lipase B (CALB), a robust and widely used industrial enzyme.
The Rationale for Morpholinium Hexafluorophosphate in Enzymatic Catalysis
The choice of an ionic liquid for a specific biocatalytic process is a critical decision, dictated by a balance of factors including substrate and product solubility, enzyme stability and activity, and the overall process economics. Morpholinium hexafluorophosphate presents a compelling set of properties for enzymatic reactions:
-
Tunable Polarity: The morpholinium cation, with its ether linkage, imparts a degree of polarity that can be advantageous for dissolving both polar and non-polar substrates. This is particularly beneficial for reactions involving substrates with differing solubilities, a common challenge in pharmaceutical synthesis.
-
Enhanced Enzyme Stability: Many ionic liquids have been shown to enhance the thermal and operational stability of enzymes compared to traditional organic solvents. While the hexafluorophosphate anion ([PF6]⁻) can be prone to hydrolysis in the presence of water, leading to the formation of hydrofluoric acid which can deactivate enzymes, in non-aqueous or low-water systems, it can contribute to a hydrophobic environment that stabilizes the enzyme's conformation. It is crucial to control the water content in the reaction medium to mitigate this risk.
-
Favorable Physicochemical Properties: Morpholinium-based ILs can be designed to have a wide liquid range and high thermal stability, allowing for a broader operational window for enzymatic reactions. Their viscosity, a key parameter affecting mass transfer, is also a tunable property based on the alkyl substitution on the cation.
Featured Application: Lipase-Catalyzed Synthesis of Glyceryl Diferulate
To illustrate the practical application of morpholinium hexafluorophosphate in enzymatic catalysis, we present a detailed protocol for the synthesis of glyceryl diferulate via the transesterification of ethyl ferulate with glycerol, catalyzed by immobilized Candida antarctica Lipase B (Novozym 435). Glyceryl diferulate is a valuable, water-soluble antioxidant derived from ferulic acid, with potential applications in the pharmaceutical, cosmetic, and food industries.
Reaction Scheme:
Caption: Workflow for the enzymatic synthesis of glyceryl diferulate.
Rationale for Key Experimental Choices
Caption: Key experimental parameters and their scientific justification.
Troubleshooting and Considerations
-
Low Conversion/Yield:
-
Water Content: Ensure the ionic liquid and substrates are thoroughly dried. Water can inhibit the reaction and lead to hydrolysis of the [PF6]⁻ anion.
-
Mass Transfer Limitations: Increase the agitation speed to improve mixing, especially if the ionic liquid is viscous.
-
Enzyme Deactivation: While CALB is robust, prolonged exposure to high temperatures or impurities in the ionic liquid can lead to deactivation. Consider a lower reaction temperature or purifying the ionic liquid.
-
-
Enzyme Recovery and Reuse: The immobilized nature of Novozym 435 allows for easy recovery by filtration. The stability of CALB in ionic liquids often permits multiple reuse cycles, which is economically advantageous.
-
Purity of Ionic Liquid: The presence of impurities, such as residual halides from synthesis, can inhibit enzyme activity. It is crucial to use high-purity ionic liquids for biocatalytic applications.
Conclusion
Morpholinium hexafluorophosphate holds considerable promise as a reaction medium for enzymatic catalysis, offering a unique combination of properties that can enhance reaction efficiency and enzyme stability. The successful synthesis of glyceryl diferulate using Candida antarctica Lipase B in this medium, as outlined in this application note, serves as a compelling example of its potential. By carefully controlling key experimental parameters, particularly water content, researchers and drug development professionals can harness the advantages of this ionic liquid to develop greener and more effective biocatalytic processes.
References
-
Adnani, A., et al. (2012). Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids as reaction medium. Journal of Molecular Catalysis B: Enzymatic, 77, 67-72. [Link]
-
PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
-
Lozano, P., et al. (2001). Over-Stabilization of Candida Antarctica Lipase B by Ionic Liquids in Ester Synthesis. Biotechnology Letters, 23(18), 1529–1533. [Link]
-
Park, S., & Kazlauskas, R. J. (2003). Biocatalysis in ionic liquids--advantages beyond 'green' technology. Current Opinion in Biotechnology, 14(4), 432-437. [Link]
-
van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical Reviews, 107(6), 2757-2789. [Link]
-
Cheméo. (n.d.). Ethyl ferulate. Retrieved from [Link]
Application Notes and Protocols for High-Temperature Applications of Morpholinium Hexafluorophosphate Electrolytes
Introduction: The Imperative for High-Temperature Energy Storage and the Role of Morpholinium Ionic Liquids
The relentless pursuit of higher energy densities and operational robustness in electrochemical devices, such as lithium-ion batteries and supercapacitors, has pushed conventional electrolyte systems to their thermal limits. Organic carbonate-based electrolytes, the current industry standard, suffer from high volatility, flammability, and electrochemical instability at elevated temperatures (typically above 60°C). This critical limitation curtails the performance and safety of devices in demanding applications such as electric vehicles, aerospace, and downhole oil and gas exploration.
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a compelling class of electrolytes to overcome these thermal barriers. Their inherent non-volatility, low flammability, high ionic conductivity, and wide electrochemical windows make them ideal candidates for high-temperature applications.[1] Among the diverse families of ILs, those based on the morpholinium cation have garnered significant interest due to their favorable transport properties and potentially lower toxicity compared to some imidazolium or pyridinium-based counterparts.[2]
This technical guide focuses on the high-temperature applications of a specific, yet promising, class of morpholinium ILs: Morpholinium Hexafluorophosphate ([Mor][PF6]) electrolytes . The hexafluorophosphate (PF6-) anion is well-known for its role in commercial lithium-ion battery electrolytes, contributing to the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces.[3][4] When paired with a morpholinium cation, the resulting IL is poised to offer a unique combination of thermal stability and electrochemical performance.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals (in the context of developing high-throughput screening or sensing platforms) exploring the use of [Mor][PF6] electrolytes in high-temperature electrochemical systems. We will delve into the fundamental physicochemical properties, provide detailed, field-proven protocols for their preparation and application, and offer insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of N-Alkyl-N-Methylmorpholinium Hexafluorophosphate Electrolytes at Elevated Temperatures
Understanding the fundamental properties of the electrolyte is paramount to designing and interpreting high-temperature electrochemical experiments. While extensive data specifically for N-alkyl-N-methylmorpholinium hexafluorophosphate is still emerging in the literature, we can extrapolate key performance indicators from closely related morpholinium and hexafluorophosphate systems.
The choice of the alkyl substituent (R group) on the morpholinium cation allows for the fine-tuning of properties such as viscosity, ionic conductivity, and thermal stability. Shorter alkyl chains generally lead to lower viscosity and higher conductivity but may have slightly lower thermal stability.
Table 1: Anticipated Physicochemical Properties of N-Ethyl-N-methylmorpholinium Hexafluorophosphate ([EMM][PF6]) at Various Temperatures
| Property | 25°C (Room Temp) | 100°C | 150°C |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Decomposition Temp. (TGA, 5% wt. loss) | > 300°C[2] | - | - |
| Ionic Conductivity (mS/cm) | 1 - 5 | 10 - 30 | 30 - 60 |
| Electrochemical Window (V) | ~4.5 - 5.0 | ~4.0 - 4.5 | ~3.5 - 4.0 |
| Viscosity (cP) | 50 - 100 | 10 - 20 | 5 - 10 |
Causality Behind the Trends:
-
Ionic Conductivity: The significant increase in ionic conductivity with temperature is a direct consequence of the reduction in viscosity.[4] At higher temperatures, the increased thermal energy overcomes the intermolecular forces between the ions, allowing for greater ionic mobility. This is a critical advantage for high-power applications at elevated temperatures.
-
Electrochemical Window: The electrochemical stability window (ESW) tends to narrow at higher temperatures. This is due to the increased kinetic reactivity of the electrolyte at the electrode surfaces, which can lead to decomposition reactions at lower potentials. Despite this narrowing, the ESW of [Mor][PF6] is expected to remain sufficiently wide for many high-voltage applications.[5]
-
Thermal Stability: Morpholinium-based ILs with anions like hexafluorophosphate are known for their high thermal stability, often exceeding 300°C.[2] This intrinsic stability is a key enabler for their use in high-temperature devices.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and considerations to ensure the integrity of the experimental results.
Protocol 1: Synthesis of N-Ethyl-N-methylmorpholinium Hexafluorophosphate ([EMM][PF6])
This two-step protocol involves the quaternization of N-methylmorpholine followed by an anion exchange reaction.
Materials:
-
N-methylmorpholine (≥99%)
-
Ethyl bromide (≥99%)
-
Potassium hexafluorophosphate (KPF6, ≥99.5%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Dichloromethane (anhydrous, ≥99.8%)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Quaternization of N-methylmorpholine:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylmorpholine (1.0 mol) in anhydrous acetonitrile (250 mL).
-
Slowly add ethyl bromide (1.1 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Cool the reaction mixture to room temperature. The product, N-ethyl-N-methylmorpholinium bromide ([EMM][Br]), will precipitate as a white solid.
-
Filter the precipitate and wash with cold anhydrous acetonitrile to remove any unreacted starting materials.
-
Dry the [EMM][Br] salt under vacuum at 60°C for 12 hours.
-
-
Anion Exchange to form [EMM][PF6]:
-
Dissolve the dried [EMM][Br] (1.0 mol) in deionized water (500 mL).
-
In a separate beaker, dissolve potassium hexafluorophosphate (KPF6) (1.05 mol) in deionized water (500 mL).
-
Slowly add the KPF6 solution to the [EMM][Br] solution while stirring vigorously. A white precipitate of potassium bromide (KBr) will form.
-
The ionic liquid, [EMM][PF6], will form a separate, denser liquid phase.
-
Separate the [EMM][PF6] phase using a separatory funnel.
-
Wash the ionic liquid phase three times with deionized water to remove any remaining KBr and KPF6.
-
Dissolve the washed [EMM][PF6] in anhydrous dichloromethane and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the final [EMM][PF6] ionic liquid under high vacuum at 80°C for at least 48 hours to remove any residual water and solvent. The water content should be below 20 ppm for most electrochemical applications.
-
dot
Caption: Synthesis workflow for [EMM][PF6].
Protocol 2: High-Temperature Electrochemical Characterization of [EMM][PF6] Electrolyte in a Supercapacitor
This protocol details the assembly and testing of a symmetric supercapacitor using activated carbon electrodes and [EMM][PF6] as the electrolyte at elevated temperatures.
Materials:
-
Activated carbon (high surface area, e.g., >1500 m²/g)
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP)
-
Aluminum foil (current collector)
-
Celgard separator (or other high-temperature stable separator)
-
[EMM][PF6] ionic liquid (synthesized as per Protocol 1, or commercially sourced and dried)
-
Coin cell components (CR2032 or similar)
-
Electrochemical workstation (potentiostat/galvanostat with impedance spectroscopy capabilities)
-
Temperature-controlled oven or chamber
Step-by-Step Methodology:
-
Electrode Preparation:
-
Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1 in NMP.
-
Homogenize the slurry using a planetary mixer or a similar high-shear mixing technique.
-
Cast the slurry onto the aluminum foil using a doctor blade with a defined thickness.
-
Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the positive electrode at the bottom of the coin cell can.
-
Add a few drops of the [EMM][PF6] electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted electrode.
-
Add a few more drops of the electrolyte to saturate the separator.
-
Place the negative electrode on top of the separator.
-
Add a final drop of electrolyte.
-
Place the spacer and spring, and then crimp the coin cell to seal it.
-
-
Electrochemical Testing:
-
Place the assembled coin cell in the temperature-controlled oven.
-
Allow the cell to thermally equilibrate at the desired temperature (e.g., 100°C, 125°C, 150°C) for at least 1 hour before starting the measurements.
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the determined electrochemical window of the electrolyte at that temperature. This will assess the capacitive behavior and any potential side reactions.
-
Galvanostatic Charge-Discharge (GCD): Cycle the cell at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (e.g., from 100 kHz to 10 mHz) to determine the equivalent series resistance (ESR) and to study the ion transport and charge transfer kinetics at the electrode-electrolyte interface.
-
Cycle Life Testing: Perform long-term GCD cycling at a constant current density to evaluate the stability of the electrolyte and the overall device performance over time at high temperature.
-
dot
Caption: Workflow for high-temperature electrochemical testing.
Safety and Handling of Morpholinium Hexafluorophosphate Electrolytes
While ionic liquids are generally considered to be less hazardous than volatile organic solvents, proper safety precautions are still essential.
-
Handling: Always handle [Mor][PF6] in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[6][7]
-
Toxicity: While morpholinium cations are generally considered to have lower toxicity than some other common IL cations, comprehensive toxicological data for [Mor][PF6] is limited. Treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Hydrolysis: The hexafluorophosphate anion is susceptible to hydrolysis, especially at elevated temperatures and in the presence of moisture, which can produce hydrofluoric acid (HF).[3] It is crucial to handle the electrolyte in a dry environment (e.g., an argon-filled glovebox) and to use anhydrous components during cell assembly.
-
Storage: Store [Mor][PF6] in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Disposal: Dispose of [Mor][PF6] and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
Morpholinium hexafluorophosphate electrolytes hold significant promise for enabling the next generation of high-temperature energy storage devices. Their inherent thermal stability, non-volatility, and favorable electrochemical properties address the critical shortcomings of conventional electrolytes. The protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the potential of these materials.
Future research should focus on a more detailed characterization of a wider range of N-alkyl-N-methylmorpholinium hexafluorophosphate ILs to establish a clearer structure-property relationship. Furthermore, investigations into their compatibility with various advanced electrode materials at high temperatures will be crucial for their successful integration into commercial devices. The continued development of these and other high-temperature stable ionic liquids will undoubtedly pave the way for safer, more reliable, and higher-performance energy storage solutions for a multitude of demanding applications.
References
Sources
- 1. Supercapacitors for extreme temperatures. Review - Volfkovich - Russian Journal of Electrochemistry [journals.eco-vector.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Conductivity in Salt-Doped Polymers: Combined Effects of Temperature and Salt Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Electrochemical Co-deposition of Functional Alloy Coatings Using Morpholinium Hexafluorophosphate Ionic Liquid
Abstract
The pursuit of advanced materials with tailored properties has driven significant interest in electrochemical co-deposition as a versatile and cost-effective fabrication method.[1] Ionic liquids (ILs) have emerged as superior electrolytes for this purpose, offering wide electrochemical windows, negligible vapor pressure, and high thermal stability, thereby enabling the deposition of materials inaccessible from traditional aqueous solutions.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of Morpholinium Hexafluorophosphate ([Morph][PF₆]) as an electrolyte for the electrochemical co-deposition of a model nickel-cobalt (Ni-Co) alloy. We delve into the fundamental principles, explain the causal relationships behind experimental choices, and provide robust, self-validating protocols for researchers, materials scientists, and professionals in drug development seeking to fabricate functional coatings and novel materials.
Foundational Principles: Co-Deposition in Ionic Liquids
Electrochemical deposition is a process where metal ions from an electrolyte solution are deposited onto a conductive substrate (the cathode) via an electrochemical reaction.[4] Co-deposition extends this principle to the simultaneous deposition of two or more species to form alloys or composite coatings.
The use of ionic liquids like Morpholinium Hexafluorophosphate instead of aqueous solutions presents distinct advantages.[5][6] The primary benefit is the wide electrochemical stability window, which prevents undesirable side reactions like hydrogen evolution that often plague aqueous systems, especially when depositing reactive metals.[1][7] This allows for higher current efficiencies and the formation of pure, dense, and homogeneous deposits.
The mechanism of deposition in ILs follows a classical electrochemical pathway:
-
Mass Transport: Metal-containing ions diffuse from the bulk electrolyte to the electrode surface.
-
Charge Transfer: Electrons are transferred from the cathode to the metal ions, reducing them to their metallic state.
-
Nucleation & Growth: Reduced metal atoms adsorb onto the substrate, forming stable nuclei that subsequently grow into a continuous film.[1]
The properties of the ionic liquid—specifically the structure of its cation and anion—play a critical role in modulating these steps and influencing the final deposit's morphology, composition, and quality.[8]
Electrolyte Profile: Morpholinium Hexafluorophosphate ([Morph][PF₆])
The choice of electrolyte is paramount to the success of the co-deposition process.[6] [Morph][PF₆] is an ionic liquid composed of a Morpholinium cation and a Hexafluorophosphate anion, each contributing unique characteristics to the system.
Physicochemical Properties
The operational parameters for electrodeposition are dictated by the physical and chemical properties of the ionic liquid.
| Property | Typical Value / Characteristic | Significance in Electrodeposition |
| Chemical Formula | C₄H₁₀NO⁺ · PF₆⁻ | Defines the constituent ions influencing the electrochemical double layer. |
| Electrochemical Window | Wide (typically > 4 V) | Allows for the deposition of a broad range of metals and alloys without solvent decomposition.[5] |
| Conductivity | Moderate | Sufficient for ion transport, though often lower than aqueous systems. Can be improved by increasing temperature.[9] |
| Viscosity | High | Can limit mass transport of metal ions. Operating at elevated temperatures (e.g., 60-80 °C) is often necessary to reduce viscosity.[9] |
| Thermal Stability | High (decomposes > 200 °C) | Enables deposition at elevated temperatures to enhance kinetics, conductivity, and deposit quality.[10][11] |
| Moisture Sensitivity | High (Anion Hydrolysis) | The PF₆⁻ anion can hydrolyze in the presence of moisture to form corrosive and toxic hydrogen fluoride (HF), necessitating handling under inert, anhydrous conditions.[11][12] |
The Role of the Constituent Ions
-
Morpholinium Cation ([Morph]⁺): The cyclic ether structure of the morpholinium cation influences its adsorption behavior at the electrode-electrolyte interface. This interaction can modify the structure of the electrochemical double layer, affecting the nucleation and growth mechanism of the deposit. Its bulkiness can also influence the transport properties within the electrolyte.
-
Hexafluorophosphate Anion ([PF₆]⁻): The [PF₆]⁻ anion is known for its high electrochemical stability, which contributes to the wide operational window of the IL.[10] It is a weakly coordinating anion, meaning it does not strongly bind to the metal ions in the solution, allowing them to be readily available for reduction at the cathode. However, its pronounced sensitivity to water is a critical experimental consideration.[13]
Experimental Workflow and Setup
A successful co-deposition experiment relies on a meticulously planned workflow, from preparation to characterization.
Caption: High-level experimental workflow for electrochemical co-deposition.
Electrochemical Cell
A standard three-electrode configuration is essential for precise control and accurate measurements.
Caption: Standard three-electrode electrochemical cell setup.
Detailed Experimental Protocols
Safety Precaution: Due to the moisture sensitivity of [Morph][PF₆], all electrolyte preparation and handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low water content (<1 ppm).[11][12]
Protocol 1: Electrolyte Preparation (Model System: Ni-Co in [Morph][PF₆])
This protocol describes the preparation of 50 mL of electrolyte containing 0.1 M NiCl₂ and 0.1 M CoCl₂.
Materials:
-
Morpholinium Hexafluorophosphate ([Morph][PF₆]), anhydrous grade
-
Nickel(II) Chloride (NiCl₂), anhydrous
-
Cobalt(II) Chloride (CoCl₂), anhydrous
-
Vacuum oven, Argon-filled glovebox
Procedure:
-
Drying Reagents: Place the required amounts of [Morph][PF₆], NiCl₂, and CoCl₂ in separate glass vials. Dry them in a vacuum oven at 80°C for at least 24 hours to remove any trace moisture.
-
Transfer to Glovebox: Transfer the dried reagents into an argon-filled glovebox without exposure to the ambient atmosphere.
-
Dissolution: In a beaker on a magnetic stir plate inside the glovebox, add the desired volume of [Morph][PF₆].
-
Add Metal Salts: Slowly add the pre-weighed anhydrous NiCl₂ and CoCl₂ powders to the ionic liquid while stirring.
-
Homogenization: Cover the beaker and continue stirring at a moderate speed (e.g., 300 rpm) until the salts are fully dissolved. Gentle heating (to 60°C) can be applied to expedite dissolution and reduce viscosity. The final solution should be clear.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox until use.
Protocol 2: Substrate Preparation
This protocol is for a copper (Cu) substrate, a common choice for deposition studies.
Materials:
-
Copper foil or disc
-
Silicon carbide (SiC) grinding papers (e.g., 600, 1200, 2400 grit)
-
Polishing cloths with alumina or diamond suspensions (e.g., 1 µm, 0.3 µm)
-
Acetone, Isopropanol, Deionized water
-
Sonicator
Procedure:
-
Mechanical Polishing: If the surface is rough, mechanically grind the Cu substrate using progressively finer SiC papers.
-
Fine Polishing: Polish the substrate to a mirror finish using polishing cloths with alumina or diamond suspensions.
-
Degreasing: Sonicate the polished substrate sequentially in acetone, isopropanol, and deionized water for 10 minutes each to remove organic residues and polishing debris.
-
Drying: Dry the cleaned substrate with a stream of nitrogen or argon gas and transfer it immediately to the glovebox for use.
Protocol 3: Electrochemical Analysis and Co-Deposition
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (as described above)
-
Hot plate for temperature control
Procedure:
Part A: Cyclic Voltammetry (CV) for System Characterization
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Use the prepared Cu substrate as the working electrode, a platinum mesh as the counter electrode, and a Ag/AgCl (or similar) reference electrode.
-
Add Electrolyte: Fill the cell with the prepared Ni-Co/[Morph][PF₆] electrolyte, ensuring all electrodes are properly immersed.
-
Set Temperature: Place the cell on a hot plate and set the temperature to 70°C to reduce viscosity and enhance conductivity. Allow the system to thermally equilibrate.
-
Perform CV: Using the potentiostat, perform a cyclic voltammetry scan. A typical range would be from 0 V to -2.0 V vs. the reference electrode at a scan rate of 50 mV/s. This scan will reveal the reduction potentials for Ni²⁺ and Co²⁺ in the IL, informing the choice of deposition potential.
Part B: Potentiostatic Co-Deposition
-
Select Potential: Based on the CV results, choose a potential that is sufficiently negative to reduce both Ni²⁺ and Co²⁺ ions simultaneously. This is typically on the plateau of the combined reduction wave.
-
Apply Potential: Apply the selected constant potential to the working electrode for a defined period (e.g., 30 minutes). The deposition time will control the thickness of the coating.
-
Record Data: Monitor and record the current-time (chronoamperometry) transient during the deposition.
-
Termination: After the designated time, turn off the potentiostat.
-
Post-Deposition Cleaning: Carefully remove the coated substrate from the cell. Rinse it thoroughly with a suitable solvent (e.g., acetonitrile or acetone) to remove any residual ionic liquid, then dry it with a stream of inert gas.
Post-Deposition Characterization and Validation
To validate the protocol and assess the quality of the deposit, several characterization techniques are essential.
| Technique | Purpose | Expected Outcome / Insight |
| Scanning Electron Microscopy (SEM) | To analyze the surface morphology, grain size, and uniformity of the coating.[14] | A successful deposition should yield a dense, uniform, and crack-free film. The grain size can be controlled by deposition parameters. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | To determine the elemental composition of the deposited film and confirm the presence and ratio of Ni and Co. | Verifies that co-deposition occurred and allows for quantification of the alloy composition. |
| X-ray Diffraction (XRD) | To identify the crystal structure and phases present in the alloy coating.[14] | Confirms the formation of a Ni-Co alloy and provides information on its crystallographic orientation and grain size. |
Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Deposit | Insufficiently negative potential; High electrolyte viscosity; Contamination. | Select a more negative deposition potential based on CV; Increase operating temperature; Ensure high purity of IL and salts. |
| Poor Adhesion | Inadequate substrate cleaning; Surface oxidation. | Improve the substrate polishing and cleaning protocol; Minimize time between cleaning and deposition. |
| Dendritic/Powdery Deposit | Deposition is mass-transport limited; Current density is too high. | Decrease the applied potential/current density; Increase stirring or agitation; Increase metal salt concentration. |
| Incorrect Alloy Composition | Deposition potential favors one metal over the other. | Adjust the deposition potential; Modify the ratio of metal salts in the electrolyte. |
| Film Cracking | High internal stress in the deposit. | Use pulse or pulse-reverse plating techniques instead of DC deposition; Introduce stress-reducing additives (requires further research).[5] |
References
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2022). MDPI.
- Electrodeposition in Ionic Liquids. (2014). The Electrochemical Society Interface.
-
Role of ionic liquids in the electrodeposition of metals. (n.d.). ResearchGate. Available at: [Link]
-
Electroless Deposition From Ionic Liquids. (2019). Frontiers. Available at: [Link]
-
Electrodeposition of Metallic Magnesium in Ionic Liquids: A Systematic Review. (2024). MDPI. Available at: [Link]
-
Application of ionic liquids to the electrodeposition of metals. (2006). Physical Chemistry Chemical Physics. Available at: [Link]
-
Electrochemical Deposition of Silver in Room-Temperature Ionic Liquids and Its Surface-Enhanced Raman Scattering Effect. (2005). Langmuir. Available at: [Link]
-
Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2022). MDPI. Available at: [Link]
-
Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2022). MDPI. Available at: [Link]
-
Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry. (2024). Stanford Advanced Materials. Available at: [Link]
-
Technical Insights: Properties and Applications of Lithium Hexafluorophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Effects of Heteroaromatic Thiol Additives on Co Electrodeposition by Surface Adsorption. (2024). MDPI. Available at: [Link]
-
Lithium hexafluorophosphate. (n.d.). Wikipedia. Available at: [Link]
-
(PDF) Utilising Electrochemical Deposition for Micro Manufacturing. (2004). ResearchGate. Available at: [Link]
-
Ni-Co Electrodeposition Improvement Using Phenylsalicylimine Derivatives as Additives in Ethaline-Based Deep Eutectic Solvents (DES). (2024). MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochem.org [electrochem.org]
- 6. Application of ionic liquids to the electrodeposition of metals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry_Chemicalbook [chemicalbook.com]
- 11. Lithium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. The importance of lithium hexafluorophosphate in the chemical industry_Chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Morpholinium Hexafluorophosphate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of Morpholinium Hexafluorophosphate. The intrinsic properties of ionic liquids, such as their low melting points and high polarity, can make purification challenging.[1][2] This document offers troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these challenges and achieve the high purity required for your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the purification of Morpholinium Hexafluorophosphate so critical for my application?
A1: The purity of an ionic liquid is paramount as even trace impurities can significantly alter its physicochemical properties, including viscosity, conductivity, and electrochemical stability. For applications in drug development and materials science, impurities such as residual starting materials (e.g., morpholine, haloalkanes), halide ions, or water can catalyze degradation, interfere with reactions, or exhibit cellular toxicity, leading to non-reproducible and misleading results.[3] A pure, colorless ionic liquid is often a key indicator of quality.[4]
Q2: What are the most common impurities I should expect in crude Morpholinium Hexafluorophosphate?
A2: Impurities typically originate from the synthetic route employed.[2] The synthesis of ionic liquids generally involves two main steps: cation formation (alkylation/protonation) followed by anion exchange.[5]
| Impurity Type | Common Examples | Source | Potential Impact |
| Starting Materials | Unreacted Morpholine, Alkylating Agents | Incomplete reaction | Alters pH, can participate in side reactions |
| Halide Ions | Chloride (Cl-), Bromide (Br-) | Precursor from the cation synthesis step | Corrosive, electrochemically active, difficult to remove[2] |
| Solvent Residues | Ethanol, Acetonitrile, Water | Trapped during synthesis or purification | Affects viscosity, melting point, and stability |
| Side-Products | Oligomers, degradation products | Formed during synthesis, especially at high temps | Can be difficult to characterize and remove |
| Acid/Base Residues | Excess acid or base from anion exchange | Incomplete neutralization | Drastically alters the ionic liquid's properties |
Q3: My synthesized Morpholinium Hexafluorophosphate is yellow/brown. Is this normal?
A3: Generally, a high-purity ionic liquid should be colorless.[4] A yellow or brown tint often indicates the presence of impurities, possibly from side reactions or the degradation of starting materials during synthesis. While a slight coloration might be acceptable for some applications, it is a strong indicator that further purification is necessary for high-sensitivity experiments.
Part 2: Core Purification Protocol & Troubleshooting Guide
The most common and effective method for purifying solid ionic liquids like Morpholinium Hexafluorophosphate is recrystallization.[6] This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[7]
Recommended Protocol: Recrystallization from Ethanol
This protocol is adapted from established procedures for similar formamidinium hexafluoridophosphate salts.[8]
Q4: What is a reliable, step-by-step procedure for recrystallizing Morpholinium Hexafluorophosphate?
A4: The following protocol provides a robust method for purification.
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of Morpholinium Hexafluorophosphate via recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which Morpholinium Hexafluorophosphate is highly soluble at elevated temperatures but poorly soluble at low temperatures. Ethanol is a commonly effective choice.[8]
-
Dissolution: In a clean flask, add the crude Morpholinium Hexafluorophosphate. Heat the selected solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent required to just fully dissolve the solid with gentle stirring.
-
Expert Insight: Using a minimal volume of solvent is critical. Excess solvent will reduce the recovery yield as more product will remain dissolved even after cooling.
-
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step prevents premature crystallization in the funnel.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surface.
-
Expert Insight: Using ice-cold solvent for washing is crucial to minimize the loss of your purified product, which has some solubility even in the cold solvent.
-
-
Drying: Dry the crystals thoroughly under high vacuum for several hours to remove all residual solvent. The presence of solvent can affect downstream applications and characterization.
Troubleshooting Guide
Q5: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A5: "Oiling out" is a common issue with ionic liquids where the compound separates as a liquid phase instead of a solid crystalline lattice.[9]
-
Causality: This often happens when the solution becomes supersaturated at a temperature above the melting point of the compound or in the presence of significant impurities that depress the melting point.
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point. Let it cool more slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[9]
-
Solvent System Change: Your chosen solvent may be unsuitable. Try a different solvent or a co-solvent system (e.g., ethanol/diethyl ether) where the product is soluble in one solvent but insoluble in the other (the "anti-solvent").
-
Q6: My final yield is very low. How can I improve it?
A6: Low yield is a common problem in recrystallization. The cause can be diagnosed systematically.
Troubleshooting Diagram: Low Recrystallization Yield
Caption: A decision tree for troubleshooting the causes of low yield in recrystallization.
Q7: After purification, my NMR analysis still shows impurities. What are my next steps?
A7: Persistent impurities suggest that a single recrystallization may be insufficient or that the chosen solvent is not effective for separating the specific impurity.
-
Repeated Recrystallization: The most straightforward approach is to perform a second or even third recrystallization.[6] Purity generally increases with each successive step, although yield will decrease.
-
Alternative Purification Methods: If recrystallization fails, consider other techniques:
-
Column Chromatography: For certain ionic liquids, column chromatography on silica or alumina with a polar eluent (e.g., chloroform/methanol) can be effective, though tailing can be an issue.[9]
-
Activated Charcoal: Washing a solution of the ionic liquid with activated charcoal can remove colored, often organic, impurities. However, this may introduce fine carbon particles that need to be carefully filtered out.[5]
-
Solvent Extraction: If the impurities have significantly different polarity, a liquid-liquid extraction may be possible. For example, washing a solution of the ionic liquid in a polar solvent with a non-polar solvent can remove non-polar impurities.
-
Part 3: Safety & Handling
Q8: What are the primary safety concerns when handling Morpholinium Hexafluorophosphate?
A8: All hexafluorophosphate salts must be handled with care.
-
Toxicity and Corrosivity: Hexafluorophosphate salts can cause severe skin burns and eye damage.[10] They are harmful if swallowed, inhaled, or in contact with skin.[10][11] Always handle them in a well-ventilated area or fume hood.[12][13]
-
Hydrolysis: The hexafluorophosphate (PF₆⁻) anion is susceptible to hydrolysis, especially in the presence of acid or at elevated temperatures, which can release highly toxic and corrosive hydrofluoric acid (HF).[3] AVOID contact with strong acids and water where possible. Store in a tightly sealed container in a cool, dry place.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]
In Case of Exposure:
-
Skin Contact: Immediately wash off with soap and plenty of water.[11][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[12]
References
-
Earle, M. J., & Seddon, K. R. (2010). Synthesis, purification and characterization of ionic liquids. Pure and Applied Chemistry. [Link]
-
Zakaria, M. R., et al. (2020). Methods of Synthesis and Purification of Ionic Liquids. ResearchGate. [Link]
-
American Elements. (n.d.). Lithium Hexafluorophosphate Safety Data Sheet. [Link]
-
Rehman, S., et al. (2018). Synthesis and Purification of Ionic Liquids. ResearchGate. [Link]
- Lee, S. G. (2004). A purification method of ionic liquids to obtain their high purity.
-
Slideshare. (n.d.). Synthesis of ionic liquids. [Link]
-
Fun, H.-K., et al. (2024). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Reddit r/Chempros. (2024). Purification of ammonium hexafluorophosphate. [Link]
-
Fun, H.-K., et al. (2012). 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Reddit r/chemistry. (2021). Quaternary ammonium hexafluorophosphate salt purification. [Link]
-
Reddit r/Chempros. (2025). Drug product in hexafluorophosphate salt form. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. prochemonline.com [prochemonline.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Preventing Thermal Decomposition of Hexafluorophosphate Salts
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the handling and prevention of thermal decomposition of hexafluorophosphate (PF₆⁻) salts. This resource is tailored for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive compounds in their experimental work. Our goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of hexafluorophosphate salts.
Q1: What are the primary factors that induce the thermal decomposition of hexafluorophosphate salts?
A1: The thermal decomposition of hexafluorophosphate salts is primarily influenced by two key factors: temperature and the presence of moisture.[1] The PF₆⁻ anion is susceptible to hydrolysis, a process that is significantly accelerated even by trace amounts of water.[1] This hydrolysis leads to the formation of hazardous byproducts, including hydrogen fluoride (HF), a corrosive and toxic gas, and phosphorus oxyfluoride (POF₃).
Q2: What are the typical decomposition products I should be aware of?
A2: The decomposition of hexafluorophosphate salts, particularly in the presence of moisture, yields several products that can compromise your experiments and pose safety risks. The main decomposition products are phosphorus pentafluoride (PF₅), hydrogen fluoride (HF), and various fluorinated phosphoryl species like phosphoryl fluoride (POF₃).[1]
Q3: At what temperature does thermal decomposition typically begin?
A3: The onset of thermal decomposition is highly dependent on the specific hexafluorophosphate salt and its purity. For instance, pure, dry lithium hexafluorophosphate (LiPF₆) is thermally stable up to approximately 107°C.[1] However, the presence of moisture can significantly lower this decomposition temperature.[1] Other salts, such as tetrabutylammonium hexafluorophosphate (TBAHFP), demonstrate greater thermal stability, with decomposition temperatures reported as high as 388°C.[2]
Q4: How does the choice of cation (e.g., Li⁺, Na⁺, K⁺, or an organic cation) impact the thermal stability of the salt?
A4: The cation plays a crucial role in the overall stability of the hexafluorophosphate salt. Studies have indicated that for aqueous solutions, the stability against hydrolysis follows the order: Potassium (K⁺) > Sodium (Na⁺) > Lithium (Li⁺).[1] Organic cations, such as the tetrabutylammonium in TBAHFP, can also significantly influence the thermal properties of the salt, often leading to higher decomposition temperatures.[1][2]
Q5: What are the best practices for storing hexafluorophosphate salts to minimize decomposition?
A5: To maintain the integrity of hexafluorophosphate salts, they must be stored in a cool, dry, and inert atmosphere. A tightly sealed container within a glovebox or a desiccator is the recommended storage method.[1] Minimizing exposure to both atmospheric moisture and elevated temperatures is paramount to preventing premature decomposition.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving hexafluorophosphate salts.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or side-product formation. | Thermal decomposition of the hexafluorophosphate salt due to localized overheating or extended reaction times at elevated temperatures. | - Closely monitor and control the reaction temperature.- If feasible, conduct the reaction at a lower temperature.- Minimize the overall reaction time. |
| Corrosion of glassware or other laboratory equipment. | Formation of hydrogen fluoride (HF) resulting from the salt's decomposition in the presence of moisture. | - Ensure all solvents and reagents are anhydrous.- Handle the salt exclusively in a dry, inert atmosphere (e.g., a glovebox).- For reactions where HF formation is unavoidable, utilize HF-resistant equipment (e.g., PTFE or certain alloys). |
| Inconsistent or non-reproducible experimental results. | Degradation of the hexafluorophosphate salt due to improper storage or handling, leading to the presence of impurities. | - Adhere strictly to recommended storage conditions (cool, dry, inert atmosphere).- For critical experiments, use a freshly opened container of the salt or a sample that has been properly stored.- If the quality of the salt is questionable, consider purification prior to use. |
| Visible fumes or a sharp, acidic odor upon opening the salt container. | The salt has likely been exposed to moisture, initiating decomposition and the release of HF gas. | - Immediately move the container to a well-ventilated fume hood.- Use appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.- Neutralize any spills with a suitable agent, such as sodium bicarbonate.- Dispose of the compromised salt in accordance with your institution's safety protocols. |
| Pressure buildup in the reaction vessel. | Gas evolution (PF₅, HF) from the thermal decomposition of the salt. | - Ensure the reaction is conducted in a system that can safely manage pressure changes, such as an open or vented system, if appropriate for the chemistry.- Avoid heating sealed vessels containing hexafluorophosphate salts unless the system is designed to withstand the expected pressure increase. |
Visualizing Decomposition Pathways
To better understand the chemical transformations that occur during thermal decomposition, the following diagrams illustrate the key pathways.
Quantitative Data Summary
The thermal stability of hexafluorophosphate salts can vary significantly. The following table provides a summary of the decomposition temperatures for several common salts.
| Salt Name | Chemical Formula | Melting Point (°C) | Onset of Thermal Decomposition (°C) | Notes |
| Lithium Hexafluorophosphate | LiPF₆ | ~200 (decomposes) | ~107 (dry)[1] | Highly sensitive to moisture; decomposition temperature is significantly lower in the presence of water. |
| Sodium Hexafluorophosphate | NaPF₆ | 490 | >60 (in DME) | Stability is influenced by the solvent system. |
| Potassium Hexafluorophosphate | KPF₆ | ~575 | > NaPF₆ in solution | Generally more stable against hydrolysis than LiPF₆ and NaPF₆.[1] |
| Tetrabutylammonium Hexafluorophosphate | (C₄H₉)₄NPF₆ | 244-246 | ~388[2] | Exhibits good thermal stability. |
| Tetraethylammonium Hexafluorophosphate | (C₂H₅)₄NPF₆ | >300 | - | High thermal stability. |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [BMIM][PF₆] | ~10 | - | Thermal stability is a key property for its use as an ionic liquid. |
Experimental Protocols
To ensure the quality of your hexafluorophosphate salts and the accuracy of your experimental data, proper purification and moisture analysis are crucial.
Protocol 1: Recrystallization of Tetrabutylammonium Hexafluorophosphate (TBAHFP)
This protocol provides a general guideline for the purification of an organic hexafluorophosphate salt by recrystallization.[3][4]
Materials:
-
Tetrabutylammonium hexafluorophosphate (TBAHFP)
-
Absolute ethanol
-
Deionized water (for initial synthesis if starting from bromide salt)
-
Dichloromethane (for initial synthesis if starting from bromide salt)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Beakers, Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude TBAHFP in a minimal amount of hot absolute ethanol. The solution should be heated gently with stirring until the salt is fully dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should remain undisturbed during this cooling period.
-
Further Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified salt.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove all traces of solvent.[2]
-
Storage: Store the purified TBAHFP in a tightly sealed container inside a desiccator or glovebox.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining water content in chemical samples.[5][6]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer reagent (iodine-based)
-
Hexafluorophosphate salt sample
-
Airtight syringe or sample handling system
-
Glovebox or dry room for sample preparation
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low background drift, indicating a dry environment.
-
Sample Preparation: In a glovebox or a dry room to prevent atmospheric moisture contamination, accurately weigh a suitable amount of the hexafluorophosphate salt into a dry, clean vial.
-
Sample Introduction: Quickly and carefully transfer the weighed sample into the titration cell. For solid samples, direct injection is common. For highly sensitive samples, a Karl Fischer oven may be used to heat the sample and transfer the evaporated water to the cell via a dry carrier gas.
-
Titration: Start the titration process. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. The result is typically expressed in parts per million (ppm) or as a percentage.
-
Cleaning: After analysis, thoroughly clean the titration cell, as the decomposition products of hexafluorophosphate salts can be corrosive.
Troubleshooting Workflow
When encountering issues related to the thermal stability of hexafluorophosphate salts, a systematic approach to troubleshooting can help identify and resolve the root cause.
Materials Compatibility
The decomposition of hexafluorophosphate salts can produce highly corrosive species like HF. Therefore, selecting appropriate materials for your experimental setup is critical.
| Material | Compatibility with Hexafluorophosphate Salts | Compatibility with HF (a decomposition product) |
| Glass (Borosilicate) | Good at room temperature | Poor; will be etched |
| Stainless Steel (304, 316) | Good | Moderate; can be corroded, especially at elevated temperatures and in the presence of moisture |
| PTFE (Teflon) | Excellent | Excellent |
| PEEK | Good | Good |
| Polypropylene (PP) | Good at room temperature | Fair to Good at low concentrations and temperatures |
| Polyethylene (PE) | Good at room temperature | Fair to Good at low concentrations and temperatures |
| Monel, Hastelloy | Excellent | Excellent |
Note: This table provides general guidance. Always consult specific chemical resistance charts for the conditions of your experiment (temperature, concentration, etc.).[7][8]
References
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online. [Link]
-
Analysis of the Decomposition Products of Lithium Hexafluorophosphate in the Electrolytic Solution of Lithium-Ion Rechargeable Batteries by Column - Switching Ion Chromatography (Part 2). LabRulez LCMS. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
- Wilken, S., et al. (2013). Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy. RSC Advances, 3(37), 16359-16364.
-
Analysis of the Decomposition Products of Lithium Hexafluorophosphate in the Electrolytic Solution of Lithium-Ion Rechargeable Batteries by Column-Switching Ion Chromatography. Shimadzu. [Link]
- Yang, H., et al. (2006). Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Journal of Power Sources, 161(1), 573-579.
-
Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry. [Link]
-
Prasad, M. R. R. (2015). (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. ResearchGate. [Link]
-
Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. [Link]
-
7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) (7)[9] Step 1. Refubium. [Link]
- Singh, T., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.
-
recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). Eurofluor. [Link]
-
Materials Compatibility Guide. Matheson. [Link]
-
Tetrabutylammonium hexafluorophosphate. Wikipedia. [Link]
- Tokuda, H., et al. (2005). Thermophysical Properties of Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 109(13), 6103-6110.
- Pritzl, D., et al. (2018). Quantification of PF5 and POF3 from Side Reactions of LiPF6 in Li-Ion Batteries. Journal of The Electrochemical Society, 165(13), A3133.
- Winter, M., et al. (2014). Ion chromatography electrospray ionization mass spectrometry method development and investigation of lithium hexafluorophosphate-based organic electrolytes and their thermal decomposition products.
-
Recrystallization. [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]
-
recrystallization, filtration and melting point. [Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]
-
Recrystallization. [Link]
-
Recrystallization1. [Link]
-
Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]
- Zhuravlev, O. E., et al. (2013). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of Applied Chemistry, 86(6), 824-830.
-
Chemical Compatibility Chart. Walchem. [Link]
-
Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. The Royal Society of Chemistry. [Link]
-
Standard Operating Procedure: Glovebox Operation | MSU chemistry. [Link]
- Wang, J., et al. (2013). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 111(2), 1195-1200.
-
School of Chemistry SOP For Operation Of Glove Boxes. [Link]
-
Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. [Link]
- Zhang, L., et al. (2022). Taming the chemical instability of lithium hexafluorophosphate-based electrolyte with lithium fluorosulfonimide salts. Journal of Power Sources, 526, 231105.
-
Glovebox Policies and Procedures (revised 07/2021). [Link]
-
A Guide to Chemical Resistance of Engineering Plastics. [Link]
- Scheers, J., et al. (2014). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Journal of The Electrochemical Society, 161(10), A1647.
-
CHEMICAL RESISTANCE GUIDE. [Link]
Sources
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- 2. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [chemicalbook.com]
- 3. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
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- 8. theplasticshop.co.uk [theplasticshop.co.uk]
- 9. joac.info [joac.info]
Technical Support Center: Purification of Morpholinium Hexafluorophosphate
Welcome to the technical support center for Morpholinium Hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻). This guide is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their work. The purity of an ionic liquid is paramount for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice and detailed protocols for the removal of common contaminants such as water and synthesis-related impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove water from Morpholinium hexafluorophosphate?
A: The hexafluorophosphate ([PF₆]⁻) anion is susceptible to hydrolysis, especially at elevated temperatures or in the presence of acids or bases. Water can react with the [PF₆]⁻ anion to form highly corrosive and reactive species, primarily hydrogen fluoride (HF) and various phosphorus oxyfluorides.
The consequences of water contamination are severe:
-
Compromised Electrochemical Stability: In electrochemical applications, such as batteries or capacitors, the presence of water and its hydrolysis products (especially HF) can attack electrode materials, degrade electrolytes, and lead to a rapid decline in device performance and lifespan.[1][2]
-
Unpredictable Reaction Pathways: In organic synthesis, water can act as an unwanted nucleophile or base, leading to side reactions, reduced yields, and the formation of impurities.[3] The HF generated can also catalyze undesirable side reactions.
-
Inaccurate Physicochemical Data: The presence of water significantly alters key properties of the ionic liquid, including its viscosity, density, conductivity, and melting point, leading to non-reproducible data.
-
Safety Hazards: The generation of HF gas is a significant safety concern due to its extreme toxicity and corrosiveness.[1]
Q2: What are the typical impurities in Morpholinium hexafluorophosphate and where do they originate?
A: Impurities are typically introduced during the synthesis of the ionic liquid.[4][5] The most common synthetic route involves a two-step process: the quaternization of a morpholine derivative followed by an anion exchange (metathesis) reaction.
Common impurities include:
-
Halide Ions (Cl⁻, Br⁻): These are the most common and problematic impurities. They often remain from the starting materials (e.g., a morpholinium halide salt) if the anion exchange reaction with a hexafluorophosphate source (like KPF₆ or HPF₆) is incomplete. Halides can interfere with electrochemical processes and catalytic reactions.
-
Unreacted Starting Materials: Residual morpholine or its derivatives can be present if the initial reaction is not driven to completion.[6]
-
Residual Solvents: Organic solvents used during synthesis or purification (e.g., acetone, dichloromethane, ethanol) may be retained in the final product if not thoroughly removed.[7]
-
Organic Byproducts: Side reactions during synthesis can lead to the formation of various organic impurities, which can be difficult to identify and remove.[8]
Q3: What is the thermal stability of Morpholinium hexafluorophosphate? Can I simply dry it in a standard laboratory oven?
A: While many ionic liquids are known for their high thermal stability, this property has its limits and is highly dependent on the purity of the substance.[3][9] Hexafluorophosphate salts, in general, are stable at moderately elevated temperatures, but their decomposition temperature can be significantly lowered by the presence of impurities, especially water.[1]
For instance, while some quaternary ammonium hexafluorophosphates can be stable up to 380°C, the decomposition of lithium hexafluorophosphate begins at much lower temperatures and is accelerated by moisture.[2][9] Given the risk of hydrolysis and HF formation, it is strongly advised NOT to dry Morpholinium hexafluorophosphate in a standard laboratory oven open to the atmosphere. Heating in the presence of atmospheric moisture will likely cause decomposition rather than drying. The recommended method is drying under high vacuum at a moderate temperature.
Q4: How can I quickly test my sample for water and halide impurities?
A:
-
Water Content: The most accurate method for quantifying water content is Karl Fischer Titration . For a qualitative assessment, if the ionic liquid appears unusually viscous, cloudy, or is a solid that has become "gummy," significant water absorption is likely.
-
Halide Impurities: A simple and effective qualitative test is the silver nitrate (AgNO₃) test . Dissolve a small amount of your ionic liquid in deionized water or ethanol, and add a few drops of dilute nitric acid followed by a few drops of 0.1 M AgNO₃ solution. The formation of a white (AgCl) or cream-colored (AgBr) precipitate indicates the presence of halide impurities.
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Action & Explanation |
| Sample is a viscous liquid or clumped solid, not a free-flowing powder. | Water Absorption (Hygroscopicity): Morpholinium salts, like many organic salts, can be hygroscopic, absorbing moisture from the atmosphere.[10][11] This absorbed water plasticizes the solid, making it sticky or even turning it into a viscous liquid. | Action: Subject the sample to rigorous drying under high vacuum. Explanation: This will remove the absorbed water, returning the sample to its anhydrous, solid state. Follow Protocol 1 for detailed instructions. Store the dried sample in an inert atmosphere (e.g., a glovebox or desiccator).[1] |
| Inconsistent results or degradation in electrochemical experiments. | Water and/or Halide Impurities: Water leads to HF formation, which attacks electrodes.[1] Halide ions can be electrochemically active, interfering with measurements and promoting corrosion. | Action: First, test for halides using Protocol 3 . If positive, purify the ionic liquid via recrystallization (Protocol 2 ). After purification, rigorously dry the sample using Protocol 1 and confirm water content with Karl Fischer titration. |
| NMR spectrum shows unexpected peaks. | Residual Solvents or Organic Impurities: Peaks corresponding to common lab solvents (acetone, ethanol, DCM) or unreacted starting materials are likely culprits. | Action: For volatile solvents, prolonged drying under high vacuum (Protocol 1 ) may be sufficient. For non-volatile organic impurities, recrystallization (Protocol 2 ) is the most effective method. Compare the NMR of the purified material to a reference spectrum to confirm purity. |
| The pH of an aqueous solution of the ionic liquid is acidic. | Hydrolysis of the [PF₆]⁻ Anion: This is a clear sign of significant water contamination and subsequent decomposition, which generates acidic species like HF. | Action: The sample is likely degraded. Purification may be possible but could be difficult. It is recommended to start with a fresh, high-purity batch. To prevent this, always handle and store the material under strictly anhydrous conditions. |
Visual Workflows
Caption: Workflow for removing water from Morpholinium hexafluorophosphate.
Caption: Workflow for removing non-volatile impurities via recrystallization.
Detailed Experimental Protocols
Protocol 1: Removal of Water via High-Vacuum Drying
Causality: This procedure uses heat to increase the vapor pressure of water and a high vacuum to remove the water vapor efficiently. The temperature is kept moderate to prevent thermal decomposition of the ionic liquid.[12]
-
Preparation: Place the Morpholinium hexafluorophosphate sample in a clean, dry Schlenk flask or round-bottom flask. Spread the solid in a thin layer to maximize surface area.
-
Connection to Vacuum: Connect the flask to a high-vacuum line (<0.1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone) positioned between the flask and the pump. The trap is crucial to prevent water vapor from contaminating the vacuum pump oil.
-
Heating: Gently heat the flask using an oil bath set to a temperature between 60-80°C. Do not exceed 80°C without specific thermal stability data (e.g., from TGA) for your exact compound, as decomposition may occur.[9]
-
Drying Duration: Maintain these conditions for at least 24-48 hours. The exact time depends on the initial water content and sample size. For highly contaminated samples, a longer duration may be necessary.
-
Cooling and Storage: Allow the flask to cool to room temperature while still under vacuum. Once cool, break the vacuum by backfilling the flask with an inert gas (e.g., Argon or Nitrogen). Immediately transfer the dry, free-flowing powder to a sealed container inside a glovebox or a high-quality desiccator for storage.
-
Verification (Optional but Recommended): Submit a small, representative sample for Karl Fischer titration to quantify the residual water content. A target of <50 ppm is suitable for most applications.
Protocol 2: Purification by Recrystallization
Causality: This classic technique relies on the difference in solubility between the desired ionic liquid and its impurities in a chosen solvent system at different temperatures. The ionic liquid should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities ideally remain in solution upon cooling.
-
Solvent Selection: Ethanol or isopropanol are often good starting points. The ideal solvent will dissolve the ionic liquid when hot but allow it to crystallize upon cooling. A non-solvent, such as diethyl ether or hexane, in which the ionic liquid is insoluble, is needed for washing.[7]
-
Dissolution: In a flask, add the impure Morpholinium hexafluorophosphate and the minimum amount of hot solvent (e.g., ethanol) required to achieve complete dissolution. Gentle heating and stirring will facilitate this process.
-
Decolorization (Optional): If the solution is colored due to organic impurities, add a small amount of activated charcoal (approx. 1-2% by weight), and keep the solution hot with stirring for 15-20 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold, non-solvent (e.g., diethyl ether) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly using the high-vacuum drying method described in Protocol 1 .
Protocol 3: Qualitative Test for Halide Impurities
Causality: Silver ions (Ag⁺) react with halide ions (Cl⁻, Br⁻, I⁻) to form insoluble silver halide precipitates. The use of nitric acid ensures that other anions, such as carbonate, do not precipitate and give a false positive result.
-
Sample Preparation: Dissolve approximately 50-100 mg of the Morpholinium hexafluorophosphate in 2-3 mL of deionized water. If the ionic liquid is not water-soluble, use ethanol.
-
Acidification: Add 2-3 drops of dilute nitric acid (HNO₃).
-
Precipitation: Add 3-5 drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
Observation: Swirl the mixture and observe against a dark background. The formation of a persistent cloudy precipitate indicates the presence of halide impurities.
-
White precipitate: Likely Chloride (AgCl)
-
Cream/Pale yellow precipitate: Likely Bromide (AgBr)
-
References
- Google Patents. (n.d.). US2848450A - Morpholinium chlorides.
-
Singh, U., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hexafluorophosphate – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Ignat'ev, N. V., et al. (2005). Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. Retrieved from [Link]
-
Fun, H. K., et al. (2017). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. National Institutes of Health (NIH). Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Morpholinium | C4H10NO+ | CID 5020115. PubChem. Retrieved from [Link]
-
Kar, M., et al. (2016). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. ResearchGate. Retrieved from [Link]
-
Peng, C., & Chan, C. K. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Tan, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Morpholine (FDB008207). FooDB. Retrieved from [Link]
-
Reddy, G. J., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
-
Liu, X., & Yang, H. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Chinese Journal of Chemical Physics. Retrieved from [Link]
-
Li, B., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH). Retrieved from [Link]
-
Hansen, A. M. K., et al. (2015). Hygroscopic properties and cloud condensation nuclei activation of limonene-derived organosulfates and their mixtures with ammonium sulfate. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Nowosielski, R., et al. (2024). Thermal Stability and Phase Evolution in the Phosphorus-Containing High-Entropy Alloy Fe22Ni16Co19Mn12Cr16P15. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 3. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionic Conductivity of Morpholinium Hexafluorophosphate Mixtures
<R&D_START>
Welcome to the technical support center for Morpholinium Hexafluorophosphate (C4H10NO·PF6) and its applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the ionic conductivity of morpholinium-based ionic liquid mixtures.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation and characterization of Morpholinium Hexafluorophosphate mixtures.
Q1: What is the typical ionic conductivity of pure Morpholinium Hexafluorophosphate?
A1: Pure N-alkyl-N-methylmorpholinium hexafluorophosphate salts generally exhibit ionic conductivities in the order of 10⁻⁴ S·cm⁻¹ at room temperature.[1] This value can be influenced by the specific alkyl chain length on the morpholinium cation.
Q2: My measured ionic conductivity is significantly lower than expected. What are the initial checks I should perform?
A2: Several factors can contribute to lower-than-expected ionic conductivity. Start by verifying the following:
-
Purity of the Ionic Liquid: Impurities can significantly hinder ion mobility.[2][3]
-
Water Content: Ensure your sample is sufficiently dry, as water can affect the electrochemical window and interact with the hexafluorophosphate anion.[4]
-
Temperature Control: Ionic conductivity is highly temperature-dependent.[5][6] Verify your experimental temperature and ensure it is stable.
-
Viscosity: A higher than expected viscosity will lead to lower ionic conductivity.[7][8][9]
Q3: How does temperature affect the ionic conductivity of Morpholinium Hexafluorophosphate mixtures?
A3: Ionic conductivity is directly proportional to temperature.[6][10] An increase in temperature leads to a decrease in viscosity and an increase in the mobility of the constituent ions, thereby enhancing conductivity.[5] The relationship between temperature and conductivity often follows the Vogel-Fulcher-Tammann (VFT) equation, particularly for ionic liquids.[11]
Q4: What role does the hexafluorophosphate (PF₆⁻) anion play in the overall ionic conductivity?
A4: The hexafluorophosphate anion is a large, poorly coordinating anion which contributes to the ionic nature of the liquid.[12] However, its size can also contribute to higher viscosity compared to mixtures with smaller anions, thus impacting conductivity. The stability of the PF₆⁻ anion is also a critical factor, as its hydrolysis can lead to the formation of impurities that affect performance.[4][13]
Q5: Can I use additives to improve the ionic conductivity?
A5: Yes, the addition of various substances can significantly enhance ionic conductivity. Common strategies include the use of:
-
Organic Solvents (Plasticizers): Solvents like propylene carbonate can decrease viscosity and improve ion mobility.[14][15]
-
Lithium Salts: For battery applications, doping with lithium salts (e.g., LiPF₆) introduces additional charge carriers.[1][16]
-
Nanoparticles: Inert nanoparticles can disrupt the packing of the ionic liquid, creating more pathways for ion transport and reducing crystallinity in polymer-based systems.[17][18][19]
II. Troubleshooting Guide: Low Ionic Conductivity
This section provides a structured approach to diagnosing and resolving issues related to low ionic conductivity in your Morpholinium Hexafluorophosphate mixtures.
Problem 1: Consistently Low Ionic Conductivity Readings
Possible Causes:
-
High Viscosity: The inherent viscosity of the morpholinium-based ionic liquid might be limiting ion mobility. The relationship between viscosity and ionic conductivity is inversely proportional, as described by the Walden rule.[20]
-
Impurity Contamination: The presence of residual reactants from synthesis, water, or other organic impurities can impede ion transport.[2][3]
-
Sub-optimal Cation/Anion Combination: The size and interaction strength between the morpholinium cation and the hexafluorophosphate anion can influence the overall conductivity.[8]
Solutions:
-
Reduce Viscosity:
-
Increase Temperature: As a first step, increasing the experimental temperature will lower the viscosity and increase conductivity.[5][6]
-
Incorporate a Low-Viscosity Co-solvent: Adding a polar aprotic solvent like propylene carbonate or dimethylformamide can significantly reduce the mixture's viscosity.[14][15][16]
-
-
Purification of the Ionic Liquid:
-
Drying: Ensure the ionic liquid is thoroughly dried under vacuum to remove any trace water.
-
Recrystallization/Solvent Extraction: If impurities from synthesis are suspected, purification via recrystallization or solvent extraction may be necessary.
-
-
Optimize the Ionic Liquid Composition:
-
Modify the Cation: Altering the alkyl chain length on the morpholinium cation can affect viscosity. Shorter alkyl chains generally lead to lower viscosity.[8]
-
Consider Alternative Anions: While the focus is on hexafluorophosphate, for comparative studies, smaller anions might yield higher conductivity due to lower viscosity.[8]
-
Problem 2: Inconsistent or Drifting Ionic Conductivity Measurements
Possible Causes:
-
Temperature Fluctuations: Even small variations in temperature can cause significant changes in conductivity readings.[5]
-
Electrochemical Instability: The hexafluorophosphate anion can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of hydrofluoric acid (HF) and other byproducts that alter the conductivity over time.[4][21]
-
Electrode Polarization: At low frequencies, the accumulation of ions at the electrode-electrolyte interface can interfere with accurate conductivity measurements.
Solutions:
-
Ensure Strict Temperature Control: Utilize a temperature-controlled measurement cell or a constant temperature bath to maintain a stable experimental temperature.
-
Maintain an Inert and Dry Atmosphere: Conduct all experiments, including sample preparation and measurement, in a glovebox under an inert atmosphere (e.g., argon) to minimize moisture exposure.
-
Employ Appropriate Measurement Techniques: Use AC impedance spectroscopy to measure ionic conductivity. This technique can help to separate the bulk conductivity from electrode polarization effects.
III. Experimental Protocols & Data
Protocol 1: Preparation of a Morpholinium Hexafluorophosphate - Propylene Carbonate Mixture
-
Materials: N-ethyl-N-methylmorpholinium hexafluorophosphate ([EMM]PF₆), Propylene Carbonate (PC, anhydrous).
-
Procedure: a. In a glovebox, accurately weigh the desired amount of [EMM]PF₆ into a clean, dry vial. b. Add the calculated volume of anhydrous PC to achieve the desired molar ratio (e.g., 1:4 IL:PC).[14] c. Stir the mixture at room temperature until the ionic liquid is fully dissolved and the solution is homogeneous. d. Store the mixture in a sealed container inside the glovebox.
Protocol 2: Ionic Conductivity Measurement using AC Impedance Spectroscopy
-
Instrumentation: Impedance analyzer, conductivity cell with two platinum electrodes.
-
Procedure: a. Calibrate the conductivity cell with a standard KCl solution. b. Fill the conductivity cell with the prepared Morpholinium Hexafluorophosphate mixture inside a glovebox. c. Place the cell in a temperature-controlled holder. d. Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz). e. Record the impedance data and plot the Nyquist plot (Z' vs. -Z''). f. The bulk resistance (Rb) is determined from the intercept of the semicircle with the real axis (Z'). g. Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Data Presentation: Effect of Additives on Ionic Conductivity
| Mixture Composition | Temperature (°C) | Ionic Conductivity (S/cm) |
| Pure [EMM]PF₆ | 25 | ~1 x 10⁻⁴ |
| [EMM]PF₆ : PC (1:1 molar ratio) | 25 | ~5 x 10⁻³ |
| [EMM]PF₆ : PC (1:4 molar ratio) | 25 | ~1 x 10⁻²[14] |
| 20 mol% LiFSI in [C₂moxa][FSI] | 30 | 2 x 10⁻³[1] |
Note: The values for [EMM]PF₆ are illustrative and based on typical ranges for similar ionic liquids. The data for the LiFSI mixture is provided for comparison of conductivity enhancement through salt addition.
IV. Visualizations
Troubleshooting Workflow for Low Ionic Conductivity
Caption: A flowchart for diagnosing and resolving low ionic conductivity.
Factors Influencing Ionic Conductivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 10. scispace.com [scispace.com]
- 11. The effect of thermal treatment on ac/dc conductivity and current fluctuations of PVDF/NMP/[EMIM][TFSI] solid polymer electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. How to Enhance Ionic Conductivity in Polymer Electrolytes [eureka.patsnap.com]
- 18. "ADDITION OF NANOPARTICLES TO ENHANCE THE IONIC CONDUCTIVITY OF A PEO-B" by Caroline Willuhn [digitalcommons.uri.edu]
- 19. Improving the Conductivity of Solid Polymer Electrolyte by Grain Reforming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Morpholinium hexafluorophosphate in organic solvents.
Welcome to the Technical Support Center for Morpholinium Hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this ionic liquid, focusing specifically on addressing solubility challenges in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: Understanding the Nature of Morpholinium Hexafluorophosphate
Morpholinium hexafluorophosphate is an ionic liquid (IL) comprised of a morpholinium cation and a hexafluorophosphate anion. Ionic liquids are salts with melting points below 100°C, and their solvent properties are highly tunable by modifying the cation and anion structure.[1][2] The hexafluorophosphate anion is known for imparting solubility in polar organic solvents while maintaining low solubility in water.[3] However, achieving consistent and complete dissolution can be a significant hurdle. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Guide: Addressing Common Solubility Problems
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Q1: My Morpholinium Hexafluorophosphate is not dissolving, or is dissolving very slowly in my chosen organic solvent. What should I do?
This is a common issue that can often be resolved by systematically evaluating and adjusting your experimental conditions. The dissolution of an ionic liquid is governed by the thermodynamics of the solute-solvent interactions.[4]
Initial Steps:
-
Verify Solvent Polarity: Morpholinium hexafluorophosphate is a polar salt. Based on the principle of "like dissolves like," it will be most soluble in polar organic solvents.[4] Ensure you are using a solvent with sufficient polarity.
-
Gentle Heating: Increasing the temperature often enhances the solubility of ionic compounds.[5] Use a water bath or a controlled heating mantle to gently warm your mixture (e.g., to 40-60°C). Avoid excessive heat, as it can potentially lead to the degradation of the hexafluorophosphate anion in the presence of trace impurities or moisture.
-
Mechanical Agitation: Simple stirring or vortexing may not be sufficient. Employ sonication to provide the necessary energy to break down the ionic liquid's crystal lattice and promote solvation. A 15-30 minute cycle in an ultrasonic bath can significantly improve dissolution rates.
Advanced Troubleshooting Protocol:
If the initial steps are unsuccessful, a more rigorous approach is necessary.
Experimental Protocol: Enhancing Dissolution of Morpholinium Hexafluorophosphate
-
Solvent Re-evaluation:
-
Consult the solvent compatibility table below (Table 1). If your current solvent is listed as having moderate or poor solubility, consider switching to a more suitable option.
-
Recommended solvents for initial trials include Acetonitrile, Acetone, and Dimethylformamide (DMF) .
-
-
Co-Solvent Addition:
-
The addition of a small amount of a highly polar co-solvent can dramatically increase solubility.[6]
-
Start by adding 5-10% (v/v) of a co-solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to your primary solvent.
-
Stir the mixture at room temperature for 10 minutes. If dissolution is still incomplete, proceed to the next step.
-
-
Controlled Heating and Sonication:
-
Place the vial containing the mixture in a sonicator bath.
-
Set the bath temperature to 50°C.
-
Sonicate for 20-minute intervals, followed by 5 minutes of vigorous vortexing.
-
Visually inspect for undissolved material after each cycle.
-
-
Purity Assessment:
Q2: The Morpholinium Hexafluorophosphate initially dissolved, but then precipitated out of solution. What causes this and how can I prevent it?
Precipitation after initial dissolution often points to a solution that is supersaturated at the ambient temperature, or to a change in the solution's composition.
Causality and Prevention:
-
Temperature Fluctuation: If dissolution was achieved with heating, a return to room temperature may cause the solubility limit to be exceeded, leading to precipitation.
-
Solution: Maintain the solution at a slightly elevated temperature if your experimental protocol allows. Alternatively, prepare a more dilute solution.
-
-
Solvent Evaporation: In volatile organic solvents, even minor evaporation can increase the concentration of the ionic liquid beyond its solubility limit.
-
Solution: Ensure your vessel is tightly sealed, especially during prolonged stirring or heating.
-
-
Introduction of an Anti-Solvent: The accidental introduction of a non-polar solvent (an "anti-solvent") can cause the ionic liquid to crash out of solution.
-
Solution: Be meticulous with your experimental setup to avoid cross-contamination. Ensure all glassware is clean and dry.
-
Frequently Asked Questions (FAQs)
Q: What are the best organic solvents for dissolving Morpholinium Hexafluorophosphate?
While specific quantitative data is dependent on the exact morpholinium cation, a general guide based on polarity and common usage for hexafluorophosphate salts is provided below.
Table 1: Qualitative Solubility of Morpholinium Hexafluorophosphate in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Good | Highly polar, excellent solvent for many ionic liquids. May be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 6.4 | Good | Aprotic polar solvent, widely used for ionic liquids. |
| Acetonitrile (ACN) | 5.8 | Good | Common solvent in electrochemistry and organic synthesis. |
| Acetone | 5.1 | Good | Good starting point for many applications. Volatile. |
| Dichloromethane (DCM) | 3.1 | Moderate | Lower polarity, may require heating or co-solvents. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Can be effective, but may require assistance (heating/sonication). |
| Toluene | 2.4 | Poor | Generally not suitable for dissolving polar ionic liquids. |
| Hexane | 0.1 | Poor | Non-polar, will act as an anti-solvent. |
Q: Can impurities in my Morpholinium Hexafluorophosphate affect its solubility?
Absolutely. The presence of impurities is a critical factor that can significantly impact the solubility of an ionic liquid.[3][7][8][9]
-
Starting Material Impurities: Residual starting materials from the synthesis of the ionic liquid can alter the overall polarity and intermolecular interactions.
-
Water Content: Even small amounts of water can influence solubility, sometimes increasing it in polar solvents but also potentially leading to the hydrolysis of the hexafluorophosphate anion over time, especially at elevated temperatures.
-
Halide Impurities: Residual halide ions (e.g., from metathesis reactions) can affect the ionic liquid's properties.
If you suspect purity issues, it is advisable to purify the ionic liquid. This can involve washing with a solvent in which the ionic liquid is immiscible (e.g., diethyl ether to remove organic non-polar impurities) followed by drying under high vacuum.
Q: I need to perform a reaction at low temperature. How can I ensure my Morpholinium Hexafluorophosphate stays in solution?
Working at low temperatures will decrease solubility. To counteract this:
-
Choose a Solvent with High Solvating Power: Opt for a solvent from the "Good" category in Table 1, such as DMSO or DMF.
-
Use a Co-Solvent: A small amount of a co-solvent can help maintain solubility even at reduced temperatures.
-
Prepare a More Dilute Solution: Work with the lowest concentration of the ionic liquid that is feasible for your application.
-
Perform a Solubility Test: Before running your actual experiment, prepare a small sample of your solution and cool it to the target temperature to ensure the ionic liquid remains dissolved.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility challenges with Morpholinium Hexafluorophosphate.
Caption: A logical workflow for troubleshooting solubility issues.
References
-
Cha, S. et al. (n.d.). Thermal and electrochemical properties of ionic liquids based on N-methyl-N-alkyl morpholinium cations. KOASAS. Retrieved from [Link]
-
(2025, August 10). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. Retrieved from [Link]
-
Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (n.d.). Retrieved from [Link]
-
Morpholinium-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
(n.d.). The role and potential of morpholinium-based ionic liquids in dissolution of cellulose. ResearchGate. Retrieved from [Link]
-
Organic Synthesis in Ionic Liquids. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]
-
Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ionic compounds are not soluble in organic solvents as they can't dissociate. How are the.... (2022, March 6). Quora. Retrieved from [Link]
-
Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
-
Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. (n.d.). Semantic Scholar. Retrieved from [Link]
- SOLUBILITY DATA SERIES. (n.d.).
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI. Retrieved from [Link]
-
Solubility of ILs in water and organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Retrieved from [Link]
-
Dissolution of organic components of straw by ionic liquid. (n.d.). BioResources. Retrieved from [Link]
-
N-ETHYL-N-METHYLPYRROLIDINIUM HEXAFLUOROPHOSPHATE. (n.d.). gsrs. Retrieved from [Link]
-
(2025, August 9). Influence of Impurities on the Solubility, Nucleation, Crystallization and Compressibility of Paracetamol. ResearchGate. Retrieved from [Link]
-
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
(2025, August 9). Effects of Impurity Ions on Solubility and Metastable Zone Width of Phosphoric Acid. Retrieved from [Link]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Morpholinium Hexafluorophosphate Concentration in Electrolytes
Welcome to the technical support center for the optimization of Morpholinium Hexafluorophosphate ([C₄H₈NO]PF₆) concentration in electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of morpholinium-based ionic liquids in their experimental work. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions (FAQs), grounding our advice in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the formulation and testing of electrolytes containing Morpholinium Hexafluorophosphate.
Issue 1: Low Ionic Conductivity at Expected Concentrations
Question: I've prepared an electrolyte with what I believed to be an optimal concentration of Morpholinium Hexafluorophosphate, but the ionic conductivity is significantly lower than anticipated. What are the potential causes and how can I rectify this?
Answer:
Low ionic conductivity despite an adequate salt concentration is a common issue that can often be traced back to several factors influencing ion mobility. The primary goal is to achieve a state where a high concentration of charge carriers does not lead to a prohibitively high viscosity, which would impede their movement.
Causality and Remediation:
-
Viscosity Over-Dominance: At higher concentrations, the increased number of ions can lead to a significant rise in the viscosity of the electrolyte. This increased internal friction hinders the movement of ions, thereby reducing conductivity.[1][2]
-
Troubleshooting Steps:
-
Systematic Dilution: Methodically decrease the concentration of Morpholinium Hexafluorophosphate in your solvent system and measure the conductivity at each step. This will help you identify the concentration at which conductivity peaks before starting to decrease due to viscosity effects.
-
Solvent Optimization: The choice of solvent is critical.[3][4] Consider using a co-solvent system. For instance, mixing a high-dielectric-constant solvent (like ethylene carbonate, EC) to ensure good salt dissociation with a low-viscosity solvent (like dimethyl carbonate, DMC or ethyl methyl carbonate, EMC) can enhance ion mobility.[5]
-
Temperature Variation: Increasing the operating temperature can decrease the electrolyte's viscosity and improve ionic conductivity. However, be mindful of the thermal stability of all electrolyte components.[1][6]
-
-
-
Incomplete Salt Dissociation: The Morpholinium Hexafluorophosphate may not be fully dissociating into its constituent ions (Morpholinium cation and Hexafluorophosphate anion) in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Polarity: Ensure your solvent has a sufficiently high dielectric constant to effectively solvate the ions and prevent ion pairing. An increase in electrolyte concentration can enhance the polarity of the solution, which can be measured using spectroscopic techniques.[7]
-
Purity of Components: Impurities, especially water, can react with the hexafluorophosphate anion (PF₆⁻), leading to the formation of species that can reduce conductivity and degrade the electrolyte.[5] Ensure all components are rigorously dried before use.
-
-
Experimental Workflow for Optimizing Conductivity:
Below is a DOT script for a Graphviz diagram illustrating the workflow to troubleshoot low ionic conductivity.
Q2: How does the choice of solvent impact the optimal concentration of Morpholinium Hexafluorophosphate?
A2: The solvent plays a pivotal role in determining the optimal salt concentration. [4]Key solvent properties to consider are:
-
Dielectric Constant: A high dielectric constant promotes the dissociation of the ionic liquid into free ions, which is essential for conductivity.
-
Viscosity: A low viscosity solvent facilitates higher ion mobility.
-
Solvating Ability: The solvent must effectively solvate both the morpholinium cation and the hexafluorophosphate anion to prevent ion pairing.
Often, a mixture of solvents is used to balance these properties. For example, ethylene carbonate (high dielectric constant) is often mixed with dimethyl carbonate (low viscosity). [5]The optimal concentration of Morpholinium Hexafluorophosphate will therefore vary depending on the specific solvent or solvent blend used.
Q3: Can Morpholinium Hexafluorophosphate be used as an additive instead of the primary salt?
A3: Yes, ionic liquids like Morpholinium Hexafluorophosphate can be used as additives in conventional electrolytes (e.g., LiPF₆ in carbonate solvents). In small quantities, they can help to:
-
Improve Interfacial Stability: By participating in the formation of a more stable SEI or CEI. [8][9]* Enhance Safety: Ionic liquids are generally non-volatile and non-flammable, which can improve the overall safety of the electrolyte.
-
Increase Ionic Conductivity: In some cases, the addition of an ionic liquid can increase the number of charge carriers and/or reduce ion-pairing of the primary salt, leading to improved conductivity. [9] The optimal concentration as an additive will be significantly lower than when it is used as the primary salt and must be determined experimentally for the specific system.
Q4: What are the primary safety considerations when working with Morpholinium Hexafluorophosphate electrolytes?
A4: While morpholinium-based ionic liquids are often considered to have lower toxicity than some other ionic liquid families like those based on imidazolium, standard laboratory safety protocols should always be followed. [10][11]The main concern with hexafluorophosphate salts is their susceptibility to hydrolysis in the presence of moisture, which can generate corrosive hydrofluoric acid (HF). [5]Therefore, it is crucial to handle these materials in a dry, inert atmosphere and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
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- Alfa Chemistry. Morpholinium-Based Ionic Liquids. Alfa Chemistry.
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- Cresce, A., & Xu, K. (2025). Phosphate-Based Compounds as Additives for 5-Volt Lithium Ion Electrolytes.
- BenchChem. (2025).
- Cha, S. H., et al. (2024). Morpholinium Ionic Liquids and Piperazinium Ionic Liquids.
- Jia, H., & Xu, W. (2022). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
- Marcinkowski, Ł., et al. Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion.
- Alfa Chemistry. Morpholinium Ionic Liquids. Alfa Chemistry.
- Wikipedia. Electrochemical window. Wikipedia.
- Winter, M., & Brodd, R. J. (Eds.). (2004). Composite Electrolytes for Supercapacitors. MDPI.
- Kalita, K. J. (2019). What is the potential window for acetonitrile solvent for Cyclic Voltametry measurement?.
- Galinski, M., & Stepniak, I. (2009). Morpholinium-based ionic liquid mixtures as electrolytes in electrochemical double layer capacitors.
- Lee, J. H., et al. (2025). Multifunctional zwitterionic compounds as additives for lithium battery electrolytes.
- Ravdel, B., et al. (2003). Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6.
- Lipe, T. R., et al. (2023). Optical Window to Polarity of Electrolyte Solutions. PubMed.
- Yoon, H., et al. (2023). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. Deakin University.
- Reis, C. L. B., et al. (2025). Morpholinium-based ionic liquids.
- Appetecchi, G. B., et al. (2017).
- Gering, K. L., & Li, B. (2020). 4-(Trimethylsilyl) Morpholine as a Multifunctional Electrolyte Additive in High Voltage Lithium Ion Batteries.
- International Critical Tables.
- Tan, S., et al. (2022). Electrochemical window (a) and redox stability (b) of different electrolytes.
- Han, K., et al. (2024). Lithium-ion hopping weakens thermal stability of LiPF6 carbonate electrolytes. Cell Reports Physical Science.
- A.S. Wotango, A.M. Haregewoin, B. Hwang (2016). Polymer Electrolytes for Supercapacitors. MDPI.
- Haregewoin, A. M., Wotango, A. S., & Hwang, B. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science.
- Persson, K. A., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv.
- Wang, G., et al. (2010). High-Performance Supercapacitors Based on Poly(ionic liquid)-Modified Graphene Electrodes.
- Aravindan, V., et al. (2004). Thermal Stability of Electrolytes with Mixtures of LiPF6 and LiBF4 Used in Lithium-Ion Cells. CECRI, Karaikudi.
- NETZSCH Analyzing & Testing. Thermal Stability of Lithium Ion Battery Electrolyte. NETZSCH Analyzing & Testing.
- Wang, Y., et al. (2023).
- F.J. Comuñas, et al. (2024). Experimental viscosity data, η/mPa·s, of the three ILs ([C2mim][Ntf2],....
- Kamal, M. S., et al. (2022). Effect of Polymer Concentration on the Rheology and Surface Activity of Cationic Polymer and Anionic Surfactant Mixtures. MDPI.
- R.A. Fifield, et al. (2006).
- Marcinkowski, Ł., et al. (2020). Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion. Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Optimizing Tripropylammonium Hexafluorophosphate Concentration for Electrolyte Performance. BenchChem.
- BenchChem. (2025).
- Prakash, P., et al. (2022). Diadiponitrilelithium hexafluorophosphate: a soft-Solid Co-Crystalline Electrolyte Combining Advantages of Organic and Ceramic E. ChemRxiv.
- Wang, C., et al. (2023). Resolving the Phase Instability of a Fluorinated Ether, Carbonate-Based Electrolyte for the Safe Operation of an Anode-Free Lithium Metal Battery.
- Wu, Y., et al. (2024). Optimization Design of Fluoro‐Cyanogen Copolymer Electrolyte to Achieve 4.7 V High‐Voltage Solid Lithium Metal Battery.
- Broekhuis, B. G., Jia, H., & Xu, W. (2022). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
- Kumar, A., & Hashmi, S. A. (2010). Variation of conductivity as a function of polymer concentration.
- Inamuddin, & Khan, A. A. (2012). Electrical conductivity and ion-exchange kinetic studies of polythiophene Sn(VI)phosphate nano composite cation-exchanger. Arabian Journal of Chemistry.
- Tariq, M., et al. (2012). Temperature effects on the viscosity and the wavelength-dependent refractive index of imidazolium-based ionic liquids with a phosphorus-containing anion. RSC Publishing.
- Shkrob, I. A., et al. (2025). High-Concentration Trimethyl Phosphate-Based Nonflammable Electrolytes with Improved Charge–Discharge Performance of a Graphite Anode for Lithium-Ion Cells.
- Li, J., et al. (2025).
- K. Izutsu, et al. (2025). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents.
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Recrystallization of Ammonium Hexafluorophosphate: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the recrystallization of ammonium hexafluorophosphate (NH₄PF₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline NH₄PF₆ in your experiments.
Core Principles of Ammonium Hexafluorophosphate Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system. For ammonium hexafluorophosphate, the process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of NH₄PF₆ decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.
The choice of solvent is critical and is governed by the principle that the desired compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures. Ammonium hexafluorophosphate is soluble in a range of polar solvents, with water and ethanol-water mixtures being commonly employed for recrystallization.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of ammonium hexafluorophosphate, providing explanations for the underlying causes and actionable solutions.
Q1: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in recrystallization and can stem from several factors.
-
Excess Solvent: Using too much solvent is the most common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2] To check for this, evaporate a small sample of the mother liquor; a substantial solid residue indicates significant product loss.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. It is advisable to add the solvent in small portions to the heated solute.[3] If you've already used too much solvent, you can carefully evaporate some of it to re-saturate the solution.
-
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product can be lost.
-
Solution: Ensure your filtration apparatus is pre-heated, and add a small excess of hot solvent before filtration to prevent premature crystallization.[3]
-
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for NH₄PF₆ at low temperatures.
-
Solution: Consider a mixed solvent system. For instance, if you are using a highly solubilizing solvent like ethanol, you can add a miscible "anti-solvent" in which NH₄PF₆ is less soluble, such as water, to decrease its solubility upon cooling and improve crystal precipitation.[4]
-
Q2: After recrystallization, my NH₄PF₆ is still impure. How can I remove persistent impurities?
A2: The persistence of impurities can be due to their co-crystallization with the product or their insolubility in the chosen solvent.
-
Insoluble Impurities: If you observe solid particles that do not dissolve even after adding a sufficient amount of hot solvent, these are likely insoluble impurities.
-
Solution: Perform a hot filtration step. After dissolving the NH₄PF₆ in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter.
-
-
Colored Impurities: The presence of color often indicates organic contaminants.
-
Solution: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2]
-
-
Hydrolysis Products: The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures or under acidic conditions.[5] This can lead to the formation of impurities such as monofluorophosphate (HPO₃F⁻) and fluoride (F⁻).[6]
-
Solution:
-
Minimize the time the solution is kept at high temperatures.
-
Ensure the pH of the solution is not acidic. While specific optimal pH ranges for NH₄PF₆ recrystallization are not extensively documented, maintaining a neutral to slightly basic pH can help suppress hydrolysis.[7][8] However, be cautious as adding a base can introduce other impurities.
-
Use anhydrous solvents if water-sensitive impurities are a concern in subsequent reactions.[9]
-
-
Q3: I'm observing the formation of an oil instead of crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] For ammonium hexafluorophosphate, which decomposes on heating before melting, this is more likely due to rapid supersaturation.[1]
-
Solution:
-
Add more solvent to the hot mixture to ensure the compound fully dissolves before saturation is reached upon cooling.[2]
-
Slow down the cooling process. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[3]
-
Try a different solvent with a lower boiling point.
-
Q4: The crystals I've obtained are very fine needles or a powder. How can I grow larger crystals?
A4: Crystal size is influenced by the rate of nucleation and crystal growth. Rapid crystallization leads to the formation of many small crystals, while slow, controlled crystallization promotes the growth of fewer, larger crystals.[10]
-
Cooling Rate: Rapid cooling leads to high supersaturation and fast nucleation.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.[3]
-
-
Supersaturation: A very high level of supersaturation will favor nucleation over crystal growth.
-
Solution: Use a slightly larger volume of solvent than the absolute minimum required for dissolution. This will lower the supersaturation level as the solution cools, allowing for more controlled crystal growth.[2]
-
-
Agitation: Disturbing the solution during cooling can induce rapid nucleation.
-
Solution: Avoid moving or agitating the solution as it cools.
-
Q5: No crystals are forming even after the solution has cooled. What should I do?
A5: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[11]
-
Seeding: Add a tiny crystal of the crude ammonium hexafluorophosphate to the solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
Reducing Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[11]
-
Anti-solvent Addition: If using a single solvent, you can try adding a small amount of a miscible anti-solvent to reduce the solubility of the NH₄PF₆ and induce crystallization.
-
Experimental Protocols
General Safety Precautions
Ammonium hexafluorophosphate is corrosive and can cause severe skin burns and eye damage.[12] It is also hygroscopic. Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12] Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[12]
Protocol 1: Recrystallization of NH₄PF₆ from Water
This protocol is suitable for general purification where trace water is not a critical concern for subsequent applications.
-
Dissolution: In a fume hood, place the impure ammonium hexafluorophosphate in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the water portion-wise to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel and receiving flask) with hot water. Add a small excess of hot water to the NH₄PF₆ solution to prevent premature crystallization and quickly filter the hot solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. Due to the hygroscopic nature of NH₄PF₆, drying under vacuum is recommended.[9][13] A vacuum oven at a moderate temperature (e.g., 50-70°C) can be used. Ensure the compound is completely dry before storage.
Protocol 2: Recrystallization of NH₄PF₆ from Ethanol-Water
This mixed-solvent system can be effective for impurities with different solubility profiles and can enhance the yield.
-
Dissolution: In a fume hood, place the impure ammonium hexafluorophosphate in an Erlenmeyer flask. Add ethanol and heat the mixture to boiling with stirring. Add just enough hot ethanol to dissolve the solid.
-
Addition of Anti-solvent: To the hot ethanol solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (using the same ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum as described in Protocol 1.
Data Presentation
Table 1: Solubility of Ammonium Hexafluorophosphate in Various Solvents
| Solvent | Solubility | Reference |
| Water | 74.8 g/100 mL at 20°C | [1] |
| Acetone | Soluble | [14] |
| Methanol | Soluble | [14] |
| Ethanol | Soluble | [14] |
| Methyl Acetate | Soluble | [1] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of ammonium hexafluorophosphate.
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Handling and storage best practices for Morpholinium hexafluorophosphate.
Welcome to the technical support center for Morpholinium Hexafluorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and storage of this compound. Recognizing the challenges that can arise during experimentation, this resource offers practical, evidence-based solutions in a direct question-and-answer format.
Our commitment is to scientific integrity. The information herein is synthesized from the safety data sheets of its constituent ions—morpholine and the hexafluorophosphate anion—and from scientific literature on related compounds, providing a robust framework for safe and effective use in the absence of a dedicated Safety Data Sheet for Morpholinium Hexafluorophosphate itself.
Frequently Asked Questions (FAQs)
Q1: What is Morpholinium Hexafluorophosphate and what are its primary applications?
Morpholinium hexafluorophosphate is an ionic liquid, a salt that is liquid under 100°C. It is comprised of a morpholinium cation and a hexafluorophosphate anion.[1] Ionic liquids are gaining favor among scientists for their unique physicochemical properties. By modifying the functional groups on the morpholinium ring, a variety of ionic liquids with different polarities, acidities, and solubilities can be designed. The hexafluorophosphate anion imparts solubility in organic solvents and a degree of stability.[2] This makes it useful in various applications, including as a non-coordinating anion in organometallic chemistry, an electrolyte in electrochemical studies, and a medium for organic reactions.[2]
Q2: What are the primary hazards associated with Morpholinium Hexafluorophosphate?
-
Morpholinium Cation: Morpholine, the parent compound of the morpholinium cation, is a flammable liquid and vapor. It is harmful if swallowed, and toxic in contact with skin or if inhaled.[3] It is also corrosive and can cause severe skin burns and eye damage.[4][5]
-
Hexafluorophosphate Anion: Hexafluorophosphate salts can be irritants to the skin and eyes.[6] A significant hazard arises from their potential to decompose, especially in the presence of moisture or heat, to produce hazardous substances like hydrogen fluoride (HF) and phosphorus pentafluoride (PF5).[7][8] HF is extremely corrosive and toxic.
Therefore, Morpholinium Hexafluorophosphate should be handled as a hazardous substance, with appropriate personal protective equipment (PPE) and engineering controls.
Q3: What are the recommended storage conditions for Morpholinium Hexafluorophosphate?
Proper storage is critical to maintain the integrity of Morpholinium Hexafluorophosphate and ensure user safety.
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as argon or nitrogen.[7] A glovebox or a desiccator with a high-quality desiccant is highly recommended.
-
Tightly Sealed Container: The container should be tightly sealed to prevent the ingress of moisture and air.
-
Cool and Dry Place: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and moisture.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Morpholinium Hexafluorophosphate.
Q4: My Morpholinium Hexafluorophosphate sample appears discolored or has a strange odor. What should I do?
A change in color (e.g., from white/colorless to yellow or brown) or the presence of an acrid odor are indicators of decomposition. The likely cause is exposure to moisture or elevated temperatures, leading to the formation of impurities and potentially hazardous decomposition byproducts.
Troubleshooting Workflow: Suspected Sample Degradation
Caption: Decision tree for handling a suspected degraded sample of Morpholinium Hexafluorophosphate.
Q5: I'm having trouble dissolving Morpholinium Hexafluorophosphate in my chosen solvent. What could be the issue?
Hexafluorophosphate salts are generally soluble in polar organic solvents such as acetone, acetonitrile, dichloromethane, DMSO, and DMF.[10] If you are experiencing solubility issues, consider the following:
-
Solvent Polarity: Ensure the solvent is sufficiently polar. Nonpolar solvents like hexanes or toluene are unlikely to be effective.
-
Water Content: The presence of water can affect solubility and may also lead to decomposition. Use anhydrous solvents for best results.
-
Sonication: Gentle sonication can help to break up solid particles and enhance dissolution.
-
Gentle Warming: If thermally stable, gentle warming of the mixture may improve solubility. However, be cautious as heat can also promote decomposition. Refer to the thermal stability data in the table below.
Q6: My reaction is giving unexpected side products, and I suspect the Morpholinium Hexafluorophosphate is the cause. How can I confirm this?
Unexpected reactivity can often be traced back to impurities in your starting material or its decomposition during the reaction.
-
Decomposition Products: The primary culprits are decomposition products like hydrogen fluoride (HF), which is highly reactive and can catalyze side reactions or react with your reagents.
-
Confirmation: To confirm if the ionic liquid is the source of the issue, you can run a control reaction without your primary substrate to see if the ionic liquid itself is unstable under the reaction conditions. You can also attempt to purify the Morpholinium Hexafluorophosphate before use.
Key Physicochemical Data
The following table summarizes key data for Morpholinium Hexafluorophosphate and its constituent parts. This data is compiled from various sources and should be used as a guideline.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀F₆NOP | |
| Molecular Weight | 233.09 g/mol | |
| Appearance | White to off-white solid | [6] (related compound) |
| Thermal Stability | Decomposition onset is cation-dependent. For quaternary ammonium hexafluorophosphates, stability can extend up to 380°C. However, the presence of moisture significantly lowers the decomposition temperature. | [7][11] |
| Solubility | Soluble in polar organic solvents (acetone, acetonitrile, dichloromethane, DMSO, DMF). Low solubility in water. | [2][10] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Morpholinium Hexafluorophosphate
This protocol outlines the minimum safety and handling requirements.
-
Work Area Preparation: Conduct all handling of solid Morpholinium Hexafluorophosphate in a certified chemical fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or neoprene gloves
-
Chemical safety goggles
-
A lab coat
-
-
Dispensing:
-
If working outside a glovebox, ensure the humidity in the lab is low.
-
Briefly purge the headspace of the storage bottle with an inert gas (e.g., argon or nitrogen) before and after dispensing.
-
Quickly weigh the desired amount of the solid in a tared, dry container.
-
Immediately and tightly seal the main storage bottle.
-
-
Cleaning: Clean any spills promptly with a suitable absorbent material and dispose of it as hazardous waste.
Protocol 2: Preparation of a Standard Solution in an Organic Solvent
This protocol provides a step-by-step guide for preparing a solution of Morpholinium Hexafluorophosphate.
-
Solvent Preparation: Use anhydrous grade solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Dissolution:
-
To a dry flask under an inert atmosphere, add the desired volume of anhydrous solvent.
-
While stirring, add the pre-weighed Morpholinium Hexafluorophosphate in portions.
-
If the solid does not dissolve readily, the flask can be gently sonicated in a water bath.
-
-
Storage of the Solution: Store the prepared solution under an inert atmosphere and protected from light. If the solution is to be stored for an extended period, it is advisable to store it at a low temperature (e.g., in a refrigerator), provided the salt does not precipitate.
References
-
Taylor & Francis. (n.d.). Hexafluorophosphate – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2010). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexafluorophosphate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
ResearchGate. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. Retrieved from [Link]
-
ScienceDirect. (1989). Synthesis and characterization of new hydrazinium(2+) and hydrazinium(1+) hexafluorophosphates and hydrazinium(1+) hexafluoroarsenate. Retrieved from [Link]
-
MDPI. (2024). The Synthesis and Characterisation of Ru(III)-Substituted Keggin-Type Phosphomolybdates. Retrieved from [Link]
-
LCGC North America. (2003). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Navy Brand Manufacturing. (2014). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Chinese Journal of Chemical Physics. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Retrieved from [Link]
-
Nature. (2018). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Morpholinium Cations in Electrochemical Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinium cations in electrochemical systems. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions based on established scientific principles and field-proven insights.
PART 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with morpholinium-based electrolytes.
Issue 1: Premature Electrolyte Decomposition at Anodic Potentials
Question: My cyclic voltammogram shows an unexpected oxidative current at a potential lower than the reported stability window for my morpholinium-based ionic liquid. What could be causing this premature anodic decomposition?
Answer:
Premature anodic decomposition of morpholinium-based electrolytes can be attributed to several factors, often related to impurities or the specific experimental conditions. Here’s a breakdown of potential causes and solutions:
Potential Causes:
-
Water Content: Trace amounts of water in the ionic liquid can significantly reduce the electrochemical stability window (ESW). Water can be oxidized at lower potentials than the morpholinium cation itself, leading to parasitic currents.
-
Impurities from Synthesis: Residual reactants from the synthesis of the morpholinium salt, such as the parent morpholine or alkylating agents, can have lower oxidation potentials. For instance, the electrochemical oxidation of morpholine can occur at potentials as low as +0.6 V, leading to the formation of a morpholine radical[1].
-
Anion Instability: The electrochemical stability of the anion is as crucial as that of the cation. Certain anions may have lower oxidation potentials than the morpholinium cation, defining the anodic limit of the electrolyte.
-
Electrode Material: The choice of working electrode material can influence the onset of electrolyte decomposition. Some electrode materials can catalytically promote oxidation reactions at lower potentials.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to Morpholinium and Imidazolium Hexafluorophosphate Ionic Liquids for Researchers and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), the choice of cation is a critical determinant of the resulting salt's physicochemical properties and, consequently, its suitability for a given application. Among the plethora of available cations, imidazolium and morpholinium moieties have garnered significant attention. This guide provides an in-depth, objective comparison of two representative hexafluorophosphate ILs: N-ethyl-N-methylmorpholinium hexafluorophosphate ([MEMorph][PF6]) and 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]).
This document is intended for researchers, scientists, and drug development professionals who are considering these ILs for applications such as green solvents in synthesis, electrolytes in electrochemical devices, or as novel formulation excipients. The comparison is grounded in experimental data and an analysis of the underlying structure-property relationships.
At a Glance: Key Physicochemical Properties
The selection of an ionic liquid is often a multi-parameter optimization problem. The following table summarizes the key physicochemical properties of [MEMorph][PF6] and [EMIM][PF6] to facilitate a rapid initial assessment. It is important to note that direct, side-by-side comparative data for the hexafluorophosphate salts of these specific cations is not extensively available in the literature. Therefore, some of the data for [MEMorph][PF6] is inferred from its bromide analogue and other closely related morpholinium-based ILs, a necessary extrapolation for a comparative discussion.
| Property | N-ethyl-N-methylmorpholinium Hexafluorophosphate ([MEMorph][PF6]) | 1-ethyl-3-methylimidazolium Hexafluorophosphate ([EMIM][PF6]) |
| Cation Structure | Saturated, aliphatic heterocyclic amine | Aromatic, planar heterocyclic amine |
| Molecular Weight ( g/mol ) | 259.17 | 256.13 |
| Melting Point (°C) | ~177-187 (for the bromide salt) | ~6.5 |
| Thermal Stability (Td, °C) | Generally high, comparable to or slightly lower than imidazolium analogues. | ~350-400 (decomposition onset) |
| Electrochemical Window (V) | Wide, typically > 4 V.[1] | Wide, typically 4-6 V.[2] |
| Ionic Conductivity | Moderate, generally lower than imidazolium analogues.[1] | Higher, due to lower viscosity and cation planarity. |
| Viscosity | Higher, due to the flexible, non-planar cation structure.[3][4] | Lower, attributed to the planar, aromatic nature of the cation. |
| Toxicity Profile | Generally considered less toxic than imidazolium-based ILs.[5] | Higher toxicity, particularly with increasing alkyl chain length.[3] |
Delving Deeper: A Comparative Analysis
Molecular Structure: The Root of the Difference
The fundamental distinctions between [MEMorph][PF6] and [EMIM][PF6] originate from the inherent structural differences in their cations.
The N-ethyl-N-methylmorpholinium cation possesses a saturated, six-membered heterocyclic ring containing an oxygen atom. This ring adopts a flexible "chair" conformation, lending the cation a three-dimensional, non-planar structure. In contrast, the 1-ethyl-3-methylimidazolium cation is characterized by a planar, five-membered aromatic ring with a delocalized π-electron system. These structural disparities have profound implications for the physical and electrochemical properties of their respective hexafluorophosphate salts.
Thermal Stability
The thermal stability of an ionic liquid is a crucial parameter, especially for applications involving elevated temperatures, such as in chemical synthesis or as heat-transfer fluids. Thermogravimetric analysis (TGA) is the standard technique to determine the decomposition temperature (Td).
While both classes of ILs exhibit high thermal stability, imidazolium-based ILs are generally considered to be among the most thermally robust. Studies on 1-ethyl-3-methylimidazolium hexafluorophosphate show a decomposition onset temperature in the range of 350-400 °C. The decomposition mechanism is complex and can involve the abstraction of the acidic proton at the C2 position of the imidazolium ring.
Morpholinium-based ILs also demonstrate excellent thermal stability, often comparable to their imidazolium counterparts.[1] The absence of the acidic C2 proton in the morpholinium ring might suggest a different decomposition pathway, potentially leading to enhanced stability in certain chemical environments. However, the flexible aliphatic structure of the morpholinium cation can be more susceptible to Hofmann elimination reactions under strongly basic conditions at elevated temperatures.
Electrochemical Stability
The electrochemical window (EW) defines the potential range over which the ionic liquid is electrochemically stable, a critical parameter for its use as an electrolyte in batteries, supercapacitors, and other electrochemical devices. A wider electrochemical window allows for higher operating voltages and energy densities.
Imidazolium-based ILs are renowned for their wide electrochemical windows, often exceeding 4 V and in some cases approaching 6 V.[2] This stability is attributed to the high energy levels of the frontier molecular orbitals of the imidazolium cation and the hexafluorophosphate anion.
Morpholinium-based ILs also exhibit wide electrochemical windows, typically greater than 4 V.[1][6] The saturated aliphatic nature of the morpholinium cation contributes to its resistance to both oxidation and reduction. While direct comparative studies with [EMIM][PF6] are scarce, the available data suggests that morpholinium-based ILs are competitive candidates for electrochemical applications where a wide potential window is required.
Ionic Conductivity and Viscosity
Ionic conductivity and viscosity are intrinsically linked transport properties that significantly impact the performance of ionic liquids in applications requiring ion mobility, such as in electrolytes and reaction media.
The planar structure and delocalized charge of the imidazolium cation in [EMIM][PF6] facilitate π-π stacking and other intermolecular interactions that, while contributing to a lower melting point, also allow for relatively facile ion transport. Consequently, imidazolium-based ILs generally exhibit lower viscosities and higher ionic conductivities compared to their aliphatic heterocyclic counterparts.
The non-planar, flexible conformation of the morpholinium cation in [MEMorph][PF6] leads to less efficient packing and increased van der Waals interactions, resulting in a higher viscosity.[3][4] This increased viscosity impedes ion mobility, leading to a lower ionic conductivity compared to [EMIM][PF6] under similar conditions.[1]
Toxicity and Biodegradability
The "green" credentials of ionic liquids have been a subject of intense research and debate. While their negligible vapor pressure is a significant advantage over volatile organic solvents, their toxicity and biodegradability are critical considerations for sustainable applications.
A growing body of evidence suggests that many imidazolium-based ionic liquids exhibit a certain level of toxicity, which tends to increase with the length of the alkyl side chains. In contrast, morpholinium-based ionic liquids are often found to be less toxic and more biodegradable.[5] This difference is attributed to the different metabolic pathways available for the breakdown of the respective cations. The presence of the ether linkage in the morpholinium ring may provide a site for enzymatic cleavage, facilitating its degradation in the environment.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections outline the methodologies for key characterization techniques.
Synthesis of Precursor Cations
The synthesis of the target ionic liquids typically involves a two-step process: quaternization of the parent amine to form a halide salt, followed by an anion exchange reaction.
Step 1: Quaternization to Form the Halide Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the parent amine (N-methylmorpholine or 1-methylimidazole) in a suitable solvent (e.g., acetonitrile or toluene).
-
Slowly add a slight molar excess of the alkylating agent (e.g., bromoethane) to the solution.
-
Heat the reaction mixture under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The resulting quaternary ammonium halide salt may precipitate or form a separate liquid phase.
-
Isolate the product by filtration or decantation. Wash the product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure halide salt.
Step 2: Anion Exchange to Form the Hexafluorophosphate Salt
-
Dissolve the synthesized halide salt in a suitable solvent, typically water or a polar organic solvent.
-
In a separate vessel, prepare a solution of a hexafluorophosphate salt (e.g., potassium hexafluorophosphate, KPF6) or hexafluorophosphoric acid (HPF6) in the same solvent.
-
Slowly add the hexafluorophosphate solution to the halide salt solution with vigorous stirring. A precipitate of the inorganic halide salt (e.g., KBr) or the evolution of a hydrogen halide gas will be observed.
-
Continue stirring for several hours at room temperature to ensure complete anion exchange.
-
If a precipitate forms, remove it by filtration.
-
If the product is immiscible with the solvent (often the case with water), separate the ionic liquid phase.
-
Wash the ionic liquid phase multiple times with deionized water to remove any remaining halide ions. The absence of halide ions can be confirmed by a silver nitrate test on the aqueous washings.
-
Dry the final product under high vacuum at an elevated temperature to remove any residual water and solvent.
Characterization Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Place a small, accurately weighed sample (5-10 mg) of the ionic liquid into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The onset decomposition temperature (Td) is determined as the temperature at which a significant mass loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve.
Cyclic Voltammetry (CV) for Electrochemical Window
-
Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode like a silver wire).
-
Fill the cell with the ionic liquid electrolyte. Ensure the IL is dry and free of impurities.
-
Connect the electrodes to a potentiostat.
-
Measure the open-circuit potential (OCP).
-
Perform a cyclic voltammogram by sweeping the potential from the OCP to a positive limit, then reversing the scan to a negative limit, and finally returning to the initial potential. The scan rate is typically between 10 and 100 mV/s.
-
The electrochemical window is determined by identifying the potentials at which the current starts to increase significantly, indicating the onset of oxidative and reductive decomposition of the electrolyte. A current density threshold (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
-
Use a conductivity cell with two parallel platinum electrodes of a known area (A) and separated by a known distance (l). The cell constant (l/A) should be calibrated with a standard solution (e.g., KCl).
-
Fill the cell with the ionic liquid and allow it to reach thermal equilibrium at the desired temperature.
-
Connect the cell to an impedance analyzer or a potentiostat with a frequency response analyzer module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the real and imaginary parts of the impedance.
-
Plot the data as a Nyquist plot (-Im(Z) vs. Re(Z)). The intercept of the high-frequency semicircle with the real axis corresponds to the bulk resistance (Rb) of the ionic liquid.
-
Calculate the ionic conductivity (σ) using the formula: σ = (l/A) / Rb.
Conclusion and Outlook
The choice between morpholinium and imidazolium hexafluorophosphate ionic liquids is a nuanced decision that depends on the specific requirements of the application.
Imidazolium hexafluorophosphate ([EMIM][PF6]) offers the advantages of lower viscosity and higher ionic conductivity, making it a strong candidate for applications where efficient ion transport is paramount, such as in high-performance electrolytes. Its well-established synthesis and extensive characterization in the literature also provide a solid foundation for its use.
Morpholinium hexafluorophosphate ([MEMorph][PF6]) , on the other hand, presents a compelling alternative, particularly when biocompatibility, lower toxicity, and enhanced biodegradability are primary concerns. While its higher viscosity and lower conductivity may be limitations in some applications, its wide electrochemical window and high thermal stability make it a viable option for many others. The potential for reduced environmental impact makes morpholinium-based ILs an attractive area for future research and development, especially in the pharmaceutical and biomedical fields.
Ultimately, the selection of the optimal ionic liquid requires a careful evaluation of the trade-offs between the desired performance characteristics and the broader considerations of safety and environmental impact. This guide provides a framework for making an informed decision based on the fundamental properties of these two important classes of ionic liquids.
References
- Welton, T. (2018). Ionic liquids: a brief history. Biophysical Reviews, 10(3), 691-706.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.
- Neumann, J., Steudte, S., Cho, C. W., Thöming, J., & Stolte, S. (2014). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Green Chemistry, 16(4), 2174-2184.
-
PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide. National Center for Biotechnology Information. Retrieved from [Link]
- Yeon, S. H., Kim, K. S., Choi, S., Lee, H., Kim, H. S., & Kim, H. (2005). Physical and electrochemical properties of 1-(2-hydroxyethyl)-3-methyl imidazolium and N-(2-hydroxyethyl)-N-methyl Morpholinium ionic liquids. Electrochimica Acta, 50(27), 5399-5407.
-
Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
- Fuller, J., Carlin, R. T., & Osteryoung, R. A. (1997). The room temperature ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate: electrochemical and spectroscopic properties. Journal of the Electrochemical Society, 144(11), 3881-3886.
- Hapiot, P., & Lagrost, C. (2008). Electrochemical reactivity of some common ionic liquids. Chemical Reviews, 108(1), 2238-2262.
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977.
- Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, highly conductive ambient-temperature molten salts. Inorganic chemistry, 35(5), 1168-1178.
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A Comparative Guide to Morpholinium vs. Pyrrolidinium-Based Ionic Liquid Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of electrochemical applications, from advanced energy storage systems to novel synthesis routes, the choice of electrolyte is paramount. Ionic liquids (ILs), with their unique properties like negligible vapor pressure, high thermal stability, and wide electrochemical windows, have emerged as highly tunable and effective electrolytes.[1][2] The performance of an IL is critically dependent on the interplay between its constituent cation and anion. This guide provides an in-depth comparison of two prominent classes of aliphatic heterocyclic cations: Morpholinium and Pyrrolidinium .
We will explore the fundamental structural differences that govern their physicochemical properties and benchmark their performance using experimental data for key metrics. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting an IL electrolyte for their specific application.
Fundamental Structural & Chemical Differences
The core distinction between the morpholinium and pyrrolidinium cations lies in their five- and six-membered ring structures, respectively. The morpholinium cation incorporates an ether oxygen atom (-O-) into its heterocyclic ring, while the pyrrolidinium cation is a saturated five-membered amine. This seemingly subtle difference has profound implications for the cation's flexibility, polarity, and interaction with the counter-anion, which in turn dictates the bulk properties of the IL.
-
Pyrrolidinium ([Pyrr]⁺): A five-membered saturated ring containing a quaternary nitrogen. Its structure is relatively compact and rigid. The absence of heteroatoms other than nitrogen results in a more localized positive charge.
-
Morpholinium ([Morph]⁺): A six-membered saturated ring containing a quaternary nitrogen and an oxygen atom in the 4-position. The presence of the ether linkage introduces greater conformational flexibility and alters the charge distribution on the cation.
Caption: Chemical structures of Pyrrolidinium and Morpholinium cations.
Comparative Performance Analysis
The choice of an ionic liquid electrolyte is often a trade-off between several key performance indicators. Here, we compare morpholinium and pyrrolidinium-based ILs across the most critical metrics, supported by experimental data from peer-reviewed literature. For consistency, this comparison focuses on ILs paired with common anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻).
Ionic Conductivity (σ)
High ionic conductivity is essential for efficient charge transport in electrochemical devices. It is inversely related to viscosity and influenced by ion size, shape, and the degree of ion dissociation.
Experimental evidence consistently shows that pyrrolidinium-based ILs exhibit higher ionic conductivities than their morpholinium counterparts.[3] This is attributed to the smaller size and potentially weaker ion-ion interactions in pyrrolidinium ILs, leading to greater ion mobility.[3] The bulkier nature and increased polarity from the ether oxygen in the morpholinium cation can lead to stronger interactions and higher viscosity, thereby impeding ion transport.[3]
| Ionic Liquid | Anion | Conductivity (mS/cm) at 25°C |
| N-methyl-N-propylpyrrolidinium ([C₃C₁Pyrr]⁺) | [TFSI]⁻ | ~3.9[4][5] |
| N-butyl-N-methylpyrrolidinium ([C₄C₁Pyrr]⁺) | [TFSI]⁻ | 3.93[5] |
| N-ethyl-N-methylmorpholinium ([C₂C₁Morph]⁺) | [TFSI]⁻ | ~1.9 (estimated from trends) |
| N-butyl-N-methylmorpholinium ([C₄C₁Morph]⁺) | [TFSI]⁻ | ~1.2 (estimated from trends) |
Note: Direct comparative data for morpholinium ILs under identical conditions can be sparse. Values are based on reported data and established trends.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is crucial for high-voltage applications like modern lithium-ion batteries and supercapacitors.[1][6]
Both cation families offer wide electrochemical windows, generally surpassing conventional organic carbonate electrolytes.[4] However, some studies suggest that the oxygen atom in the morpholinium ring may slightly widen the ESW.[1] Despite this, pyrrolidinium-based ILs are well-regarded for their exceptional electrochemical stability.[4] The practical ESW is often limited by the anion's stability, with anions like [TFSI]⁻ and [FSI]⁻ providing excellent performance.[7][8]
| Cation Family | Typical Anion | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Total ESW (V) |
| Pyrrolidinium | [TFSI]⁻ | > 4.5 | ~ 0.0 | > 4.5 |
| Morpholinium | [TFSI]⁻ | > 4.5 | ~ 0.0 | > 4.5 |
Note: ESW values are highly dependent on the measurement method, electrode material, and cutoff current density.[9] The values presented are typical for these IL classes.
Thermal Stability
Thermal stability is a critical safety parameter, indicating the temperature at which the IL begins to decompose. This is typically measured by Thermogravimetric Analysis (TGA), noting the onset decomposition temperature (Tonset).[10][11][12]
Studies comparing structurally analogous ILs have found that pyrrolidinium-based ILs tend to have higher thermal decomposition temperatures than their morpholinium counterparts by about 10–15 °C.[1] The introduction of an ether oxygen in the morpholinium cation can weaken the interaction between the cation and anion, potentially creating a less stable structure at elevated temperatures.[10]
| Cation Family | Typical Anion | Onset Decomposition Temp (Tonset, °C) |
| Pyrrolidinium | Phosphate-based | ~320 - 330[1] |
| Morpholinium | Phosphate-based | ~310 - 315[1] |
Viscosity (η)
Viscosity is a measure of a fluid's resistance to flow and is a dominant factor influencing ionic conductivity. Lower viscosity is generally desirable for high-power applications.
In line with conductivity data, pyrrolidinium-based ILs consistently demonstrate lower viscosity than morpholinium-based ILs.[13] The more compact, "harder" structure of the pyrrolidinium cation leads to less intermolecular friction compared to the bulkier and more polar morpholinium cation.[3][13][14]
| Ionic Liquid | Anion | Viscosity (mPa·s) at 25°C |
| N-butyl-N-methylpyrrolidinium ([C₄C₁Pyrr]⁺) | [TFSI]⁻ | ~72 |
| N-butyl-N-methylpyrrolidinium ([C₄C₁Pyrr]⁺) | [FSI]⁻ | ~45 |
| N-ethyl-N-methylmorpholinium ([C₂C₁Morph]⁺) | [TFSI]⁻ | > 100 (estimated) |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the standardized protocols used for their measurement.
Protocol: Measuring the Electrochemical Stability Window (ESW)
The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Step-by-Step Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Working Electrode (WE): Glassy carbon or platinum macrodisk electrode (for intrinsic electrolyte stability).
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Leak-free Ag/Ag⁺ or a lithium metal pseudo-reference.
-
-
Electrolyte Preparation: The ionic liquid is rigorously dried under high vacuum at an elevated temperature (e.g., 90 °C) for several days to reduce the water content to <100 ppm, as verified by Karl Fischer titration.[1]
-
Measurement:
-
The open-circuit potential (OCP) is recorded for stabilization.
-
An LSV is performed, scanning from the OCP to a positive potential (anodic scan) and separately from the OCP to a negative potential (cathodic scan).
-
A slow scan rate (e.g., 0.1 to 10 mV/s) is used to minimize capacitive currents.[15]
-
-
Data Analysis: The potential limits are defined as the voltage at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1.0 mA/cm²).[3] The ESW is the difference between the anodic and cathodic limits.
Caption: Workflow for Electrochemical Stability Window (ESW) Measurement.
Protocol: Measuring Ionic Conductivity
Ionic conductivity is determined using AC electrochemical impedance spectroscopy (EIS).[16]
Step-by-Step Methodology:
-
Conductivity Cell: A two-electrode conductivity cell with a known cell constant (L/A) is used. The electrodes are typically platinum black to minimize polarization effects.
-
Calibration: The cell constant is precisely determined by measuring the impedance of a standard KCl solution of known conductivity.
-
Sample Preparation: The cell is thoroughly cleaned, dried, and filled with the test ionic liquid inside a glovebox.
-
Measurement:
-
The cell is placed in a temperature-controlled chamber.
-
EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
-
Data Analysis:
Protocol: Measuring Thermal Stability
Thermal stability is assessed using Thermogravimetric Analysis (TGA).[10][12]
Step-by-Step Methodology:
-
Sample Preparation: A small, precise amount of the ionic liquid (5-10 mg) is placed into a TGA pan (e.g., ceramic or platinum).[19]
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.[20]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).[20]
-
Data Analysis: A plot of mass loss versus temperature is generated. The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Application-Specific Suitability & Conclusion
The choice between morpholinium and pyrrolidinium-based electrolytes is ultimately dictated by the specific demands of the application.
-
Pyrrolidinium-based ILs are the superior choice for applications demanding high power and high current rates. Their higher ionic conductivity and lower viscosity ensure rapid ion transport, making them ideal for high-performance lithium-ion batteries and supercapacitors.[1][3] Their excellent thermal and electrochemical stability further solidifies their suitability for demanding energy storage applications.[1][4]
-
Morpholinium-based ILs may present advantages in applications where cost, toxicity, and specific solvent properties are the primary concerns. Some studies suggest that morpholinium ILs have lower toxicity and can be less expensive to synthesize.[21] Their unique polarity due to the ether group might also be beneficial in specific catalytic or separation processes where different solvation characteristics are required.
References
-
MDPI. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Available from: [Link]
-
RSC Publishing. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Available from: [Link]
-
MDPI. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]
-
RSC Publishing. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. Available from: [Link]
-
ACS Publications. (2021). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. Available from: [Link]
-
ResearchGate. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. Available from: [Link]
-
ResearchGate. (2017). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Available from: [Link]_
-
ACS Publications. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. Available from: [Link]
-
NIH. (n.d.). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. Available from: [Link]
-
ACS Publications. (2017). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Available from: [Link]
-
NIH. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. Available from: [Link]
-
PubChem. (n.d.). 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide. Available from: [Link]
-
ACS Publications. (n.d.). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Available from: [Link]
-
ResearchGate. (2025). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Available from: [Link]
-
YouTube. (2025). How To Calculate Ionic Conductivity From Impedance Spectroscopy? - Chemistry For Everyone. Available from: [Link]
-
NIH. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available from: [Link]
-
ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Available from: [Link]
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NIH. (n.d.). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Available from: [Link]
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RSC Publishing. (n.d.). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Available from: [Link]
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ResearchGate. (n.d.). Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. Available from: [Link]
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MDPI. (n.d.). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. Available from: [Link]
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ajer.org. (n.d.). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Available from: [Link]
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lidsen. (n.d.). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Available from: [Link]
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ACS Publications. (n.d.). Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids. Available from: [Link]
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MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available from: [Link]
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A Comparative Analysis of Morpholinium-Based Ionic Liquids and Lithium Hexafluorophosphate for Lithium-Ion Battery Electrolytes
In the relentless pursuit of safer, higher-performance lithium-ion batteries, the electrolyte remains a critical focal point of research and development. For decades, lithium hexafluorophosphate (LiPF6) dissolved in organic carbonate solvents has been the workhorse electrolyte, offering a reasonable balance of ionic conductivity and electrochemical stability. However, its inherent drawbacks, including thermal instability and sensitivity to moisture, which can lead to the formation of hazardous hydrofluoric acid (HF), have spurred the search for alternative electrolyte systems.[1] Among the promising candidates are ionic liquids (ILs), a class of salts that are liquid at or near room temperature. This guide provides an in-depth technical comparison of the electrochemical performance of morpholinium-based ionic liquids against the incumbent LiPF6, offering insights for researchers, scientists, and professionals in the field of battery technology and drug development where battery-powered devices are crucial.
While direct, comprehensive data for Morpholinium Hexafluorophosphate is not extensively available in public literature, this guide will draw upon data from closely related morpholinium-based ionic liquids to provide a comparative framework against the well-established properties of LiPF6. This approach allows for an informed discussion on the potential advantages and challenges of employing morpholinium cations in next-generation battery electrolytes.
Core Electrochemical Performance Metrics: A Head-to-Head Comparison
The performance of an electrolyte is multi-faceted, with several key parameters dictating its suitability for a given battery chemistry. Here, we compare morpholinium-based ILs and LiPF6 across these critical metrics.
Data Summary: Morpholinium-based ILs vs. LiPF6
| Property | Morpholinium-Based Ionic Liquids (Representative Values) | Lithium Hexafluorophosphate (LiPF6) in Carbonate Solvents | Key Insights |
| Ionic Conductivity (RT) | 1 - 17 mS/cm[2] | ~10 mS/cm | Morpholinium-based ILs can exhibit comparable or even higher ionic conductivity than standard LiPF6 electrolytes, crucial for high-rate performance. |
| Electrochemical Stability Window | Wide, up to ~6.0 V vs. Li/Li+[3] | Wide, but can be limited by solvent decomposition[4] | The inherent stability of the morpholinium cation can contribute to a wider electrochemical window, enabling the use of high-voltage cathode materials.[5][6] |
| Thermal Stability | High, often stable up to 300-400°C[3] | Decomposes at elevated temperatures (>70°C), especially in the presence of moisture.[1][7] | Morpholinium ILs offer a significant advantage in thermal stability, enhancing battery safety by reducing the risk of thermal runaway. |
| Moisture Sensitivity | Generally low | High, hydrolyzes to form HF[1] | The reduced sensitivity to moisture simplifies handling and manufacturing processes and mitigates the formation of corrosive and toxic byproducts. |
Deconstructing the Performance: A Mechanistic Perspective
Ionic Conductivity: The Flow of Charge
High ionic conductivity is paramount for efficient ion transport between the anode and cathode, directly impacting the battery's power density and charging rate. While LiPF6 in organic carbonates achieves good conductivity through the high mobility of small lithium ions, morpholinium-based ILs offer a different paradigm.[2] Their conductivity is a function of the mobility of both the morpholinium cation and the corresponding anion. The presence of an oxygen atom in the morpholine ring is suggested to potentially enhance Li+ mobility.[3]
The choice of anion paired with the morpholinium cation significantly influences the overall ionic conductivity. For instance, anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI) can lead to higher conductivities compared to hexafluorophosphate (PF6-).
Electrochemical Stability Window: Enabling High-Voltage Chemistries
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A wider ESW is crucial for the development of high-energy-density batteries that utilize high-voltage cathode materials. Morpholinium-based ILs have demonstrated wide electrochemical stability windows, in some cases exceeding 5-6 V vs. Li/Li+.[3][8] This intrinsic stability is a key advantage over traditional carbonate-based electrolytes, whose stability is often limited by the oxidation of the solvent at high potentials.[4]
Thermal Stability: A Critical Safety Advantage
One of the most significant drawbacks of LiPF6 is its poor thermal stability.[9] At elevated temperatures, it can decompose, leading to a cascade of exothermic reactions that can result in thermal runaway and battery failure. In contrast, morpholinium-based ILs are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[3] This inherent thermal robustness significantly enhances the safety profile of a battery, making them particularly attractive for applications where temperature fluctuations are a concern, such as in electric vehicles and large-scale energy storage.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and enable reproducible research, standardized experimental protocols are essential for characterizing and comparing electrolyte performance.
Determining the Electrochemical Stability Window
Linear Sweep Voltammetry (LSV) is a standard technique to determine the electrochemical stability window of an electrolyte.[10][11]
Experimental Workflow for Linear Sweep Voltammetry
Caption: Workflow for determining the electrochemical stability window using Linear Sweep Voltammetry.
Step-by-Step Protocol:
-
Cell Assembly: In an argon-filled glovebox, assemble a three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell).
-
Electrodes: Use a polished glassy carbon or platinum electrode as the working electrode, and lithium metal foils as both the reference and counter electrodes.
-
Electrolyte Filling: Add the electrolyte containing either the morpholinium-based IL or LiPF6 to the cell.
-
Instrumentation: Connect the assembled cell to a potentiostat.
-
Measurement Parameters:
-
Scan Rate: A slow scan rate, typically 0.1 to 1 mV/s, is used to allow the system to reach a quasi-steady state.[12]
-
Voltage Range: For anodic stability, sweep the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li+). For cathodic stability, sweep from OCV to a lower potential (e.g., -0.5 V vs. Li/Li+).
-
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Analysis: The potential at which a sharp and sustained increase in current occurs is considered the limit of the electrochemical stability window.
Measuring Ionic Conductivity
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to measure the ionic conductivity of an electrolyte.[13]
Experimental Workflow for Electrochemical Impedance Spectroscopy
Caption: Workflow for measuring ionic conductivity using Electrochemical Impedance Spectroscopy.
Step-by-Step Protocol:
-
Cell Assembly: Construct a conductivity cell with two parallel, inert (blocking) electrodes, such as stainless steel or platinum, with a known surface area (A) and separation distance (L).
-
Electrolyte Filling: Fill the cell with the electrolyte to be tested.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz down to 1 Hz.
-
AC Amplitude: A small perturbation, usually 5-10 mV, is applied to ensure a linear response.
-
-
Data Acquisition: Record the impedance spectrum.
-
Analysis:
-
Plot the data as a Nyquist plot (the negative imaginary part of impedance versus the real part).
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is then calculated using the formula: σ = L / (R × A).
-
Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) is a key technique for evaluating the thermal stability of electrolytes.[14]
Experimental Workflow for Differential Scanning Calorimetry
Caption: Workflow for assessing thermal stability using Differential Scanning Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation: In a glovebox, hermetically seal a small, precisely weighed amount of the electrolyte in a high-pressure stainless steel or gold-plated copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC instrument.
-
Measurement Parameters:
-
Temperature Program: Heat the sample at a constant rate, typically 5 or 10 °C/min, to a temperature well above the expected decomposition point.
-
Atmosphere: The measurement is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Data Acquisition: Record the heat flow to or from the sample as a function of temperature.
-
Analysis: The onset temperature of significant exothermic peaks in the DSC thermogram indicates the temperature at which the electrolyte begins to decompose.
Conclusion and Future Outlook
While LiPF6 has served the lithium-ion battery industry well, its limitations in terms of safety and high-voltage performance are driving the exploration of new electrolyte materials. Morpholinium-based ionic liquids present a compelling alternative, offering the potential for wider electrochemical stability windows, superior thermal stability, and reduced moisture sensitivity. These properties are highly desirable for the next generation of high-energy-density and safe lithium-ion batteries.
However, challenges remain. The ionic conductivity of some morpholinium-based ILs can be lower than that of conventional electrolytes, and their cost is currently higher. Furthermore, the interfacial chemistry between morpholinium-based electrolytes and electrode materials is not as well understood as that of LiPF6-based systems and requires further investigation to ensure long-term cycling stability.
Continued research focusing on optimizing the cation and anion structures of morpholinium-based ILs to enhance ionic conductivity, as well as in-depth studies of the solid-electrolyte interphase (SEI) formation and stability on both anode and cathode surfaces, will be crucial for unlocking their full potential. As the demand for safer and more powerful energy storage solutions grows, morpholinium-based ionic liquids are poised to play a significant role in the future of battery technology.
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Comparing the Physicochemical, Electrochemical, and Structural Properties of Boronium versus Pyrrolidinium Cation-Based Ionic Liquids and Their Performance as Li-Ion Battery Electrolytes. (2020). Journal of The Electrochemical Society. [Link]
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Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. (2016). Journal of Analytical and Applied Pyrolysis. [Link]
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Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2009). Journal of the Serbian Chemical Society. [Link]
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A Senior Application Scientist's Guide to the Validation of Conductivity Measurements for Morpholinium Hexafluorophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precision in Ionic Liquid Characterization
Ionic liquids (ILs), such as Morpholinium Hexafluorophosphate, represent a pivotal class of materials in modern chemistry, finding applications from electrochemical devices to novel drug delivery systems.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive.[1] At the heart of their performance lies ionic conductivity, a measure of their ability to conduct electricity, which is fundamentally dependent on the concentration and nature of the ions present.[2][3] For researchers and developers, obtaining accurate and reproducible conductivity data is not merely an academic exercise; it is a critical prerequisite for predicting device performance, ensuring batch-to-batch consistency, and meeting regulatory standards.
This guide provides a comprehensive framework for the validation of conductivity measurements for Morpholinium Hexafluorophosphate. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocol, establish a self-validating system for ensuring data integrity, and compare the performance of this specific IL with relevant alternatives, supported by experimental data and authoritative standards.
Pillar 1: The Scientific Rationale Behind the Validation Protocol
The measurement of electrolytic conductivity is deceptively simple in principle but fraught with potential errors. The core principle involves measuring the resistance of a solution between two electrodes.[3] However, factors like temperature fluctuations, electrode polarization, and contamination can significantly skew results. A robust validation protocol is therefore designed to systematically control for these variables.
Temperature: The Primary Confounding Variable The conductivity of an electrolyte solution is highly sensitive to temperature. As temperature increases, ionic mobility increases, leading to higher conductivity.[3][4] It is therefore meaningless to report a conductivity value without a corresponding temperature. For comparative purposes, measurements are typically standardized to a reference temperature, most commonly 25 °C (298.15 K).[3] Our protocol mandates stringent temperature control and compensation, not as a matter of convenience, but as a cornerstone of measurement accuracy.
Electrode Polarization and Frequency Dependence Applying a direct current (DC) voltage to an ionic solution would lead to electrolysis and the buildup of charge at the electrode surfaces (polarization), effectively creating a capacitive impedance that opposes the measurement. To circumvent this, conductivity meters use an alternating voltage, typically in the 1–3 kHz range.[3] The frequency dependence is usually small in this range, but it's a critical instrumental parameter that must be consistent.
The Cell Constant: Normalizing for Geometry The measured conductance is dependent on the physical geometry of the measurement cell (the electrodes). The cell constant (K) normalizes for this, representing the ratio of the distance between the electrodes to their surface area.[5] This constant is not a theoretical value but must be empirically determined by calibrating the system with a solution of precisely known conductivity, such as a certified potassium chloride (KCl) solution, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7] Pharmacopeia standards, such as the USP, mandate that the cell constant must be known and accurate to within ±2%.[8][9]
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be a closed-loop, self-validating system. It incorporates system suitability checks, calibration against traceable standards, and clear acceptance criteria to ensure the trustworthiness of every measurement.
Step 1: Instrumentation and System Verification
-
Instrument Selection : Utilize a high-precision conductivity meter with a minimum resolution of 0.1 µS/cm and the capability for temperature compensation.[9]
-
Probe Selection : A four-electrode conductivity cell is recommended for ionic liquids to minimize polarization errors and provide a more linear response over a wide conductivity range.
-
Circuit Verification (Pre-Calibration) : Before calibrating the cell, verify the meter's electronic circuit. Disconnect the probe and connect a set of certified, traceable precision resistors in its place. The measured resistance should agree with the certified value within a predefined tolerance (e.g., <2%), as required by pharmacopeias like the European Pharmacopeia (EP).[5][8][9]
-
Temperature Probe Verification : The temperature measurement must be accurate to ±2 °C or better.[8][9] Verify the meter's temperature probe against a certified reference thermometer.
Step 2: Calibration of the Cell Constant
-
Select a Certified Reference Material (CRM) : Choose a CRM with a conductivity value as close as possible to the expected conductivity of the Morpholinium Hexafluorophosphate sample. For many ILs, a high-concentration KCl standard (e.g., 0.1 M or 1.0 M) is suitable. These standards are traceable to primary standards from metrological institutes like NIST or PTB.[10]
-
Equilibrate : Place the CRM in a thermostatted bath set to 25.0 ± 0.1 °C. Allow the standard and the conductivity probe to reach thermal equilibrium.
-
Measure and Calibrate : Rinse the probe with deionized water and then with a small amount of the CRM. Immerse the probe in the CRM, ensuring no air bubbles are trapped between the electrodes. Perform the measurement and adjust the instrument's cell constant until the displayed reading matches the certified value of the CRM at 25.0 °C.
-
Acceptance Criterion : The determined cell constant must be within ±5% of the nominal value specified by the manufacturer.[5] A deviation outside this range may indicate electrode fouling or damage.
Step 3: Sample Measurement
-
Sample Preparation : Handle Morpholinium hexafluorophosphate in a controlled environment (e.g., a glovebox with an inert atmosphere) to prevent absorption of atmospheric moisture, which can significantly alter conductivity.
-
Thermal Equilibration : Place the sample in the same thermostatted bath used for calibration (25.0 ± 0.1 °C) and allow it to reach thermal equilibrium.
-
Measurement : Thoroughly clean and dry the probe from the calibration standard. Rinse the probe with a small aliquot of the Morpholinium hexafluorophosphate sample before immersing it in the bulk sample for measurement.
-
Record Data : Record the temperature-compensated conductivity reading. Perform at least three independent measurements to ensure repeatability, with a relative standard deviation (%RSD) of less than 2%.
The entire validation workflow can be visualized as follows:
Pillar 3: Performance Comparison with Alternative Ionic Liquids
The conductivity of an ionic liquid is a function of both its cationic and anionic components, as well as its viscosity. Morpholinium-based ILs are of interest due to their potentially wide electrochemical windows.[1][11] However, their conductivity can be moderate compared to other classes of ILs, such as those based on smaller, more symmetric imidazolium cations.[1] The bulky nature and potential for stronger ion-ion interactions in morpholinium cations can lead to higher viscosity and consequently lower ionic mobility.[1]
Below is a table comparing representative conductivity data for Morpholinium Hexafluorophosphate with other common hexafluorophosphate-based ionic liquids. This data, compiled from literature, illustrates the performance landscape and provides context for experimental results.
| Ionic Liquid | Cation Structure | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| N-Butyl-N-methylmorpholinium Hexafluorophosphate | Morpholinium | PF₆⁻ | 25 | ~1.5 - 2.5 | ~100 - 150 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate [BMIM][PF₆] | Imidazolium | PF₆⁻ | 25 | ~3.3 | ~219 |
| 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate [BMPyr][PF₆] | Pyrrolidinium | PF₆⁻ | 25 | ~2.0[12] | ~130 |
| N-Butyl-N-methylpiperidinium Hexafluorophosphate | Piperidinium | PF₆⁻ | 25 | ~1.8 | ~180 |
Note: The values presented are representative and can vary based on purity (especially water content) and measurement methodology. Data is synthesized from various sources for comparative purposes.[7][11][12]
From this comparison, it is evident that while Morpholinium Hexafluorophosphate is a viable ionic conductor, alternatives like [BMIM][PF₆] offer higher conductivity, largely attributable to the lower viscosity and planar structure of the imidazolium cation facilitating more efficient ion transport. Pyrrolidinium-based ILs often show intermediate behavior.[1] This underscores the importance of validating measurements to accurately place a specific IL within this performance spectrum for a given application.
Conclusion: Upholding Data Integrity in Electrochemical Analysis
The validation of conductivity measurements is not a procedural formality but a scientific necessity. For materials like Morpholinium Hexafluorophosphate, where performance in advanced applications is directly tied to ionic transport properties, rigorous and well-documented validation is the only way to ensure data is reliable, reproducible, and comparable across different studies and laboratories. By grounding our methodology in fundamental electrochemical principles, adhering to standards set by bodies like IUPAC, and implementing a self-validating workflow, we can have high confidence in our characterization of these important materials. This disciplined approach empowers researchers to make informed decisions, accelerate development cycles, and ultimately, enhance the scientific integrity of their work.
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McDaniel, J. G., & Son, C. Y. (2018). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]
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Schröder, W., & Kärger, J. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(5), 1879-1884. [Link]
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Zarska, M., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules, 28(23), 7858. [Link]
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Comparative study of anion effects (PF6- vs. BF4-) in Morpholinium ionic liquids.
An Expert's Comparative Guide to Anion Effects (PF₆⁻ vs. BF₄⁻) in Morpholinium Ionic Liquids
Introduction: Beyond the Cation, The Anion's Decisive Role
Ionic liquids (ILs) represent a paradigm shift in solvent and electrolyte chemistry. These salts, liquid below 100°C, are composed entirely of ions, offering a unique and tunable set of properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among the diverse families of ILs, those based on the morpholinium cation are gaining significant traction. The inclusion of an ether linkage within the morpholinium ring structure can impart distinct physicochemical properties and potentially lower toxicity compared to more common imidazolium or pyridinium systems.[2][3][4]
However, the properties of an ionic liquid are not dictated by the cation alone. The anion is an equal, and often more influential, partner in defining the final characteristics of the IL. The choice of anion can dramatically alter viscosity, thermal stability, conductivity, and chemical reactivity. This guide provides an in-depth, objective comparison of two of the most common inorganic anions used in morpholinium ILs: hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻). Understanding the subtle yet critical differences imparted by these anions is paramount for researchers, chemists, and drug development professionals aiming to design task-specific ionic liquids for advanced applications.
The Foundation: Synthesis of Morpholinium [PF₆] and [BF₄] Ionic Liquids
The creation of these materials is a testament to controlled chemical design. The most common and reliable route is a two-step process involving quaternization followed by anion metathesis. This approach ensures high purity and yield.
Causality in Synthesis: The initial quaternization step forms the stable morpholinium cation with a halide counter-ion (typically bromide or chloride). This is a necessary precursor because N-alkylmorpholine itself is not an ion. The subsequent metathesis, or ion exchange, is a thermodynamically driven process. By reacting the morpholinium halide with a salt like potassium hexafluorophosphate (KPF₆) or sodium tetrafluoroborate (NaBF₄) in a suitable solvent, the desired IL is formed, precipitating the inorganic halide salt (e.g., KBr or NaCl), which can be easily removed by filtration. This precipitation drives the reaction to completion.
Experimental Workflow: Synthesis
Caption: General synthesis pathway for morpholinium ILs.
Head-to-Head Comparison: Physicochemical Properties
The seemingly minor difference between a central phosphorus atom (in PF₆⁻) and a boron atom (in BF₄⁻) leads to significant variations in the macroscopic properties of the resulting ILs.
Thermal Stability
The ability of an IL to withstand high temperatures without decomposing is critical for applications in catalysis, separations, and energy storage.[5][6] Thermal stability is typically assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.
-
PF₆⁻: Morpholinium ionic liquids with the hexafluorophosphate anion generally exhibit superior thermal stability.[7][8] The onset of decomposition is often observed at higher temperatures compared to their BF₄⁻ counterparts.
-
BF₄⁻: The tetrafluoroborate anion is less thermally robust. This is often linked to its higher susceptibility to hydrolysis.[9] Trace amounts of water can lead to the formation of hydrofluoric acid (HF), which can catalyze decomposition pathways.
Expert Insight: The enhanced stability of PF₆⁻ is attributed to the higher strength and kinetic stability of the P-F bond compared to the B-F bond. The larger, more symmetric PF₆⁻ anion has a more delocalized negative charge, making it less prone to nucleophilic attack.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter influencing mass transfer, mixing, and ionic conductivity.
-
PF₆⁻: These ILs are consistently more viscous. The larger size of the PF₆⁻ anion (ionic radius: ~2.5 Å) leads to stronger van der Waals forces and greater entanglement between ions, impeding flow.
-
BF₄⁻: With a smaller ionic radius (~2.3 Å), the BF₄⁻ anion results in lower viscosity ILs.[10] This facilitates faster mass transport, which is highly desirable in reaction media and electrochemical systems.
Ionic Conductivity
Conductivity, the measure of an IL's ability to conduct an electrical current, is fundamentally linked to ion mobility. It is therefore inversely related to viscosity, a relationship often described by the Walden rule.
-
PF₆⁻: Due to their higher viscosity, morpholinium ILs with PF₆⁻ exhibit lower ionic conductivity. The bulkier ions move more sluggishly through the medium.
-
BF₄⁻: The lower viscosity of BF₄⁻-based ILs allows for greater ion mobility, resulting in significantly higher ionic conductivity.[3][11] This is a major advantage for electrochemical applications where efficient charge transport is essential.
Electrochemical Window (EW)
The EW defines the voltage range over which the IL is stable and does not undergo oxidation or reduction. A wider window is crucial for high-energy-density devices like supercapacitors and batteries.[12][13]
-
Anodic Limit (Oxidation): Determined by the stability of the anion.
-
Cathodic Limit (Reduction): Determined by the stability of the cation (in this case, morpholinium).
Both anions provide wide electrochemical windows, typically exceeding 4V. However, the PF₆⁻ anion is generally more resistant to oxidation than the BF₄⁻ anion, which can lead to a slightly higher anodic potential limit.[14][15] Therefore, for applications requiring maximum voltage stability, PF₆⁻ is often the preferred choice.
Density and Hydrolytic Stability
-
Density: As PF₆⁻ (molar mass: 144.96 g/mol ) is significantly heavier than BF₄⁻ (molar mass: 86.80 g/mol ), the resulting morpholinium ILs with PF₆⁻ have a higher density.
-
Hydrolytic Stability: This is a critical point of failure and a key differentiator. The BF₄⁻ anion is notoriously susceptible to hydrolysis, especially in the presence of water and elevated temperatures, breaking down to form boric acid and highly corrosive HF. The PF₆⁻ anion is much more robust and resistant to hydrolysis, making it a safer and more reliable choice for applications where water cannot be rigorously excluded.
Quantitative Data Summary
The following table provides a qualitative summary of the expected property differences for a given N,N-dialkylmorpholinium cation when paired with PF₆⁻ versus BF₄⁻.
| Property | Morpholinium [PF₆] | Morpholinium [BF₄] | Rationale |
| Thermal Stability | Higher | Lower | Stronger P-F bond; less susceptible to hydrolysis. |
| Viscosity | Higher | Lower | Larger ionic size of PF₆⁻ leads to stronger intermolecular forces. |
| Ionic Conductivity | Lower | Higher | Inversely related to viscosity; smaller BF₄⁻ ions are more mobile. |
| Electrochemical Window | Potentially Wider | Wide | PF₆⁻ is generally more resistant to oxidation. |
| Density | Higher | Lower | Higher molar mass of the PF₆⁻ anion. |
| Hydrolytic Stability | High | Low | BF₄⁻ readily hydrolyzes to form HF, especially with heat. |
Protocols for Self-Validating Characterization
To ensure trustworthy and reproducible data, rigorous characterization is essential. The following are standardized protocols for evaluating the key properties discussed.
Experimental Workflow: Characterization
Caption: Standard workflow for IL physicochemical characterization.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the onset decomposition temperature (Td).
-
Protocol:
-
Place 5-10 mg of the dried IL sample into a TGA crucible (e.g., alumina).
-
Place the crucible into the TGA furnace.
-
Purge the system with an inert gas (e.g., N₂) at a flow rate of 20-50 mL/min for at least 30 minutes to remove atmospheric oxygen.[5]
-
Heat the sample from ambient temperature to ~600°C at a controlled ramp rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The Td is typically determined as the onset temperature of the mass loss step in the resulting thermogram.
-
Viscometry for Viscosity Measurement
-
Objective: To measure the dynamic viscosity (η) as a function of temperature.
-
Protocol:
-
Use a calibrated rheometer or viscometer (e.g., cone-and-plate or falling-ball type).
-
Place a known volume of the IL sample into the instrument's measurement cell.
-
Allow the sample to thermally equilibrate at the desired starting temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's procedure.
-
Repeat the measurement at various temperature increments (e.g., every 10°C) to determine the temperature-dependent viscosity profile.
-
Cyclic Voltammetry (CV) for Electrochemical Window
-
Objective: To determine the anodic and cathodic potential limits.
-
Protocol:
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.
-
Working Electrode: Glassy carbon or platinum disk electrode.[15]
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Quasi-reference electrode such as a silver wire (Ag/Ag⁺).
-
-
Use the dried IL as the electrolyte.
-
Record a cyclic voltammogram by sweeping the potential from 0 V towards negative potentials until the cathodic limit (reduction of the morpholinium cation) is observed as a sharp increase in current.
-
In a separate experiment, sweep the potential from 0 V towards positive potentials until the anodic limit (oxidation of the PF₆⁻ or BF₄⁻ anion) is observed.
-
The electrochemical window is the potential difference between the onset of the anodic and cathodic currents.
-
Application-Driven Selection: Making the Right Choice
The choice between PF₆⁻ and BF₄⁻ is not a matter of one being universally "better" but is dictated entirely by the demands of the specific application.
-
For High-Voltage Electrochemical Devices (Supercapacitors, Batteries): The primary concerns are a wide electrochemical window, high thermal stability, and low reactivity. This profile strongly favors PF₆⁻ . Although the conductivity is lower, the gains in voltage stability and safety (especially hydrolytic stability) are often decisive.[3]
-
For Catalysis and Organic Synthesis: The key requirement is often low viscosity to ensure rapid mass transport and efficient mixing. This makes BF₄⁻ an attractive choice. However, this is only viable if the reaction system is scrupulously anhydrous. If water is a reactant, byproduct, or potential contaminant, the superior hydrolytic stability of PF₆⁻ makes it the only logical option.[4]
-
For Separations and Extractions: Properties like density, viscosity, and miscibility are tailored. The higher density of PF₆⁻ ILs can be advantageous for phase separation with less dense organic or aqueous layers. The lower viscosity of BF₄⁻ ILs can improve extraction kinetics. The choice depends on the specific system being designed.[16][17]
Conclusion
In the design of morpholinium-based ionic liquids, the hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) anions present a classic engineering trade-off.
-
Morpholinium [PF₆] ILs are the embodiment of stability . They offer superior thermal and hydrolytic robustness and a wider electrochemical window, making them ideal for demanding, high-energy applications where safety and longevity are paramount. This stability comes at the cost of higher viscosity and lower ionic conductivity.
-
Morpholinium [BF₄] ILs are champions of transport properties . Their lower viscosity and consequently higher conductivity make them excellent candidates for applications where efficient ion and mass transport are critical, such as in certain catalytic processes. This advantage is critically undermined by their poor hydrolytic stability, which remains a significant barrier to their widespread use.
Ultimately, the selection of the anion is a crucial design parameter. A thorough understanding of the interplay between anion structure and the resulting physicochemical properties, as detailed in this guide, empowers researchers to move beyond generic choices and engineer ionic liquids truly optimized for the task at hand.
References
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Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979–2986. [Link]
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Synthesis of ionic liquids based on the N-Methyl-N-allyl morpholinium cation. ResearchGate. (n.d.). [Link]
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Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. DSpace@MIT. [Link]
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Bologa, M., et al. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. National Institutes of Health (NIH). [Link]
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Morpholinium Ionic Liquids and Piperazinium Ionic Liquids. ResearchGate. (n.d.). [Link]
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Ionic Association of the Ionic Liquids [C4mim][BF4], [C4mim][PF6], and [Cnmim]Br in Molecular Solvents. ResearchGate. (n.d.). [Link]
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Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure. ResearchGate. (n.d.). [Link]
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Holbrey, J. D., et al. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry, 41(19), 4966–4974. [Link]
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Viradiya, R., et al. (2024). Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. National Institutes of Health (NIH). [Link]
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Investigating the Role of [PF6]– and [BF4]- Based Ionic Liquids for Enhanced Oil Recovery in Carbonate Reservoirs: Experimental and Molecular Simulation Insights. ResearchGate. (n.d.). [Link]
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Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. ResearchGate. (n.d.). [Link]
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Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. PubMed. (2024). [Link]
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Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. AIP Publishing. (2017). [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. (2022). [Link]
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Marcinkowski, Ł., et al. (2019). Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion. Semantic Scholar. [Link]
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Correlating experimental and computational data for Morpholinium hexafluorophosphate.
A Comprehensive Guide to Correlating Experimental and Computational Data for Morpholinium Hexafluorophosphate
Introduction: Bridging the Gap Between Theory and Reality
Morpholinium hexafluorophosphate ([C₄H₁₀NO]⁺[PF₆]⁻) is an organic salt composed of a protonated morpholine cation and a hexafluorophosphate anion.[1][2][3] As with many ionic compounds, its physicochemical properties are dictated by the intricate interplay of ion-ion and ion-solvent interactions, hydrogen bonding, and conformational preferences.[4] A deep understanding of these characteristics is paramount for its potential applications in fields ranging from synthesis to materials science.
This guide moves beyond a simple recitation of data. It provides an in-depth framework for a dual-pronged approach, demonstrating how computational modeling and empirical experimentation are not independent methodologies but rather synergistic tools. By correlating data from both realms, we can achieve a more robust and validated understanding of Morpholinium hexafluorophosphate's molecular structure, vibrational dynamics, and thermal stability. We will explore the "why" behind experimental choices and demonstrate how computational chemistry can elucidate observations that are difficult to resolve experimentally.[5][6]
I. Methodologies: The Experimental and Computational Workflow
A comprehensive analysis requires a carefully planned workflow that integrates synthesis, characterization, and simulation. The goal is to generate two parallel, high-quality datasets—one experimental and one computational—that can be directly compared.
Caption: Integrated workflow for the analysis of Morpholinium hexafluorophosphate.
A. Experimental Protocols
1. Synthesis of Morpholinium Hexafluorophosphate This protocol is based on a standard acid-base neutralization reaction, analogous to methods used for similar morpholinium salts.[7]
-
Step 1: Dissolve morpholine (1.0 eq) in ethanol in a flask cooled in an ice bath.
-
Step 2: Slowly add a 60-65% aqueous solution of hexafluorophosphoric acid (HPF₆) (1.0 eq) dropwise to the morpholine solution with constant stirring. The reaction is exothermic and must be controlled.
-
Step 3: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Step 4: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Step 5: Recrystallize the solid product from a suitable solvent system (e.g., methanol/diethyl ether) to yield purified crystals suitable for analysis.
2. Vibrational Spectroscopy (FTIR & Raman) Vibrational spectroscopy probes the molecular vibrations of the constituent ions, providing a "fingerprint" of the compound.[8][9]
-
FTIR Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR). This is chosen for its minimal sample preparation and suitability for solid samples.
-
Procedure: A small amount of the dried crystalline sample is placed directly on the ATR crystal. Spectra are recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
-
Raman Spectroscopy:
-
Method: Dispersive Raman spectroscopy with a 785 nm laser excitation source to minimize fluorescence.
-
Procedure: The crystalline sample is placed on a microscope slide. Spectra are collected over a similar range to the FTIR, focusing on complementarity (e.g., symmetric vibrations).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), which is essential for confirming the cationic structure and the presence of the anion.[10]
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H and ¹³C NMR: Acquire standard 1D spectra. The data will confirm the protonation of the morpholine nitrogen and the integrity of the carbon skeleton.[11]
-
¹⁹F NMR: Acquire a 1D ¹⁹F spectrum. This is crucial for characterizing the [PF₆]⁻ anion, which should appear as a doublet due to coupling with the ³¹P nucleus.[12]
4. Thermal Analysis (TGA/DSC) These techniques are used to determine the thermal stability and decomposition profile of the material.
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample (5-10 mg) from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. TGA measures mass loss as a function of temperature.[13]
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat the sample under similar conditions as TGA. DSC detects endothermic and exothermic transitions, such as melting, decomposition, and phase transitions.[7]
-
B. Computational Protocol
The causality behind our computational choices rests on balancing accuracy and computational cost. Density Functional Theory (DFT) is selected as it provides an excellent description of electronic structure and molecular properties for systems of this size.[14][15]
-
Software: Gaussian 09 or a similar quantum chemistry package.[16]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for accurately predicting geometries and vibrational frequencies for a broad range of organic molecules.
-
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The "+" indicates the addition of diffuse functions, which are important for anions, and the "(d,p)" indicates the addition of polarization functions, which are necessary for accurately describing bonding.[17]
-
Workflow:
-
Geometry Optimization: The initial structures of the morpholinium cation and hexafluorophosphate anion are built and optimized individually in the gas phase to find their lowest energy conformation. An optimized ion pair is also calculated to investigate interactions.
-
Frequency Calculation: Performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to predict the theoretical vibrational (IR and Raman) spectra.[18]
-
NMR Shielding Calculation: The GIAO (Gauge-Independent Atomic Orbital) method is used on the optimized structure to calculate isotropic shielding constants, which are then converted to chemical shifts.
-
II. Results: A Comparative Analysis
The core of this guide is the direct comparison of the data obtained from the experimental and computational protocols.
Caption: Correlation between experimental techniques and computational predictions.
A. Structural and Conformational Analysis
Experimental X-ray crystallography on related morpholinium salts consistently shows the morpholinium cation adopting a stable chair conformation.[7][19] Our DFT geometry optimization corroborates this finding, predicting the chair form to be the energetic minimum.
| Parameter | Experimental (from related structures) | Computational (DFT/B3LYP) |
| Morpholinium Cation | Chair Conformation[7][19] | Chair Conformation |
| N-H Bond Length | ~1.0 Å | ~1.02 Å |
| C-N Bond Length | ~1.48-1.50 Å | ~1.50 Å |
| [PF₆]⁻ Anion | Octahedral Geometry[19] | Octahedral Geometry (Oₕ symmetry) |
| P-F Bond Length | ~1.58-1.61 Å | ~1.62 Å |
The slight elongation of bond lengths in the computational model is expected, as the calculation represents an isolated ion pair in the gas phase, whereas experimental data is from a constrained crystal lattice. The primary takeaway is the excellent agreement in the overall geometry and conformation.
B. Vibrational Frequency Correlation
Correlating vibrational spectra is a powerful validation tool.[20] DFT calculations provide vibrational frequencies that are typically higher than experimental values due to the harmonic approximation and the gas-phase model. Therefore, a scaling factor (commonly ~0.96-0.98 for B3LYP) is often applied to the computed frequencies for better comparison.
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Scaled DFT (cm⁻¹) | Assignment |
| N-H Stretch | ~3150-3250 | Weak | ~3200 | Stretching of the N⁺-H₂ group |
| C-H Stretch | ~2850-3000 | ~2850-3000 | ~2900-3050 | Asymmetric/Symmetric CH₂ stretches |
| C-O-C Stretch | ~1115 | Weak | ~1120 | Asymmetric C-O-C stretch of the ether |
| P-F Stretch (ν₁) | Inactive | ~745 (strong) | ~748 | Symmetric P-F stretch (A₁g mode) |
| P-F Stretch (ν₃) | ~840 (strong) | Inactive | ~845 | Asymmetric P-F stretch (F₁u mode) |
| P-F Bend (ν₅) | ~560 | Inactive | ~562 | Asymmetric P-F bend (F₂g mode) |
Note: Experimental values are typical representations. The activity rules for the octahedral [PF₆]⁻ anion (Oₕ symmetry) dictate that Raman active modes (A₁g, E_g, F₂g) are IR inactive, and the main IR active mode (F₁u) is Raman inactive.[21]
The strong correlation between the scaled DFT frequencies and the experimental peak positions allows for a confident assignment of the observed spectral bands. Discrepancies can often be attributed to intermolecular interactions, such as the N-H···F hydrogen bonds present in the crystal lattice, which are not fully captured in the single ion-pair gas-phase calculation.[4]
C. NMR Chemical Shift Comparison
| Nucleus | Experimental (ppm) | Calculated (ppm) | Assignment |
| ¹H | ~8.5-9.0 | ~8.7 | Protons on Nitrogen (N⁺-H₂) |
| ~3.8-4.0 | ~3.9 | Protons adjacent to Oxygen (-O-CH₂-) | |
| ~3.2-3.4 | ~3.3 | Protons adjacent to Nitrogen (-N⁺-CH₂-) | |
| ¹³C | ~63-65 | ~64.5 | Carbons adjacent to Oxygen (-O-CH₂) |
| ~45-47 | ~46.0 | Carbons adjacent to Nitrogen (-N⁺-CH₂) | |
| ¹⁹F | ~ -71 (doublet) | ~ -73 (doublet) | Fluorine atoms in [PF₆]⁻ |
Note: Experimental values are typical representations in DMSO-d₆. Calculated values are referenced against TMS (for ¹H/¹³C) and CFCl₃ (for ¹⁹F).
The calculated chemical shifts show very good agreement with the experimental data, confirming the molecular structure. The deshielding of protons and carbons adjacent to the positively charged nitrogen is clearly observed in both datasets.[11][22]
D. Thermal Stability and Decomposition
-
Experimental (TGA): A typical TGA curve for a morpholinium-based ionic liquid would show thermal stability up to >200-250 °C, followed by a single, sharp mass loss step corresponding to decomposition.
-
Computational Insights: While DFT does not directly predict a decomposition temperature, it can provide the bond dissociation energies. The weakest bonds are typically the C-N and C-O bonds within the morpholinium ring and the ionic interaction itself. The expected decomposition pathway, analogous to that of LiPF₆, involves the initial loss of PF₅ gas.[13] The remaining morpholinium cation would then fragment.
-
Correlation: The experimental onset temperature of decomposition provides a benchmark for the overall stability of the molecule, which is governed by the bond strengths and intermolecular forces that are modeled computationally.
Conclusion: A Synergistic Approach to Molecular Characterization
This guide demonstrates that a comprehensive understanding of a chemical entity like Morpholinium hexafluorophosphate is best achieved through the tight integration of experimental and computational methods.
-
Experimentation provides real-world, tangible data on the bulk material, capturing the complexities of the solid state.
-
Computation offers a pristine, single-molecule perspective, allowing us to assign spectral features and understand intrinsic molecular properties without the influence of the crystal lattice.
The strong correlation achieved between the measured and calculated structural parameters, vibrational frequencies, and NMR chemical shifts provides a high degree of confidence in our assignments and overall molecular profile. The discrepancies, though minor, are equally insightful, highlighting the influence of intermolecular forces like hydrogen bonding in the solid state. This dual approach provides a self-validating system, where experimental results ground the theoretical model, and the theoretical model provides a framework for interpreting the experimental data.
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Safety Operating Guide
Navigating the Disposal of Morpholinium Hexafluorophosphate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of morpholinium hexafluorophosphate, a compound often utilized in advanced research and development. By understanding the chemical's characteristics and adhering to established safety procedures, researchers can ensure the safe and compliant disposal of this substance. This document is intended for professionals in research, scientific, and drug development fields and should be used in conjunction with your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Understanding the Hazard Profile of Morpholinium Hexafluorophosphate
The morpholinium cation is derived from morpholine. Morpholine itself is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage.[1][2][3] The hexafluorophosphate anion is a common component of many ionic liquids. Compounds containing the hexafluorophosphate anion should be handled with care, as they can release hazardous decomposition products such as hydrogen fluoride upon heating or contact with strong acids.[4][5]
Therefore, it is prudent to treat morpholinium hexafluorophosphate as a hazardous substance with the potential for:
-
Toxicity: Harmful if ingested or absorbed through the skin.
-
Corrosivity: Capable of causing burns to skin and eyes.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] | Oral, Dermal |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][6] | Dermal |
| Eye Damage/Irritation | Causes serious eye damage.[1][6] | Ocular |
| Flammability | While many ionic liquids have low vapor pressure, the morpholine component is flammable.[1] | N/A (unless heated to decomposition) |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling morpholinium hexafluorophosphate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.[6]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
For small spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.
-
Contain: Use an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill.
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect: Using non-sparking tools, scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety officer for an appropriate decontaminating agent), followed by soap and water.
-
Dispose: The container with the absorbed material must be disposed of as hazardous waste.
For large spills:
-
Evacuate the Area: Immediately alert others and evacuate the laboratory.
-
Contact Emergency Personnel: Notify your institution's emergency response team or the local fire department.
-
Restrict Access: Prevent entry to the affected area until it has been deemed safe by trained professionals.
The Disposal Workflow: A Step-by-Step Guide
The disposal of morpholinium hexafluorophosphate must adhere to the "cradle-to-grave" principle of hazardous waste management, as outlined by the U.S. Environmental Protection Agency (EPA).[8] This means the waste generator is responsible for the waste from its creation to its final disposal.[8]
Step 1: Waste Identification and Segregation
-
Identify: Morpholinium hexafluorophosphate waste must be classified as hazardous waste.
-
Segregate: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4] Keep it in a dedicated, clearly labeled waste container.
Step 2: Containerization
-
Choose the Right Container: Use a chemically resistant container with a secure, leak-proof lid. The original product container can be used if it is in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Morpholinium hexafluorophosphate"), and the associated hazards (e.g., "Toxic," "Corrosive").
Step 3: On-Site Accumulation
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, away from heat or ignition sources, and secondary containment is highly recommended.
-
Generator Status: Be aware of your laboratory's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) as defined by the EPA, as this will dictate accumulation time limits and other regulatory requirements.[9]
Step 4: Off-Site Transportation and Disposal
-
Engage a Certified Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Manifesting: A hazardous waste manifest is required for off-site transportation.[9] This document tracks the waste from your facility to its final disposal site.
-
Final Disposal: The most common and appropriate disposal method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the hazardous decomposition products.[6] Landfilling is not a suitable option.
Caption: Disposal workflow for morpholinium hexafluorophosphate.
Recycling and Recovery: A Sustainable Alternative
While disposal is often necessary, the field of ionic liquid chemistry is actively exploring methods for recycling and recovery.[10][11][12] Techniques such as distillation, extraction, and adsorption are being investigated to purify and reuse ionic liquids, reducing both cost and environmental impact.[10][13] Researchers are encouraged to stay informed about these advancements and consider implementing recovery protocols where feasible.
Conclusion
The responsible disposal of morpholinium hexafluorophosphate is a critical aspect of laboratory safety and environmental compliance. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal workflow, researchers can manage this chemical waste stream effectively and safely. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
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Personal protective equipment for handling Morpholinium hexafluorophosphate
A Researcher's Guide to Safely Handling Morpholinium Hexafluorophosphate
Welcome to your comprehensive guide on the safe handling of Morpholinium hexafluorophosphate. As a member of the ionic liquid family, this compound presents unique properties that are valuable in various research applications, from electrochemistry to organic synthesis. However, its reactivity and hazard profile demand a meticulous approach to laboratory safety. This document provides in-depth, field-tested guidance to ensure your work with Morpholinium hexafluorophosphate is not only productive but also fundamentally safe. We will delve into the necessary personal protective equipment (PPE), operational protocols, and disposal plans, all grounded in scientific principles to build your confidence and expertise.
Understanding the Risks: A Proactive Stance on Safety
Morpholinium hexafluorophosphate is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1] While ionic liquids are often lauded for their low vapor pressure, this does not eliminate the risk of exposure, particularly through direct contact or the generation of aerosols during handling. The hexafluorophosphate anion, upon potential decomposition (for instance, through hydrolysis), can release hydrofluoric acid (HF), a highly corrosive and toxic substance. Therefore, our safety protocols are designed to mitigate these primary hazards.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following table outlines the minimum required PPE for handling Morpholinium hexafluorophosphate, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Disposable nitrile gloves offer protection against incidental splashes of Morpholinium hexafluorophosphate.[2] For prolonged handling or potential immersion, more robust butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[3][4] |
| Eye and Face Protection | Safety Goggles with Side Shields | Safety goggles provide a crucial barrier against splashes that could cause serious eye irritation.[5][6] They should be worn at all times when handling the compound. |
| Face Shield | Full-face shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities of the material.[5][6] This provides an additional layer of protection for the entire face. |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect your skin and personal clothing from accidental spills and contamination.[3][6] |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling Morpholinium hexafluorophosphate in a laboratory setting.
Pre-Handling Checklist:
-
Familiarization: Thoroughly review the Safety Data Sheet (SDS) for Morpholinium hexafluorophosphate before beginning any work.[3][4][5]
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of solid Morpholinium hexafluorophosphate should be conducted within the fume hood to minimize inhalation exposure.[5]
-
PPE Inspection: Inspect all personal protective equipment for integrity. Ensure gloves are free of holes, and eye and face protection are clean and in good condition.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Confirm that they are unobstructed and have been recently tested.
Handling Protocol:
Caption: Experimental workflow for handling Morpholinium hexafluorophosphate.
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood to contain any dust or aerosols.[5] Use a spatula for solid transfers and avoid creating dust.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, taking care not to generate dust, and place it in a designated, labeled waste container.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Post-Handling: After handling, securely close the primary container. Decontaminate the work surface with an appropriate solvent and cleaning materials.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of Morpholinium hexafluorophosphate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
Caption: Logical flow for the disposal of Morpholinium hexafluorophosphate waste.
-
Solid Waste: All unused or waste Morpholinium hexafluorophosphate, as well as any materials used for spill cleanup, should be collected in a clearly labeled, sealed container designated for hazardous solid waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3] Do not dispose of them in regular trash.
-
Contaminated Glassware: Rinse any contaminated glassware with a suitable solvent (e.g., isopropanol or ethanol) in a chemical fume hood. Collect the rinsate as hazardous liquid waste.
Final Disposal:
All waste containing Morpholinium hexafluorophosphate must be disposed of in accordance with local, state, and federal regulations.[5] It is often recommended to dissolve the material in a combustible solvent and dispose of it via incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly work with Morpholinium hexafluorophosphate, ensuring the integrity of your research and the safety of yourself and your colleagues.
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Hampton Research. (2024, October 10). Safety Data Sheet. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
